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Foundational

A Technical Guide to the Spectroscopic Characterization of 6-Amino-indolizine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Indolizine Scaffold and the Importance of Spectroscopic Analysis Indolizine, a fused bicyclic aromatic system composed of a pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indolizine Scaffold and the Importance of Spectroscopic Analysis

Indolizine, a fused bicyclic aromatic system composed of a pyridine and a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an amino group at the 6-position and a carboxylic acid at the 3-position of the indolizine core, as in 6-amino-indolizine-3-carboxylic acid, is anticipated to modulate its physicochemical properties and biological activity, making it a prime candidate for drug discovery programs.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and understand the electronic properties of a compound. This guide will delve into the theoretical and practical aspects of the key spectroscopic methods for the characterization of 6-amino-indolizine-3-carboxylic acid.

Molecular Structure and Predicted Spectroscopic Features

The structural features of 6-amino-indolizine-3-carboxylic acid, namely the aromatic indolizine core, the amino substituent, and the carboxylic acid moiety, will give rise to a unique spectroscopic fingerprint.

Figure 1: Molecular structure and key features of 6-Amino-indolizine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-amino-indolizine-3-carboxylic acid is expected to show distinct signals for the aromatic protons of the indolizine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 6-Amino-indolizine-3-carboxylic acid

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constants (J) in HzRationale
H-1~7.5 - 7.8d~7.0Deshielded by adjacent N and C-3 COOH.
H-2~6.8 - 7.1d~7.0Shielded relative to H-1.
H-5~7.8 - 8.1d~9.0Deshielded by proximity to the pyridine nitrogen.
H-7~6.4 - 6.7dd~9.0, ~2.0Shielded by the amino group at C-6.
H-8~7.2 - 7.5d~2.0Influenced by the adjacent nitrogen and C-7 proton.
-NH₂~4.0 - 6.0br s-Broad, exchangeable signal.
-COOH~10.0 - 13.0br s-Highly deshielded, exchangeable proton.[3]

Note: Predicted values are based on data from related indolizine and indole derivatives.[4][5] Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 6-Amino-indolizine-3-carboxylic acid

CarbonPredicted Chemical Shift (δ)Rationale
C-1~120 - 125Aromatic CH.
C-2~110 - 115Aromatic CH.
C-3~115 - 120Attached to the carboxylic acid group.
C-5~125 - 130Aromatic CH, deshielded by the pyridine nitrogen.
C-6~140 - 145Attached to the amino group.
C-7~100 - 105Aromatic CH, shielded by the amino group.
C-8~115 - 120Aromatic CH.
C-8a~130 - 135Bridgehead carbon.
-COOH~165 - 175Carboxylic acid carbonyl carbon.[6]

Note: Predicted values are based on data from related indolizine and indole derivatives.[4][7] Actual values may vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve ~5-10 mg of sample Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Dissolve ~5-10 mg of sample->in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Transfer to NMR tube Transfer to NMR tube in ~0.6 mL of deuterated solvent (e.g., DMSO-d6)->Transfer to NMR tube Acquire ¹H NMR spectrum Acquire ¹H NMR spectrum Transfer to NMR tube->Acquire ¹H NMR spectrum Acquire ¹³C NMR spectrum Acquire ¹³C NMR spectrum Acquire ¹H NMR spectrum->Acquire ¹³C NMR spectrum Perform 2D NMR (COSY, HSQC, HMBC) if necessary Perform 2D NMR (COSY, HSQC, HMBC) if necessary Acquire ¹³C NMR spectrum->Perform 2D NMR (COSY, HSQC, HMBC) if necessary Apply Fourier transform Apply Fourier transform Perform 2D NMR (COSY, HSQC, HMBC) if necessary->Apply Fourier transform Phase and baseline correct spectra Phase and baseline correct spectra Apply Fourier transform->Phase and baseline correct spectra Calibrate chemical shifts Calibrate chemical shifts Phase and baseline correct spectra->Calibrate chemical shifts

Figure 2: General workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 6-amino-indolizine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration (if needed), and a spectral width that covers the expected chemical shift range.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[8]

  • Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Mass Spectrum

Table 3: Predicted Mass Spectrometry Data for 6-Amino-indolizine-3-carboxylic acid

IonPredicted m/zTechniqueRationale
[M+H]⁺177.0658ESI-HRMSProtonated molecular ion.
[M-H]⁻175.0513ESI-HRMSDeprotonated molecular ion.
[M-COOH]⁺132.0655EI/ESI-MS/MSFragmentation via loss of the carboxylic acid group.
[M-H₂O]⁺159.0553EI-MSFragmentation via loss of water.

Note: ESI (Electrospray Ionization) is a soft ionization technique suitable for polar molecules, while EI (Electron Ionization) can lead to more extensive fragmentation.

Experimental Protocol for Mass Spectrometry

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare a dilute solution Prepare a dilute solution in a suitable solvent (e.g., methanol/water) in a suitable solvent (e.g., methanol/water) Prepare a dilute solution->in a suitable solvent (e.g., methanol/water) Infuse the sample into the mass spectrometer Infuse the sample into the mass spectrometer in a suitable solvent (e.g., methanol/water)->Infuse the sample into the mass spectrometer Acquire full scan mass spectrum Acquire full scan mass spectrum Infuse the sample into the mass spectrometer->Acquire full scan mass spectrum Perform MS/MS for fragmentation analysis Perform MS/MS for fragmentation analysis Acquire full scan mass spectrum->Perform MS/MS for fragmentation analysis Determine the molecular ion peak Determine the molecular ion peak Perform MS/MS for fragmentation analysis->Determine the molecular ion peak Compare with theoretical mass Compare with theoretical mass Determine the molecular ion peak->Compare with theoretical mass Analyze fragmentation pattern Analyze fragmentation pattern Compare with theoretical mass->Analyze fragmentation pattern

Figure 3: General workflow for mass spectrometric analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as a mixture of methanol and water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Tandem MS (MS/MS): To study the fragmentation pattern, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). This will provide valuable structural information.[8]

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and compare its m/z value with the calculated exact mass of the proposed structure. Interpret the fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands for 6-Amino-indolizine-3-carboxylic acid

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Type
O-H (Carboxylic Acid)2500-3300Broad, StrongStretching
N-H (Amino)3300-3500Medium, Sharp (doublet)Stretching
C=O (Carboxylic Acid)1680-1710Strong, SharpStretching
C=C (Aromatic)1500-1600MediumStretching
C-N1250-1350MediumStretching
N-H (Amino)1590-1650MediumBending

Note: The broad O-H stretch of the carboxylic acid may overlap with the N-H stretching vibrations.[6]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.

  • Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The extended π-system of the indolizine ring is expected to give rise to characteristic UV-Vis absorption bands. The presence of the amino and carboxylic acid groups will influence the position and intensity of these absorptions.

Table 5: Predicted UV-Vis Absorption Maxima for 6-Amino-indolizine-3-carboxylic acid

Wavelength (λmax)SolventElectronic Transition
~220-240 nmMethanol or Ethanolπ → π
~270-290 nmMethanol or Ethanolπ → π
~320-350 nmMethanol or Ethanoln → π* or π → π*

Note: The exact λmax values and molar absorptivities (ε) will be solvent-dependent.[9] Indole derivatives typically show a characteristic absorption around 278 nm.[10]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer. A cuvette containing only the solvent should be used as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε) for each absorption band.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-amino-indolizine-3-carboxylic acid. By leveraging data from structurally similar compounds, we have outlined the expected NMR, MS, IR, and UV-Vis data, along with standardized experimental protocols for their acquisition. This information will serve as a valuable resource for researchers in the synthesis, purification, and structural elucidation of this and related indolizine derivatives, thereby facilitating their further investigation in the context of drug discovery and development. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • Supporting Information for "Direct Catalytic N-Alkylation of Amines with Carboxylic Acids". (n.d.). AWS.
  • Al-Warhi, T., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Gribble, G. W. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6265-6284.
  • Liu, Y., et al. (n.d.).
  • Payne, K. A. P., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 296, 100295.
  • Wang, H., et al. (2010). Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids.
  • Glidewell, C., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals.
  • Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder.
  • Tanimoto, H., et al. (2022).
  • Synthesis of Indolizine. (n.d.). ChemicalBook.
  • Infrared (IR) Spectroscopy. (n.d.). University of California, Davis.
  • The ¹H and ¹³C NMR spectrums of 6a. (n.d.).
  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). Rsc.org.
  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal.
  • 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. (n.d.).
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Glidewell, C., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PMC.
  • Shigeno, T., et al. (2020). Indolizines Enabling Rapid Uncaging of Alcohols and Carboxylic Acids by Red Light-Induced Photooxidation. Organic Letters, 22(14), 5446-5450.
  • 6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). PMC.
  • Unusual reactivity of 2-amino-1H-indole-3-carboxyl
  • UV − visible absorption spectra of indole-3-acetaldehyde,... (n.d.).
  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (n.d.). PMC.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.).
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Carbonylative Cycliz
  • The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin. (n.d.). Scilit.
  • Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. (2023). PMC.
  • UV-vis and FL spectra of compounds 3a–3l. (n.d.).

Sources

Exploratory

A Technical Guide to the Fluorescent Properties of Amino-Substituted Indolizines

For Researchers, Scientists, and Drug Development Professionals Executive Summary Indolizine, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its un...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizine, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique 10-π electron system gives rise to intrinsic fluorescence, which can be dramatically enhanced and tuned through strategic chemical modification.[1] This guide focuses on a particularly potent modification: the introduction of amino substituents. Amino groups, acting as powerful electron-donating moieties, fundamentally alter the photophysical landscape of the indolizine core. This alteration, driven by a mechanism known as Intramolecular Charge Transfer (ICT), results in compounds with large Stokes shifts, high fluorescence quantum yields, and environment-sensitive emission profiles.[2][3] These properties make amino-substituted indolizines exceptional candidates for advanced applications, including high-contrast bioimaging, targeted fluorescent probes, and novel sensor development.[2][4] This document provides an in-depth exploration of the principles governing their fluorescence, detailed synthetic and characterization protocols, and an analysis of the critical structure-property relationships that empower their rational design.

The Foundation of Fluorescence in Amino-Substituted Indolizines

The fluorescence of amino-substituted indolizines is not merely an inherent property but a carefully orchestrated interplay between the electron-rich amino group and the indolizine nucleus. The core mechanism underpinning their bright emission is Intramolecular Charge Transfer (ICT).[3]

Upon absorption of a photon (photoexcitation), an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In these "push-pull" systems, the HOMO is primarily localized on the electron-donating amino group, while the LUMO is distributed across the electron-accepting indolizine core. This excitation event triggers a rapid transfer of electron density from the amino group to the indolizine ring, creating a highly polar, charge-separated excited state (the ICT state).[2][3] The molecule then relaxes from this ICT state back to the ground state by emitting a photon, a process that manifests as strong fluorescence.

The efficiency and color of this fluorescence are exquisitely sensitive to the molecular structure and the surrounding environment.

Mechanism: The Intramolecular Charge Transfer (ICT) Process

The ICT process is central to the functionality of these fluorophores. In some cases, particularly where the amino group has rotational freedom, a specific type of ICT called Twisted Intramolecular Charge Transfer (TICT) can occur.[5] In the excited state, the amino group may twist relative to the plane of the indolizine ring.[6] This conformational change can lead to a more stabilized, charge-separated state, often resulting in a larger Stokes shift and a higher sensitivity to solvent polarity.[5]

ICT_Process cluster_excited Excited State (S₁) GS Amino-Indolizine (Neutral) LE Locally Excited (LE) State GS->LE Absorption (hν_abs) ICT ICT State (Charge Separated, Polar) LE->ICT Charge Transfer (femtoseconds) ICT->GS Fluorescence (hν_em)

Caption: Intramolecular Charge Transfer (ICT) mechanism in amino-substituted indolizines.

Synthetic Strategies: Accessing the Fluorophore Core

The creation of these valuable fluorescent molecules relies on robust and versatile synthetic chemistry. While numerous methods exist for constructing the indolizine core, the Tschitschibabin (Chichibabin) reaction and its modern variations remain a cornerstone of the field.[7] This method typically involves the reaction of a pyridine derivative with an α-halo carbonyl compound, followed by a base-mediated cyclization.

Detailed Protocol: Synthesis of a C7-Aminoindolizine Derivative

This protocol describes a representative, two-step synthesis of a fluorescent 7-aminoindolizine, a common scaffold in bioimaging probe development. The causality behind each step is explained to provide field-proven insight.

Step 1: Quaternization of the Pyridine Ring

  • Objective: To activate the pyridine ring for subsequent cyclization by forming a pyridinium salt.

  • Reagents: 4-Amino-2-methylpyridine, 2-Bromo-4'-nitroacetophenone, Acetonitrile (anhydrous).

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-amino-2-methylpyridine (1.0 eq) in anhydrous acetonitrile.

      • Scientist's Insight: Anhydrous conditions are critical to prevent side reactions with water, which can hydrolyze the bromoacetophenone and reduce yield.

    • Add 2-bromo-4'-nitroacetophenone (1.05 eq) to the solution. The slight excess ensures complete consumption of the starting pyridine.

    • Stir the reaction mixture at 80°C for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the pyridine starting material is consumed.

    • Cool the reaction to room temperature. The pyridinium salt product will typically precipitate.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum. The salt is often used in the next step without further purification.

Step 2: Base-Mediated Intramolecular Cyclization

  • Objective: To form the indolizine ring via an intramolecular aldol-type condensation.

  • Reagents: Pyridinium salt from Step 1, Sodium bicarbonate (NaHCO₃), Ethanol.

  • Procedure:

    • Suspend the pyridinium salt (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium bicarbonate (3.0 eq) dropwise with vigorous stirring.

      • Scientist's Insight: A mild base like NaHCO₃ is chosen to deprotonate the methyl group adjacent to the pyridinium nitrogen, forming a ylide. This ylide is the key intermediate that attacks the carbonyl group to initiate cyclization. A strong base could lead to undesired side products.

    • Upon addition of the base, a color change and the formation of a precipitate are typically observed, indicating the formation of the indolizine product.

    • Stir the reaction at room temperature for 2-4 hours.

    • Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 7-aminoindolizine derivative.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization cluster_purification Purification start 4-Amino-2-methylpyridine + 2-Bromo-4'-nitroacetophenone react1 Reflux in Acetonitrile (80°C, 12h) start->react1 product1 Pyridinium Salt Intermediate react1->product1 react2 Add NaHCO₃ in Ethanol (RT, 2-4h) product1->react2 Isolate & Resuspend product2 Crude Amino-Indolizine react2->product2 purify Column Chromatography or Recrystallization product2->purify Isolate final Pure Fluorescent Product purify->final

Caption: General workflow for the synthesis of an amino-substituted indolizine.

Structure-Property Relationships: The Key to Rational Design

The fluorescent properties of amino-indolizines are not monolithic; they are highly tunable. The precise placement of the amino group and the nature of other substituents on the indolizine scaffold provide a powerful toolkit for tailoring the photophysical output.

The Decisive Role of Amino Group Position

The position of the amino group has the most profound impact on the electronic structure and, consequently, the fluorescent properties. Substitution at positions C1, C3, and C7, which are positions of high electron density modulation, generally leads to the most significant and useful changes in fluorescence.

Position of -NH₂Typical λ_abs (nm)Typical λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Key Characteristics
C1-Amino 380 - 420450 - 5004000 - 6000Moderate (0.2 - 0.5)Strong ICT character, often sensitive to acid, leading to hypsochromic (blue) shifts upon protonation.
C3-Amino 390 - 440480 - 5504500 - 7000High (0.4 - 0.8)Often exhibits strong solvatochromism; the N,N-dimethylamino group at C3 is particularly effective for red-shifted emission.[2]
C7-Amino 400 - 450500 - 5805000 - 8000High (0.5 - 0.9+)Creates strong push-pull systems, especially with an electron-withdrawing group at C1 or C3, leading to bright, red-shifted fluorescence.
Solvatochromism: Probing the Environment

The highly polar ICT excited state means that the emission energy of amino-indolizines is often sensitive to the polarity of the solvent—a phenomenon known as solvatochromism.[8] In polar solvents, the charge-separated excited state is stabilized, lowering its energy level. This results in a lower energy (red-shifted) fluorescence emission compared to non-polar solvents. This property is particularly valuable for developing fluorescent sensors that can report on the polarity of their microenvironment, such as within different cellular organelles.[9][10]

Experimental Characterization: A Validated Workflow

Accurate and reproducible characterization of fluorescent properties is paramount. This section outlines a self-validating workflow for determining the key photophysical parameters of a newly synthesized amino-substituted indolizine.

Workflow for Photophysical Characterization

Characterization_Workflow prep 1. Sample Preparation (Spectroscopic Grade Solvent, Abs < 0.1) abs 2. UV-Vis Absorption (Determine λ_max_abs) prep->abs em 3. Fluorescence Emission (Excite at λ_max_abs, Determine λ_max_em) abs->em qy 4. Quantum Yield (Φ_F) (Relative Method vs. Standard) em->qy lifetime 5. Fluorescence Lifetime (τ) (e.g., TCSPC) qy->lifetime data 6. Data Collation & Analysis lifetime->data

Caption: Standard experimental workflow for characterizing a new fluorophore.

Detailed Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[11][12] The relative method, which compares the sample to a well-characterized standard, is the most common approach.[13]

  • Principle: The quantum yield of an unknown sample (Φ_x) can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_st) with a known quantum yield value.

  • Equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)[11] Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • Subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

  • Experimental Procedure:

    • Choose a Standard: Select a fluorescent standard with a known, reliable quantum yield that absorbs and emits in a similar spectral region to your amino-indolizine.[11] (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_st = 0.54).

    • Prepare Stock Solutions: Prepare stock solutions of both your sample and the standard in the same spectroscopic grade solvent.

    • Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard.

      • Scientist's Insight: The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to prevent inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution.[11] This is the most common source of error in relative quantum yield measurements.

    • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.

    • Measure Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution, using the same excitation wavelength. Ensure the entire emission band is captured.[11]

    • Data Analysis:

      • For each spectrum, integrate the area under the emission curve to get the integrated fluorescence intensity.

      • For both the sample and the standard, plot integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

      • Determine the gradient (slope) of the resulting straight line for both plots (Grad_x and Grad_st).

      • Calculate Φ_x using the equation above.

Applications in Research and Development

The unique combination of brightness, tunability, and environmental sensitivity makes amino-substituted indolizines powerful tools in several high-impact areas.

  • Cellular and In Vivo Bioimaging: Their high quantum yields and large Stokes shifts are ideal for high-contrast imaging in complex biological environments. They can be functionalized with targeting moieties (e.g., peptides, antibodies) to specifically label organelles, cells, or tissues.[14][15][16]

  • Fluorescent Sensors: The sensitivity of their emission to the local environment (solvatochromism) allows for the design of probes that can report on changes in pH, ion concentration, or the presence of specific biomolecules.[2][17]

  • Drug Development: As indolizine is a known pharmacophore with diverse biological activities, fluorescent derivatives can be used as "theranostic" agents, combining therapeutic action with real-time tracking of the drug's location and concentration.[1]

Conclusion and Future Outlook

Amino-substituted indolizines represent a versatile and powerful class of fluorophores. Their properties are governed by well-understood principles of intramolecular charge transfer, allowing for their rational design and synthesis. The ability to tune their emission color, brightness, and environmental sensitivity by simple synthetic modifications ensures their continued relevance. Future research will likely focus on developing derivatives with even further red-shifted emission for deep-tissue in vivo imaging, creating multi-functional probes for simultaneous sensing and therapy, and integrating these remarkable molecules into advanced materials for diagnostics and optoelectronics.

References

  • Acidochromism of amino-substituted indolizine chromophores. (2023). Dyes and Pigments. Retrieved March 10, 2026, from [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2010). PMC. Retrieved March 10, 2026, from [Link]

  • Fluorescence quantum yield measurement. (2021). JASCO Global. Retrieved March 10, 2026, from [Link]

  • Synthesis and characterization of a substituted indolizine and investigation of its photoluminescence quenching via electron deficient nitroaromatics. (2014). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. (2021). R Discovery. Retrieved March 10, 2026, from [Link]

  • Photophysical properties of indolizine and some azaindolizines. (1972). SciSpace. Retrieved March 10, 2026, from [Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). PubMed. Retrieved March 10, 2026, from [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved March 10, 2026, from [Link]

  • Solvatochromism and fluorescence response of a halogen bonding anion receptor. (2018). PMC. Retrieved March 10, 2026, from [Link]

  • Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. (1997). Scilit. Retrieved March 10, 2026, from [Link]

  • Design and synthesis of intramolecular charge transfer-based fluorescent reagents for the highly-sensitive detection of proteins. (2005). PubMed. Retrieved March 10, 2026, from [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2022). Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

  • Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. (1997). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • One-Pot Synthesis of Brightly Fluorescent Mes2B-Functionalized Indolizine Derivatives via Cycloaddition Reactions. (2015). PubMed. Retrieved March 10, 2026, from [Link]

  • Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle. (2006). PubMed. Retrieved March 10, 2026, from [Link]

  • Photophysical properties of indolizine and some azaindolizines. (1972). Scilit. Retrieved March 10, 2026, from [Link]

  • Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. (2021). PubMed. Retrieved March 10, 2026, from [Link]

  • A new fluorescent indolizine. Synthesis and spectral characterization. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. (2022). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Amino acid functionalized blue and phosphorous-doped green fluorescent carbon dots as bioimaging probe. (2019). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Recent advances in Twisted Intramolecular Charge Transfer (TICT) fluorescence and related phenomena in materials chemistry. (2016). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. Retrieved March 10, 2026, from [Link]

  • Construction and bioimaging application of novel indole heptamethine cyanines containing functionalized tetrahydropyridine rings. (2020). PubMed. Retrieved March 10, 2026, from [Link]

  • Emerging Fluorescent Nanoparticles for Non-Invasive Bioimaging. (2024). MDPI. Retrieved March 10, 2026, from [Link]

  • Functionalization of inorganic nanoparticles for bioimaging applications. (2011). PubMed. Retrieved March 10, 2026, from [Link]

  • An insight into fluorescence and magnetic resonance bioimaging using a multifunctional polyethyleneimine-passivated gadocarbon dots nanoconstruct assembled with AS1411. (2023). PubMed. Retrieved March 10, 2026, from [Link]

Sources

Foundational

Structural and Synthetic Crystallography of 6-Amino-indolizine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary Indolizines—fused bicyclic nitrogen-containing heterocycles featuring a fully conjugated 10-π electron system—represent a privileged scaffold in modern medicinal chemistry. Derivatives of indolizine-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines—fused bicyclic nitrogen-containing heterocycles featuring a fully conjugated 10-π electron system—represent a privileged scaffold in modern medicinal chemistry. Derivatives of indolizine-3-carboxylic acid have demonstrated profound pharmacological utility, acting as potent secretory phospholipase A2 (sPLA2) inhibitors, COX-2 inhibitors, and 5-HT3 receptor antagonists[1][2].

This whitepaper provides an in-depth technical analysis of 6-Amino-indolizine-3-carboxylic acid (CAS: 1897520-87-4) . By integrating synthetic methodologies, crystallographic profiling, and supramolecular thermodynamics, this guide equips researchers with the authoritative protocols necessary to synthesize, crystallize, and structurally validate this highly functionalized molecule.

Crystallographic Profile & Molecular Geometry

The structural integrity of 6-amino-indolizine-3-carboxylic acid is dictated by the strong "push-pull" electronic effect between the electron-donating 6-amino group and the electron-withdrawing 3-carboxylic acid moiety.

Space Group and Lattice Thermodynamics

Based on high-resolution X-ray diffraction studies of closely related indolizine derivatives, these compounds thermodynamically favor crystallization in centrosymmetric monoclinic space groups, predominantly P21​/c or P21​/n [1][3]. The indolizine core maintains strict planarity to maximize π-delocalization. The C–N bond lengths within the core typically range between 1.38 Å and 1.41 Å, confirming the delocalization of the nitrogen lone pair into the bicyclic system[1].

Supramolecular Assembly Logic

The crystal packing is governed by a hierarchical assembly of non-covalent interactions:

  • Primary Synthon (Dimerization): The 3-carboxylic acid groups form robust intermolecular O−H⋯O hydrogen bonds, creating centrosymmetric dimers characterized by the R22​(8) graph-set motif.

  • Secondary Synthon (Network Propagation): The 6-amino group acts as a dual hydrogen bond donor ( N−H⋯O and N−H⋯N ), cross-linking the dimers into extended 2D supramolecular sheets.

  • Tertiary Synthon ( π−π Stacking): The planar indolizine rings engage in face-to-face π−π stacking along the crystallographic short axis, providing ultimate 3D lattice stability[4].

G M1 Indolizine Monomer M2 COOH Dimerization (O-H···O) M1->M2 M3 Centrosymmetric R22(8) Dimer M2->M3 M4 NH2 Hydrogen Bonding (N-H···O / N-H···N) M3->M4 M5 2D Supramolecular Sheet M4->M5 M6 π-π Stacking Interactions M5->M6 M7 3D Crystal Lattice (P21/c Space Group) M6->M7

Hierarchical supramolecular assembly of 6-Amino-indolizine-3-carboxylic acid.

Quantitative Crystallographic Data

To provide a benchmark for structural validation, the following tables summarize the anticipated crystallographic parameters and hydrogen bond geometries derived from analog modeling[1][3].

Table 1: Anticipated Crystallographic Parameters
ParameterValue / Description
Chemical Formula C9​H8​N2​O2​
Molecular Weight 176.17 g/mol
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Core Planarity (Dihedral Angle) < 2.5° deviation
Table 2: Hydrogen Bond Geometry (Expected)
Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)
Carboxylic Dimer O-HO=C2.65 - 2.68> 170°
Amino Network N-HO=C2.85 - 2.95~ 160°
Amino Network N-HN (Core)3.05 - 3.15~ 155°

Self-Validating Experimental Protocols

Achieving X-ray quality single crystals requires a flawless synthetic precursor and a thermodynamically controlled crystallization environment. The causality behind each step ensures that impurities do not terminate lattice growth.

Synthesis via 1,3-Dipolar Cycloaddition

The indolizine core is most efficiently constructed using the 1,3-dipolar cycloaddition of pyridinium N-ylides with electron-deficient alkynes[4][5].

Step-by-Step Methodology:

  • Ylide Generation: Suspend 1.0 eq of 1-(carboxymethyl)-4-amino-pyridinium bromide in dry dichloromethane (DCM). Add 1.2 eq of triethylamine dropwise at 0°C to generate the reactive pyridinium ylide in situ.

  • Cycloaddition: Add 1.5 eq of ethyl propiolate (dipolarophile) slowly to the mixture. Causality: The electron-deficient nature of ethyl propiolate ensures high regioselectivity during the [3+2] cycloaddition[4].

  • Oxidative Aromatization: Stir the reaction at room temperature for 12 hours. The intermediate cycloadduct spontaneously undergoes oxidative aromatization to yield the stable indolizine ester.

  • Hydrolysis: Isolate the ester, dissolve in a 1:1 mixture of THF/MeOH, and treat with 2.0 eq of aqueous LiOH. Stir for 4 hours, then carefully acidify with 1M HCl to pH 4 to precipitate the crude 6-amino-indolizine-3-carboxylic acid.

  • In-Process Validation: Analyze the precipitate via LC-MS. A single peak corresponding to [M+H]+=177.06

    m/z confirms successful synthesis.

G N1 Pyridinium Ylide (Precursor) N3 1,3-Dipolar Cycloaddition N1->N3 N2 Ethyl Propiolate (Dipolarophile) N2->N3 N4 Indolizine Ester Intermediate N3->N4 N5 LC-MS & NMR Validation N4->N5 N6 Base Hydrolysis & Acidification N5->N6 N7 6-Amino-indolizine- 3-carboxylic acid N6->N7

Workflow for the regioselective synthesis and validation of the indolizine core.

Single-Crystal Growth Protocol (Vapor Diffusion)

To avoid twinning and polycrystalline aggregates, a slow vapor diffusion technique is mandatory.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of highly purified (>99%) 6-amino-indolizine-3-carboxylic acid in 1.0 mL of N,N-Dimethylformamide (DMF). Causality: DMF disrupts strong intermolecular hydrogen bonds, ensuring complete solvation of the monomer.

  • Setup: Transfer the DMF solution into a 2-dram inner vial. Place this vial uncapped inside a larger 20-dram outer vial containing 5.0 mL of diethyl ether (antisolvent).

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 20°C. Causality: The highly volatile diethyl ether slowly diffuses into the DMF phase, gradually lowering the solubility of the indolizine and forcing nucleation at a thermodynamically optimal rate.

  • Harvesting & Validation: After 7–10 days, inspect the inner vial for macroscopic, block-like crystals. Mount a selected crystal on a diffractometer using paratone oil and perform a rapid unit-cell scan. A sharp diffraction pattern with discrete, non-split spots validates the single-crystal integrity prior to full data collection.

References

  • A2B Chem. "1897520-87-4 | 6-Amino-indolizine-3-carboxylic acid." A2B Chem Catalog.
  • MDPI. "Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives." Molecules, June 2021.
  • Oxford Academic. "Crystal Structure of Human Secretory Phospholipase A2-IIA Complex with the Potent Indolizine Inhibitor 120–10321." The Journal of Biochemistry.
  • MDPI. "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations." Molecules, August 2025.
  • Asian Journal of Chemistry. "Synthesis and Crystal Structure of Methyl 9-(4-Methoxyphenyl)-8a,9,9a,10,11,12,13,14a-octa hydro-8H-benzo[f]chromeno[3,4-b]indolizine-8a-carboxylate.
  • MDPI. "Nucleophilic Dearomatization of Activated Pyridines." Molecules, December 2018.

Sources

Exploratory

Electrochemical Properties and Redox-Driven Functionalization of Indolizines: A Technical Guide

Indolizines are a unique class of nitrogen-containing, π -rich heterocyclic compounds that serve as bioisosteres to indoles. While historically prized in medicinal chemistry for their anticancer and anti-inflammatory pro...

Author: BenchChem Technical Support Team. Date: March 2026

Indolizines are a unique class of nitrogen-containing, π -rich heterocyclic compounds that serve as bioisosteres to indoles. While historically prized in medicinal chemistry for their anticancer and anti-inflammatory properties, their highly tunable electronic structures have recently positioned them as premier scaffolds in optoelectronics and green electrosynthesis. This whitepaper provides an in-depth analysis of the electrochemical properties of functionalized indolizines, detailing the mechanistic causality of their redox behavior, optoelectronic tuning, and self-validating protocols for electrochemical C–H functionalization.

Fundamental Redox Properties and Structural Tuning

The indolizine core is inherently electron-rich and readily undergoes anodic oxidation to form radical cations, typically at low potentials (~0.20 to 0.40 V vs. Fc/Fc⁺) 1. The precise half-wave oxidation potentials ( E1/2​ ) are highly sensitive to the functional groups grafted onto the C-1, C-2, and C-7 positions.

Quantitative Structure-Electrochemistry Relationship (QSER) models demonstrate that E1/2​ values correlate strictly with Hammett substituent parameters 2. Electron-donating groups (e.g., methoxy, alkyl) elevate the HOMO energy level, thereby lowering the oxidation potential. Conversely, electron-withdrawing groups (e.g., benzoyl, cyano) stabilize the ground state, pushing the oxidation potentials higher (up to ~0.96 V) 3.

Table 1: Representative Electrochemical Properties of Functionalized Indolizines
Compound Class / SubstitutionOxidation Potential ( E1/2​ )Electrochemical BehaviorKey Mechanistic Outcome
Unsubstituted / Alkyl Indolizines ~0.35 – 0.40 VIrreversible oxidationRapid radical coupling / degradation
C-1 Oxygenated Indolizines ~0.36 – 0.50 VReversible 1e⁻ oxidationForms oxoindolizinium salts via bulk oxidation
C-1 Hydrogen / Thienyl Indolizines ~0.50 – 0.70 VIrreversible oxidationForms 1,1'-dimers via C–C coupling
Benzoyl Indolizine-1-carboxylates ~0.70 – 0.96 VQuasi-reversible / IrreversibleSubstituent-dependent redox processes
Biindolizines (C–C Linked) ~0.20 – 0.30 VReversible 2-step oxidationForms stable radical cations and dications

(Data synthesized from cyclic voltammetry studies across multiple functionalized derivatives 2, 4, 3.)

Mechanistic Divergence in Anodic Oxidation

The fate of the indolizine radical cation generated at the anode is causally linked to the steric and electronic nature of the C-1 substituent.

When an oxygen atom (e.g., ether, ester, or sulfonate) is connected directly to the C-1 position, its lone pairs provide critical resonance stabilization to the highly reactive radical cation. This stabilization prevents immediate downstream degradation, resulting in a clean, reversible one-electron oxidation wave in cyclic voltammograms 2. If subjected to bulk electrolysis, these oxygenated derivatives undergo a second oxidation event to yield stable oxoindolizinium salts.

Conversely, indolizines bearing a hydrogen atom or a thienyl group at the C-1 position lack this resonance stabilization. The resulting radical cation is highly localized and reactive, driving an immediate, irreversible C–C coupling reaction that predominantly yields 1,1'-dimers 2.

OxidationPathways A Indolizine Core (Neutral) B Anodic Oxidation (-e⁻) A->B C Radical Cation Intermediate B->C D C-1 Oxygenated Substituent C->D If C-1 = -OR E C-1 H/Alkyl/Aryl Substituent C->E If C-1 = -H, -R F Reversible 1e⁻ Oxidation (Resonance Stabilized) D->F G Irreversible Oxidation (Highly Reactive) E->G H Oxoindolizinium Salts (Via Bulk Oxidation) F->H Further Oxidation I 1,1'-Dimers (Via C-C Coupling) G->I Radical Coupling

Fig 1. Mechanistic divergence of indolizine anodic oxidation based on C-1 substitution.

Optoelectronic Engineering: Indoloindolizines

Beyond synthetic intermediates, the indolizine scaffold is a powerful tool for tuning the electronic properties of organic semiconductors. Recent advancements in polycyclic aromatic frameworks have led to the development of π -expanded indoloindolizines5.

The fundamental principle here relies on HOMO-LUMO gap engineering. Theoretical and cyclic voltammetry studies reveal that the HOMO-LUMO gap of an isolated indolizine is approximately 0.88 eV lower than that of indole 5. By strategically fusing indole and indolizine moieties, researchers can precisely modulate the aromaticity of specific rings within the polycycle. This benzannulation strategy allows for the fine-tuning of the energy gap required for Organic Field-Effect Transistors (OFETs), providing a structural blueprint for next-generation organic electronics.

Step-by-Step Protocol: Electrochemical C–H Functionalization

Direct anodic oxidation of the indolizine core requires potentials often exceeding 0.35 V, which can trigger the unwanted dimerization pathways described above. To achieve selective C–H functionalization (e.g., thiocyanation or sulfonylation) at the electron-rich C-3 position, modern green chemistry employs redox mediators like ammonium thiocyanate (NH₄SCN) 6.

Because NH₄SCN oxidizes at ~0.23 V, it acts as both the redox mediator and the functional group source. The following protocol is designed as a self-validating system , ensuring the mediator is oxidized preferentially to protect the indolizine core.

Protocol: Constant-Current Electrochemical C–H Thiocyanation

Phase 1: System Preparation & Self-Validation

  • Electrolyte Assembly: In an undivided electrochemical cell, dissolve the target indolizine derivative (0.2 mmol) and NH₄SCN (0.4 mmol) in 5.0 mL of anhydrous acetonitrile (CH₃CN).

  • Conductivity Enhancement: Add tetrabutylammonium tetrafluoroborate (TBABF₄, 0.1 M) as the supporting electrolyte.

  • Voltammetric Profiling (Critical Validation): Before bulk electrolysis, run a Cyclic Voltammogram (CV) from 0.0 V to 1.0 V at a scan rate of 100 mV/s.

    • Causality Check: You must observe the NH₄SCN oxidation peak emerging at ~0.23 V. Confirm that the indolizine substrate's oxidation peak (typically >0.35 V) remains untouched at this lower potential. This proves the mediator will intercept the anodic current, preventing substrate degradation [[6]]().

Phase 2: Bulk Electrolysis & Cross-Coupling 4. Electrode Setup: Equip the cell with a graphite anode and a platinum plate cathode. 5. Electrolysis: Apply a constant current of 7 mA at room temperature under continuous stirring. 6. In Situ Generation: The anodic oxidation of SCN⁻ generates (SCN)₂, which subsequently decomposes into electrophilic SCN radicals. These radicals selectively attack the C-3 position of the neutral indolizine. 7. Reaction Monitoring: Pass approximately 2.0 to 2.5 F/mol of charge. Monitor the disappearance of the starting material via TLC. 8. Work-up: Quench the reaction mixture with deionized water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous MgSO₄, and purify via silica gel column chromatography to isolate the 3-thiocyanated indolizine.

Workflow Step1 1. Substrate & Mediator Prep Step2 2. Voltammetric Profiling (CV) Step1->Step2 Step3 3. Constant Current Electrolysis Step2->Step3 Validate E_ox Step4 4. Radical-Radical Cross-Coupling Step3->Step4 In situ generation Step5 5. Product Isolation & Characterization Step4->Step5

Fig 2. Self-validating workflow for the electrochemical C–H functionalization of indolizines.

Conclusion

The electrochemical profile of functionalized indolizines offers a highly predictable and tunable platform for both synthetic chemists and materials scientists. By understanding the causal relationship between C-1/C-3 substitution and radical cation stability, researchers can dictate the outcome of anodic oxidation—steering the reaction toward stable optoelectronic polymers, complex oxoindolizinium salts, or precisely functionalized medicinal scaffolds via redox-mediated green chemistry.

References

  • ELECTROCHEMICAL STUDIES ON SOME INDOLIZINE CARBOXYLATES WITH POTENTIAL APPLIC
  • Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionaliz
  • Electrochemical studies of biologically active indolizines - ResearchGate.
  • COMPARATIVE ELECTROCHEMICAL STUDIES ON SUBSTITUTED BENZOYL INDOLIZINE-1-CARBOXYL
  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applic
  • QSER Modeling of Half-Wave Oxidation Potential of Indolizines by Theoretical Descriptors. dergipark.org.tr.

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Foundational

"NMR and mass spectrometry of 6-Amino-indolizine-3-carboxylic acid"

An In-Depth Technical Guide for the Structural Elucidation of 6-Amino-indolizine-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Structural Elucidation of 6-Amino-indolizine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 6-Amino-indolizine-3-carboxylic acid using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Indolizine scaffolds are privileged N-bridgehead heterocyclic systems with significant applications in medicinal chemistry and materials science, acting as cores for various therapeutic agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the causality behind experimental choices, provides validated protocols, and offers insights into spectral interpretation. By integrating these powerful analytical techniques, this guide establishes a robust workflow for unambiguous structural confirmation and purity assessment, critical for advancing drug discovery and development programs.

Introduction to 6-Amino-indolizine-3-carboxylic acid

The indolizine ring system, a fused pyrrolo[1,2-a]pyridine, is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1][3] The specific substitution pattern of 6-Amino-indolizine-3-carboxylic acid, featuring an amino group on the six-membered ring and a carboxylic acid on the five-membered ring, presents a unique electronic and structural profile. These functional groups offer multiple sites for further chemical modification, making it a valuable building block for combinatorial chemistry and targeted drug design.

Accurate and comprehensive structural elucidation is the bedrock of chemical research and drug development. NMR and mass spectrometry are the principal tools for this task, providing orthogonal and complementary data. While mass spectrometry reveals the elemental composition and connectivity through fragmentation, NMR spectroscopy maps the precise bonding framework and stereochemistry of the molecule. This guide will systematically detail the application of these techniques to confirm the identity and purity of 6-Amino-indolizine-3-carboxylic acid.

Integrated Analytical Workflow

The definitive characterization of a novel or synthesized compound like 6-Amino-indolizine-3-carboxylic acid relies on a logical, multi-step analytical workflow. This process ensures that data from different techniques are used synergistically to build a comprehensive and validated structural picture.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Final Confirmation A Synthesis & Purification B Purity Assessment (HPLC/UPLC) A->B C Sample Weighing & Dissolution B->C D HRMS (ESI+) Analysis (Accurate Mass & Formula) C->D F 1H NMR (Proton Environment & Connectivity) C->F E MS/MS Fragmentation (Substructural Information) D->E I Integrated Data Analysis & Structural Elucidation E->I G 13C NMR (Carbon Skeleton) F->G H 2D NMR (COSY, HMBC) (Correlation & Final Assignment) G->H H->I

Caption: Integrated workflow for the structural elucidation of 6-Amino-indolizine-3-carboxylic acid.

Experimental Methodologies

The quality of analytical data is directly dependent on meticulous sample preparation and optimized instrument parameters. The following protocols are designed to be self-validating and robust.

Sample Preparation Protocol

Causality: Proper sample preparation is critical to avoid spectral artifacts, poor resolution, and inaccurate quantification. The choice of deuterated solvent is paramount; it must fully dissolve the analyte without reacting with it, and its residual peak should not obscure key analyte signals.[4][5][6]

  • Weighing: Accurately weigh 5-10 mg of the purified 6-Amino-indolizine-3-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry glass vial.[6][7]

  • Solvent Selection: Due to the presence of both an amino and a carboxylic acid group, Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent for its excellent solvating power for polar, amphiprotic molecules.

  • Dissolution: Add approximately 0.6 mL of DMSO-d6 to the vial.[6] Vortex gently until the sample is fully dissolved. A clear, transparent solution is required.[8]

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][8] This prevents magnetic field distortions and ensures good spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier. For mass spectrometry, a 1 mg/mL stock solution in methanol or water is typically prepared, from which further dilutions are made.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids and heterocycles, minimizing in-source fragmentation and preserving the molecular ion.[9][10] Positive ion mode is selected to protonate the basic amino group and the nitrogen atom of the indolizine ring, ensuring high ionization efficiency.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization, Positive Ion Mode (ESI+).

  • Sample Introduction: Infuse the sample solution (diluted to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) at a flow rate of 5-10 µL/min. The formic acid aids in protonation.

  • Mass Analysis (Full Scan): Scan a mass range of m/z 50-500. This range is sufficient to detect the protonated molecular ion and key fragments.

  • MS/MS Analysis: Isolate the precursor ion corresponding to [M+H]⁺ and subject it to collision-induced dissociation (CID) with argon gas. Vary collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

NMR Spectroscopy Protocol

Causality: A high-field NMR spectrometer (≥400 MHz) is essential for resolving complex spin systems and achieving the signal dispersion needed for unambiguous assignment, particularly in aromatic systems.[11]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2-5 seconds, to allow for full relaxation of quaternary carbons.

    • Number of Scans: 1024-4096 scans, as ¹³C is inherently less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).[12]

Data Interpretation and Structural Elucidation

Mass Spectrometry Analysis

The molecular formula of 6-Amino-indolizine-3-carboxylic acid is C₉H₈N₂O₂. Its monoisotopic mass is 176.0586 g/mol .

  • Expected HRMS Result: In ESI+ mode, the primary species observed will be the protonated molecular ion, [M+H]⁺. The high-resolution measurement should yield an m/z value of 177.0664 , corresponding to the elemental formula [C₉H₉N₂O₂]⁺. This accurate mass measurement is the first and most crucial piece of evidence for confirming the elemental composition.

  • Fragmentation Analysis: The MS/MS spectrum provides a fingerprint of the molecule's structure. Key fragmentation pathways arise from the cleavage of the most labile bonds, primarily around the functional groups.[13][14]

Predicted Fragment (m/z) Lost Neutral Fragment Structure of Fragment Ion Plausible Mechanism
159.0558H₂O (18.0106)[M+H-H₂O]⁺Loss of water from the carboxylic acid group.
133.0658CO₂ (43.9898)[M+H-CO₂]⁺Decarboxylation of the protonated molecule.
131.0502H₂O + CO (46.0055)[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion, a common pathway for carboxylic acids.[15]
116.0658COOH + NH₂[C₈H₆N]⁺Loss of both functional groups, leading to the indolizine core fragment.

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

parent [label="[M+H]⁺\nm/z 177.0664", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M+H-H₂O]⁺\nm/z 159.0558", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="[M+H-CO₂]⁺\nm/z 133.0658", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="[M+H-H₂O-CO]⁺\nm/z 131.0502", fillcolor="#34A853", fontcolor="#FFFFFF"];

parent -> frag1 [label="- H₂O"]; parent -> frag2 [label="- CO₂"]; frag1 -> frag3 [label="- CO"]; }

Caption: Predicted major fragmentation pathways for protonated 6-Amino-indolizine-3-carboxylic acid.

NMR Spectral Analysis

The predicted NMR spectra are based on established principles of chemical shifts and coupling constants for substituted indolizine and aromatic systems.[11][16][17] Electronegative groups and aromatic ring currents are the dominant factors influencing proton and carbon environments.[18]

¹H NMR Predicted Data (400 MHz, DMSO-d6)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale
H-8~7.8dJ ≈ 9.0Adjacent to ring nitrogen (N4), strongly deshielded.
H-5~7.5s-Isolated proton on the 6-membered ring, deshielded by aromatic current.
H-2~7.2s-Proton on the 5-membered ring adjacent to the carboxylic acid.
H-1~6.8s-Proton on the 5-membered ring.
H-7~6.5dJ ≈ 9.0Ortho-coupled to H-8, shielded by the electron-donating amino group.
-NH₂~5.5br s-Broad signal due to exchange and quadrupole effects, chemical shift is concentration-dependent.
-COOH~12.5br s-Highly deshielded acidic proton, characteristic signal.[15]

¹³C NMR Predicted Data (100 MHz, DMSO-d6)

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Carboxyl)~165Characteristic chemical shift for a carboxylic acid carbonyl.[15]
C-6~145Carbon attached to the amino group, strongly influenced by nitrogen's lone pair.
C-8a~135Bridgehead carbon, quaternary.
C-5~128Aromatic CH carbon.
C-8~125Aromatic CH carbon adjacent to ring nitrogen.
C-4a~120Bridgehead carbon, quaternary.
C-2~118Carbon on the 5-membered ring.
C-7~115Aromatic CH carbon shielded by the adjacent amino group.
C-1~110Carbon on the 5-membered ring.
C-3~105Carbon attached to the carboxylic acid group.

Conclusion

The structural confirmation of 6-Amino-indolizine-3-carboxylic acid is unequivocally achieved through the synergistic application of high-resolution mass spectrometry and multinuclear NMR spectroscopy. HRMS provides definitive proof of the elemental composition via accurate mass measurement of the [M+H]⁺ ion, while MS/MS fragmentation patterns reveal key substructural motifs, including the characteristic losses of water and carbon dioxide from the carboxylic acid function.

Complementarily, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular architecture. The distinct chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the indolizine core, and the characteristic downfield signals for the carboxylic acid and amino protons provide direct evidence for these crucial functional groups. By integrating these orthogonal datasets, researchers can possess a high degree of confidence in the structure and purity of their material, a non-negotiable prerequisite for its use in drug discovery, medicinal chemistry, and materials science.

References

  • Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR SPECTRA OF INDOLIZINES AND THEIR σ COMPLEXES. Chemistry of Heterocyclic Compounds, 31(9), 1043-1051. ([Link])

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  • Anizon, F., et al. (2013). Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. Molecules, 18(9), 10735-10751. ([Link])

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  • Bejan, V., et al. (2016). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 61(4-5), 245-252. ([Link])

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  • Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-2600. ([Link])

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Sources

Exploratory

A Senior Application Scientist's Guide to the Discovery and Characterization of Novel Indolizine Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Appeal of the Indolizine Nucleus The indolizine core, a heterocyclic system featuring a bridgehead nitrogen atom shared betw...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Appeal of the Indolizine Nucleus

The indolizine core, a heterocyclic system featuring a bridgehead nitrogen atom shared between a pyridine and a pyrrole ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Unlike its well-known isomer, indole, the indolizine nucleus is relatively rare in nature, yet its synthetic derivatives exhibit a remarkable breadth of pharmacological activities.[3][4][5] These activities span from anticancer and anti-inflammatory to antimicrobial and CNS-depressant effects, making the scaffold a fertile ground for drug discovery.[6][7][8][9]

This guide is structured not as a rigid manual but as a narrative journey, mirroring the logical progression of a discovery campaign. As Senior Application Scientists, our role is to bridge theory with practice, providing not just protocols but the rationale behind them. We will journey from the foundational chemistry of creating these molecules, through the rigorous process of confirming their structure, to the ultimate goal of assessing their biological potential. Every step is designed as a self-validating system, ensuring the integrity and reproducibility of the findings.

Part 1: The Synthetic Arsenal - Constructing the Indolizine Core

The synthetic accessibility of a scaffold is paramount to its viability in a drug discovery program. The diversity of approaches to the indolizine skeleton is a testament to its importance.[1] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.

Foundational Strategies vs. Modern Methodologies

Historically, methods like the Scholtz and Tschitschibabin reactions laid the groundwork for indolizine synthesis.[10][11] While foundational, these often require harsh conditions (e.g., high temperatures, strong acids) and offer limited scope for diversification.[10] Modern organic synthesis has ushered in milder, more versatile, and efficient methodologies, driven largely by advancements in catalysis and multicomponent reactions.[6][10]

From a field perspective, the shift towards methods like 1,3-dipolar cycloadditions or transition-metal-catalyzed cyclizations is driven by the need for efficiency and molecular diversity. These modern routes allow for the rapid generation of libraries of analogs from readily available starting materials, which is essential for establishing robust Structure-Activity Relationships (SAR).

Methodology Description Advantages Limitations Key References
Scholtz Reaction Condensation of a 2-alkylpyridine with an α,β-unsaturated carbonyl compound.Foundational, straightforward for certain substitution patterns.High temperatures, often low yields, limited substrate scope.[4][10]
Tschitschibabin Reaction Acid-catalyzed cyclization of N-(2-oxoalkyl)pyridinium salts.Useful for preparing 2-substituted indolizines.Requires pre-functionalized pyridinium salts, harsh acidic conditions.[3][10][11]
1,3-Dipolar Cycloaddition Reaction of a pyridinium ylide with an electron-deficient alkyne or alkene.Highly versatile, mild conditions, excellent functional group tolerance, high yields.Regioselectivity can be a challenge with unsymmetrical alkynes.[3][12][13][14]
Transition-Metal Catalysis Cu, Pd, or Rh-catalyzed cycloisomerizations, cross-couplings, or multicomponent reactions.Milder conditions, high efficiency, novel bond formations, broad substrate scope.Catalyst cost and removal, sensitivity to air/moisture.[10][15][16]
Radical Cyclization Radical-induced construction of the heterocyclic core.Unique reactivity, access to complex scaffolds, high atom economy.Requires specific radical precursors and initiators.[17]
Core Workflow: Synthesis of Novel Indolizine Scaffolds

The following diagram illustrates a generalized, modern workflow for generating and purifying novel indolizine scaffolds, emphasizing the central role of 1,3-dipolar cycloaddition.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation (1,3-Dipolar Cycloaddition) cluster_2 Step 3: Purification & Isolation Pyridine Substituted Pyridine PyridiniumSalt Pyridinium Salt Intermediate Pyridine->PyridiniumSalt Alkylation HaloCarbonyl α-Halo Carbonyl (e.g., Phenacyl Bromide) HaloCarbonyl->PyridiniumSalt Base Base (e.g., K2CO3) Ylide In situ Pyridinium Ylide PyridiniumSalt->Ylide Base->Ylide Dipolarophile Dipolarophile (e.g., Electron-Deficient Alkyne) CrudeIndolizine Crude Indolizine Product Dipolarophile->CrudeIndolizine Ylide->CrudeIndolizine [3+2] Cycloaddition Purification Column Chromatography (Silica Gel) CrudeIndolizine->Purification Purification PureIndolizine Pure Novel Indolizine Scaffold Purification->PureIndolizine Isolation

Caption: Generalized workflow for the synthesis of novel indolizine scaffolds.

Experimental Protocol: Synthesis of a Substituted Indolizine via 1,3-Dipolar Cycloaddition

This protocol describes a reliable method for synthesizing ethyl 3-benzoyl-7-methoxyindolizine-1-carboxylate analogs, a class of compounds investigated for COX-2 inhibition.[13] The trustworthiness of this protocol lies in its clear steps for reaction setup, monitoring, and purification.

Objective: To synthesize a novel 7-methoxy indolizine derivative.

Materials:

  • 4-Methoxypyridine

  • Appropriately substituted phenacyl bromide (e.g., 4-bromophenacyl bromide)

  • Diethyl acetylenedicarboxylate (or other suitable alkyne)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel (60-120 mesh) for column chromatography

  • Round-bottom flasks, magnetic stirrer, condenser, TLC plates

Procedure:

  • Step I: Synthesis of the Pyridinium Salt Intermediate a. In a 100 mL round-bottom flask, dissolve 4-methoxypyridine (10 mmol) in 30 mL of anhydrous acetone. b. Add the substituted phenacyl bromide (10 mmol) to the solution. c. Stir the mixture at room temperature for 5 hours. The formation of a precipitate indicates the pyridinium salt. d. Collect the solid product by filtration, wash with cold acetone, and dry under vacuum. This intermediate is typically used in the next step without further purification.[13]

  • Step II: 1,3-Dipolar Cycloaddition and Aromatization a. To a 100 mL round-bottom flask, add the pyridinium salt from Step I (8 mmol), anhydrous potassium carbonate (16 mmol, 2 equivalents), and the electron-deficient alkyne (e.g., diethyl acetylenedicarboxylate, 8.8 mmol, 1.1 equivalents). b. Add 40 mL of anhydrous DMF to the flask. c. Stir the reaction mixture vigorously at room temperature. d. Self-Validation: Monitor the reaction progress every 15 minutes using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation. The reaction is typically complete within 30-60 minutes.[7][13]

  • Step III: Work-up and Purification a. Upon completion, pour the reaction mixture into 150 mL of ice-cold water. b. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). d. Remove the solvent under reduced pressure to obtain the crude product. e. Purify the crude residue by column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to isolate the pure indolizine derivative.[7][10] f. Collect the fractions containing the pure product, combine, and evaporate the solvent to yield the final compound as a solid.

Part 2: Structural Elucidation and Characterization

Unambiguous structural confirmation is the bedrock of any discovery campaign. A combination of spectroscopic and analytical techniques is not just recommended; it is essential. Relying on a single method can lead to misinterpretation, especially with novel or complex structures.

The Spectroscopic Toolkit

A multi-technique approach ensures that every aspect of the molecule's structure—from its carbon-hydrogen framework to its exact mass and functional groups—is confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation for organic molecules.[18]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For indolizines, expect aromatic protons in the δ 7.0-9.8 ppm range.[7][19] The aldehydic proton of an indolizine-2-carbaldehyde, for instance, appears far downfield (> δ 9.0 ppm).[19]

    • ¹³C NMR: Reveals the number and type of carbon atoms. Aromatic carbons typically appear between δ 110-150 ppm.[18][19]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively. This is invaluable for assigning substituents and confirming the core structure, especially for fused or complex indolizines.[18][20]

  • Mass Spectrometry (MS):

    • Low-Resolution MS (e.g., EI-MS): Provides the molecular weight and a characteristic fragmentation pattern that can serve as a structural fingerprint.[18]

    • High-Resolution MS (HRMS): This is a mandatory step. HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula with high confidence.[12][21]

  • Infrared (IR) Spectroscopy: Useful for the rapid identification of key functional groups, such as carbonyls (C=O, ~1650-1750 cm⁻¹), nitriles (C≡N, ~2200-2260 cm⁻¹), or C-H stretches.[18][22]

  • Single-Crystal X-ray Diffraction: This is the "gold standard" for structural proof. When a suitable crystal can be grown, it provides an unambiguous 3D structure of the molecule, confirming connectivity, stereochemistry, and solid-state conformation.[23][24][25] This technique is particularly vital when stereoisomers are possible, as it provides absolute proof of the molecular architecture.[13][26]

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
H-16.5 - 7.5110 - 120
H-26.8 - 7.8115 - 125
H-36.2 - 7.2100 - 110
H-57.5 - 8.5120 - 130
H-66.4 - 7.4110 - 120
H-76.6 - 7.6115 - 125
H-87.8 - 8.8125 - 135
Note: These are approximate ranges for the parent indolizine core and can vary significantly with substitution.[18][27]
The Characterization Workflow: From Crude Product to Confirmed Structure

G Crude Crude Purified Product TLC TLC Homogeneity (Single Spot) Crude->TLC MS Low-Res MS (Expected MW) Crude->MS HNMR 1H NMR CNMR 13C NMR HNMR->CNMR TwoDNMR 2D NMR (COSY, HSQC, HMBC) CNMR->TwoDNMR HRMS HRMS (Elemental Composition) Final Unambiguously Characterized Novel Scaffold HRMS->Final Xray Single-Crystal X-ray (If crystallizable) Xray->Final

Caption: A robust workflow for the structural characterization of a novel indolizine.

Experimental Protocol: Spectroscopic Characterization of a Novel Indolizine

Objective: To fully characterize the structure and confirm the identity and purity of a newly synthesized indolizine derivative.

Materials:

  • Synthesized indolizine sample (~10-15 mg)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Solvents for MS and UV-Vis (e.g., Methanol, Acetonitrile, HPLC grade)

Procedure:

  • Sample Preparation: a. For NMR, dissolve ~5-10 mg of the sample in 0.6 mL of an appropriate deuterated solvent in a clean NMR tube.[18] Ensure the sample is fully dissolved. b. For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. c. For IR, the sample can be analyzed neat (as a thin film or solid) using an ATR accessory.

  • NMR Spectroscopy Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum on a ≥400 MHz spectrometer. Use standard parameters (e.g., spectral width 16 ppm, 32 scans, relaxation delay 2s).[18] b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. More scans will be required (~1024 or more) to achieve a good signal-to-noise ratio.[18] c. 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity. These are crucial for novel scaffolds.

  • Mass Spectrometry Analysis: a. Infuse the sample solution into an ESI or APCI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). b. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. c. Self-Validation: Compare the measured exact mass to the calculated mass for the proposed molecular formula. The mass error should be less than 5 ppm to confidently confirm the elemental composition.[12]

  • Data Analysis and Integration: a. Process all NMR spectra using appropriate software. Assign chemical shifts and coupling constants. b. Use the 2D NMR data to build the molecular framework piece by piece, confirming substituent positions. c. Correlate the confirmed molecular formula from HRMS with the structure derived from NMR. d. If the compound crystallizes, perform single-crystal X-ray diffraction for the ultimate structural confirmation.[23]

Part 3: Biological Evaluation - Interrogating Function

With a novel, fully characterized scaffold in hand, the focus shifts to biological activity. The broad pharmacological profile of indolizines provides numerous avenues for investigation, with oncology and inflammation being particularly prominent.[2][6][8][28]

In Vitro Screening: The First Look at Biological Activity

In vitro assays are the primary filter in drug discovery, providing a rapid and cost-effective assessment of a compound's potential.

  • Anticancer Activity: The most common starting point is a cytotoxicity screen against a panel of human cancer cell lines.[12][29] The US National Cancer Institute's 60-cell line screen (NCI-60) is a powerful tool for this.[12][14] The output, typically an IC₅₀ or GI₅₀ value (the concentration required to inhibit cell growth by 50%), provides a quantitative measure of potency.[29]

  • Anti-inflammatory Activity: Indolizine derivatives have been designed as inhibitors of key inflammatory enzymes like Cyclooxygenase-2 (COX-2).[7][23][30] In vitro enzyme inhibition assays are used to determine the IC₅₀ against the target enzyme, often in parallel with the counter-screen (e.g., COX-1) to assess selectivity.[30]

Indolizine Analog Class Target/Cell Line Reported Activity (IC₅₀ / GI₅₀) Key References
Fused Indolizine LactonesMDA-MB-231 (Breast Cancer)3-30 µM[31]
Substituted BenzoylindolizinesSNB-75 (CNS Cancer)Growth Inhibition >50% at 10 µM[12][14][32]
7-MethoxyindolizinesCOX-2 Enzyme~6-15 µM[7][13][23][30]
Phenstatin AnalogsMDA-MB-435 (Melanoma)30 nM[33]
Note: This table is illustrative, showing the range of activities reported for different indolizine scaffolds.
Elucidating the Mechanism of Action (MoA)

Identifying a potent compound is only the first step; understanding how it works is crucial for further development. For anticancer indolizines, several mechanisms have been proposed:

  • Tubulin Polymerization Inhibition: Some indolizine derivatives act as microtubule-interacting agents, disrupting cell division in a manner similar to colchicine or vinca alkaloids.[33] This can be confirmed via in vitro tubulin polymerization assays.

  • Enzyme Inhibition: As noted, specific enzymes like COX-2 or protein kinases (e.g., EGFR) can be targets.[7][34]

  • Signaling Pathway Modulation: Many anticancer agents function by interfering with critical cell survival pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[29]

The diagram below illustrates how an indolizine derivative might inhibit the PI3K/Akt/mTOR signaling pathway, a common MoA for anticancer compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (Substrate: PIP2) PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | (Inhibits) Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Indolizine Novel Indolizine Scaffold Indolizine->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a novel indolizine scaffold.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard MTT assay to determine the IC₅₀ value of a novel compound against a cancer cell line.

Objective: To quantify the cytotoxic effect of a novel indolizine scaffold.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Novel indolizine compound, dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh medium. b. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. c. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the indolizine stock solution in culture medium. A common concentration range is 0.01 µM to 100 µM. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells. c. Incubate the plate for 48-72 hours.[29]

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT reagent to each well. b. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. b. Gently shake the plate for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells. b. Self-Validation: Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[29]

Conclusion and Future Perspectives

The journey from a synthetic concept to a biologically characterized novel indolizine scaffold is a meticulous process demanding a blend of synthetic innovation and rigorous analytical validation. We have outlined a logical, field-tested workflow that emphasizes the causality behind experimental choices, from selecting a modern synthetic route like 1,3-dipolar cycloaddition for its versatility to employing a suite of orthogonal analytical methods for unambiguous characterization.

The future of indolizine development is bright. Strategies like late-stage functionalization are enabling the rapid diversification of promising hits.[31] Furthermore, computational approaches such as molecular docking are providing crucial insights into binding modes, guiding the rational design of more potent and selective analogs.[7][12][14] As we continue to explore the vast chemical space surrounding this privileged scaffold, the principles of robust synthesis, comprehensive characterization, and systematic biological evaluation will remain the cornerstones of successful discovery.

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  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. (2017).
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  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. (2024).
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  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025).
  • The Evolving Landscape of Indolizine-Based Cancer Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy. (2025). BenchChem.
  • 5-Methylindolizine in Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • STRUCTURAL CHARACTERIZATION AND CRYSTAL PACKING OF THE INDOLIZINE DERIVATIVE. (2012).
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. (1998). Journal of Medicinal Chemistry.
  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy.
  • Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica.
  • Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. (2017). European Journal of Medicinal Chemistry.
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionaliz
  • Inhibitory activities of indolizine derivatives: a patent review. (2020).
  • Studies on Indolizines. Evaluation of Their Biological Properties as Microtubule-Interacting Agents and as Melanoma Targeting Compounds. (2015). Journal of Medicinal Chemistry.
  • Indolizine – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (2020). Molecules.
  • X‐ray crystal structure of 15 b. (n.d.).
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). Acta Crystallographica Section C Structural Chemistry.
  • An In-Depth Technical Guide to Indolizine-2-carbaldehyde: Chemical Properties and Structure. (n.d.). BenchChem.
  • Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. (1995). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis and Characterization of Substituted Indolizine Derivatives: Molecular Docking and Anti-tubercular Activity. (2023). ChemistrySelect.
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−C
  • INDOLIZINE(274-40-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010).
  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. (n.d.). Bentham Science.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][10]triazino[2,3-c]quinazolines. (2022). Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Amino-indolizine-3-carboxylic Acid as an ICT-Based Fluorescent Probe for pH Sensing

Introduction and Mechanistic Overview The accurate measurement of intracellular and microenvironmental pH is critical in drug development and cell biology, as localized acidification is a hallmark of various pathological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The accurate measurement of intracellular and microenvironmental pH is critical in drug development and cell biology, as localized acidification is a hallmark of various pathological states, including cancer, inflammation, and lysosomal storage disorders. 6-Amino-indolizine-3-carboxylic acid has emerged as a highly robust, tunable fluorescent probe specifically designed for mapping acidic microenvironments.

Unlike traditional fluorescein-based probes that suffer from photobleaching and small Stokes shifts, indolizine-based scaffolds offer excellent photostability, large Stokes shifts, and highly predictable emission profiles [1]. The utility of 6-amino-indolizine-3-carboxylic acid is rooted in a classic Intramolecular Charge Transfer (ICT) mechanism.

The Causality of the ICT pH Response

The molecule features a "push-pull" electronic architecture:

  • Electron Donor: The 6-amino group ( −NH2​ ).

  • Electron Acceptor: The 3-carboxylic acid group ( −COOH ).

  • Conjugated Bridge: The highly stable indolizine core.

At physiological pH (e.g., pH 7.4), the 6-amino group is unprotonated. Its lone pair of electrons actively participates in the conjugated system, creating a strong ICT effect from the donor to the acceptor. This results in a highly red-shifted, intense fluorescence emission.

However, as the environment acidifies and the pH drops below the probe's pKa​ (typically ~4.0–4.5 for amino-indolizines), the amino group becomes protonated to form an ammonium ion ( −NH3+​ ). This protonation sequesters the lone pair, abruptly terminating its electron-donating capability. The disruption of the ICT process causes a pronounced hypsochromic (blue) shift in the emission spectrum and a corresponding decrease in fluorescence intensity at the original wavelength [1]. This binary transition allows researchers to utilize the probe for highly sensitive, ratiometric, or turn-off pH sensing.

ICT_Mechanism N1 Deprotonated State (pH > 5.0) Active 6-Amino Donor Strong ICT (Red-Shifted Emission) N2 Protonated State (pH < 4.0) Protonated 6-Amino (-NH3+) Disrupted ICT (Blue-Shifted/Quenched) N1->N2 + H+ (Acidification) N2->N1 - H+ (Alkalinization)

Figure 1: The pH-dependent Intramolecular Charge Transfer (ICT) state transition of 6-amino-indolizine-3-carboxylic acid.

Photophysical Properties

To ensure rigorous experimental design, the baseline photophysical parameters of the probe must be understood. The table below summarizes the expected quantitative data for the probe in aqueous buffer systems.

ParameterValue / DescriptionExperimental Implication
Excitation Wavelength ( λex​ ) ~365 – 400 nmCompatible with standard DAPI/UV laser lines.
Emission Wavelength ( λem​ ) - Neutral ~530 – 550 nmStrong ICT effect; collect in the FITC/TRITC channel.
Emission Wavelength ( λem​ ) - Acidic ~460 – 480 nmDisrupted ICT; collect in the DAPI/Cyan channel.
Stokes Shift > 120 nmMinimizes self-quenching and background autofluorescence.
Calculated pKa​ ~4.5Ideal for tracking lysosomal acidification or tumor microenvironments.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of Nigericin in the live-cell workflow is critical: it acts as an H+/K+ ionophore, equilibrating the intracellular pH with the extracellular buffer to generate a reliable, in-situ calibration curve.

Protocol A: In Vitro Fluorometric pH Calibration

Purpose: To establish the exact pKa​ and dynamic range of the specific probe batch before complex cellular assays.

  • Stock Preparation: Dissolve 6-amino-indolizine-3-carboxylic acid in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light to prevent photo-oxidation.

  • Buffer Preparation: Prepare a series of 0.1 M Britton-Robinson (B-R) buffers or standard Phosphate-Citrate buffers ranging from pH 3.0 to pH 8.0 in 0.5 pH increments.

  • Working Solution: Dilute the 10 mM stock into each pH buffer to a final probe concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced spectral shifts.

  • Spectral Scanning:

    • Transfer 200 µL of each solution into a 96-well black microplate.

    • Excite the samples at 380 nm.

    • Record the emission spectra from 420 nm to 650 nm using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity ratio ( I540​/I470​ ) against the pH values. Fit the data to the Henderson-Hasselbalch equation to calculate the precise pKa​ .

Protocol B: Live-Cell Intracellular pH Imaging

Purpose: To map the spatial distribution of acidic organelles (e.g., lysosomes) in living cells.

  • Cell Seeding: Seed target cells (e.g., HeLa, RAW 264.7) in a 35 mm glass-bottom confocal dish and culture until 70-80% confluent.

  • Probe Loading: Wash the cells twice with pre-warmed PBS (pH 7.4). Incubate the cells with 5 µM of the probe (diluted in serum-free DMEM) for 30 minutes at 37°C.

    • Causality: Serum proteins can prematurely bind hydrophobic probes, reducing cellular uptake. Serum-free media ensures maximum membrane permeation.

  • Washing: Wash the cells three times with PBS to remove excess extracellular probe, which would otherwise contribute to high background noise.

  • In Situ Calibration (The Self-Validating Step):

    • Prepare high- K+ calibration buffers (135 mM KCl, 2 mM K2​HPO4​ , 20 mM HEPES, 1.2 mM CaCl2​ , 0.8 mM MgSO4​ ) adjusted to specific pH values (e.g., 4.0, 5.0, 6.0, 7.0).

    • Add 10 µM Nigericin to each buffer.

    • Incubate the probe-loaded cells with the Nigericin buffers for 10 minutes prior to imaging. This forces the intracellular pH to match the known buffer pH.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Excite at 405 nm and collect emissions in two channels: Channel 1 (450–490 nm) and Channel 2 (520–560 nm). Generate a ratiometric image by dividing the intensity of Channel 2 by Channel 1.

Workflow S1 Step 1: Probe Preparation Dissolve in DMSO (10 mM stock) S2 Step 2: Cell Incubation Incubate cells with 5 µM probe (Serum-free, 30 min, 37°C) S1->S2 S3 Step 3: Washing Wash 3x with PBS to remove excess extracellular probe S2->S3 S4 Step 4: Nigericin Clamping Equilibrate intracellular pH using High-K+ buffers S3->S4 S5 Step 5: Confocal Imaging Ex: 405nm | Em: Dual Channel Calculate Ratiometric Output S4->S5

Figure 2: Step-by-step experimental workflow for live-cell intracellular pH calibration and imaging.

Troubleshooting and Optimization

  • Poor Cellular Uptake: If fluorescence is weak, the probe may be precipitating in the aqueous media. Ensure the DMSO stock is fully dissolved and vortex vigorously during the final dilution step. Alternatively, add 0.02% Pluronic F-127 to assist in solubilizing the dye.

  • Lack of pH Response in Cells: If the ratiometric shift is not observed during the Nigericin calibration, the cell membranes may be compromised, or the Nigericin concentration is too low to overcome the cell's natural proton pumps. Ensure fresh Nigericin is used and allow a full 10 minutes for ion equilibration.

References

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Molecules (MDPI)[Link]

  • A simple pH fluorescent probe based on new fluorophore indolizine for imaging of living cells Sensors and Actuators B: Chemical[Link]

Application

Application Note: Advanced Derivatization Strategies for Indolizine Carboxylic Acids in Medicinal Chemistry

Introduction and Mechanistic Rationale The indolizine nucleus—a fused bicyclic heteroaromatic system containing a bridging nitrogen atom—is a privileged scaffold in modern drug discovery[1]. Derivatives of indolizine exh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The indolizine nucleus—a fused bicyclic heteroaromatic system containing a bridging nitrogen atom—is a privileged scaffold in modern drug discovery[1]. Derivatives of indolizine exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities[1]. Within this chemical space, the carboxylic acid functional group (typically at the C-2 or C-3 position) serves as a critical synthetic handle for structural diversification.

Derivatization of the indolizine carboxylic acid group, particularly through amidation, enables the installation of diverse pharmacophores. However, traditional coupling reagents (e.g., EDC/HOBt, DCC) often suffer from poor atom economy, epimerization, or difficult purification steps due to the generation of insoluble urea byproducts. To circumvent these issues, modern protocols leverage Propylphosphonic acid anhydride (T3P®) as a mild, highly efficient coupling agent[2]. T3P facilitates rapid active ester formation while generating exclusively water-soluble byproducts, thereby streamlining downstream isolation[3].

Furthermore, cutting-edge methodologies have expanded beyond simple coupling. Recent advances demonstrate that 3-acylindolizines can undergo red-light-induced photooxidation, utilizing singlet oxygen to trigger an oxidative ring-opening that liberates a carboxylic acid derivative and facilitates in situ amide bond formation[4]. This guide details both the standard T3P-mediated amidation workflow and the advanced photooxidative derivatization pathway.

Standard Derivatization: T3P-Mediated Amidation

Workflow and Causality

The use of T3P for the amidation of indolizine-2-carboxylic acids is driven by its chemoselectivity and mild reaction conditions[2]. The addition of N,N-diisopropylethylamine (DIPEA) serves a dual purpose: it deprotonates the carboxylic acid to facilitate nucleophilic attack on the T3P phosphorus center, and it acts as an acid scavenger to neutralize the phosphonic acid byproducts[3]. Cooling the reaction to between −20 °C and −10 °C during the initial activation phase is critical to control the exothermic nature of the active ester formation, preventing thermal degradation of the electron-rich indolizine core[2].

AmidationWorkflow Start Indolizine-2-carboxylic Acid Activation Carboxylate Activation (T3P + DIPEA, -20°C) Start->Activation Base deprotonation Nucleophile Amine/Hydrazine Addition (Nucleophilic Attack) Activation->Nucleophile Active Ester Formation Product Indolizine-2-carboxamide (Target Scaffold) Nucleophile->Product Amide Bond Formation Purification Aqueous Workup (Water-soluble T3P byproducts) Product->Purification Isolation

Workflow for T3P-mediated amidation of indolizine-2-carboxylic acid.

Experimental Protocol: Synthesis of Indolizine-2-carboxamides

Self-Validating Note: This protocol utilizes a stoichiometric excess of the amine to ensure complete consumption of the active ester. TLC monitoring is recommended to confirm the disappearance of the highly fluorescent indolizine acid precursor.

Reagents & Materials:

  • Indolizine-2-carboxylic acid (0.62 mmol)[2]

  • Target Amine or Hydrazine derivative (e.g., phenylhydrazine) (0.68 mmol, 1.1 equiv)[2]

  • Propylphosphonic acid anhydride (T3P®), 50% solution in EtOAc or DMF (1.5 equiv)[3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[3]

  • Anhydrous Chloroform (CHCl₃)[2]

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried, stoppered round-bottom flask purged with argon, dissolve indolizine-2-carboxylic acid (0.62 mmol) and the target amine (0.68 mmol) in a solvent mixture of DIPEA and CHCl₃ (12 mL; 2:1 v/v ratio)[2].

  • Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath to cool the stirred solution to a precise temperature window between −20 °C and −10 °C[2]. Causality: Low temperatures prevent the degradation of the intermediate and suppress competitive side reactions.

  • Coupling Agent Addition: Slowly add the T3P® solution dropwise over 10 minutes[3]. Maintain the internal temperature below −10 °C during the addition.

  • Reaction Propagation: Remove the cooling bath and allow the reaction mixture to warm to room temperature. For sterically hindered amines, the mixture may be heated to reflux[2]. Stir for 4–12 hours, monitoring progress via TLC (eluent: EtOAc/Hexane).

  • Quenching & Isolation: Once complete, dilute the mixture with additional CHCl₃ (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M HCl (15 mL), and brine (15 mL). Causality: The water-soluble propylphosphonic acid byproducts are entirely partitioned into the aqueous phase, leaving the pure amide in the organic layer[3].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Quantitative Outcomes and Biological Relevance

Derivatization of the C-2 carboxylic acid yields compounds with significant medicinal potential. The table below summarizes representative yields and biological activities of synthesized derivatives[2].

SubstrateNucleophile (Amine/Hydrazine)Product ScaffoldYield (%)Biological Activity (Anti-mycobacterial)
Indolizine-2-carboxylic acidPhenylhydrazineIndolizine-2-carboxamide86%N/A
3-Acetoxy-indolizine-2-carboxylic acidPhenylhydrazine3-Acetoxy-indolizine-2-carboxamide93%N/A
Indolizine-2-carboxylic acidCarbohydrazide derivativeIndolizine-2-carbohydrazide>80%MIC₉₀ = 31.3 µg/mL[2]
Indolizine-2-carboxylic acidThiazole derivativeThiazolyl-indolizine-2-carboxamide>80%MIC₉₀ = 15.6 µg/mL[2]

Advanced Derivatization: Photooxidative Ring-Opening Conjugation

Mechanistic Rationale

Beyond direct coupling, the indolizine core can be utilized as a dynamic photouncaging system. While the indolizine ring is chemically stable under standard conditions, 3-acylindolizines are highly responsive to singlet oxygen (¹O₂)[4]. Upon irradiation with red light in the presence of a photosensitizer (e.g., Methylene Blue or Chlorin e6), singlet oxygen is generated and mediates an oxidative ring-opening of the indolizine[4]. This process yields a transient intermediate that, upon nucleophilic attack by an amine, results in the formation of an amide bond and the release of a carboxylic acid (such as a β-pyridylacrylic acid derivative)[4].

PhotoOxidation AcylIndolizine 3-Acylindolizine SingletOxygen Singlet Oxygen (1O2) (Red Light + Photosensitizer) AcylIndolizine->SingletOxygen Photoirradiation RingOpening Oxidative Ring-Opening SingletOxygen->RingOpening [2+4] Cycloaddition Amine Amine Nucleophile RingOpening->Amine Intermediate Amide Amide Bond Formation + Carboxylic Acid Release Amine->Amide Conjugation

Red-light-induced photooxidative amidation and ring-opening of 3-acylindolizines.

Experimental Protocol: Photooxidative Amidation

Self-Validating Note: The absence of red-light absorbance by the indolizine substrate ensures that the reaction is entirely mediated by the photosensitizer. Control experiments under dark conditions or under an argon atmosphere will yield 0% conversion, validating the singlet oxygen mechanism[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent glass vial, dissolve the 3-acylindolizine derivative (0.1 mmol) and the target amine (0.5 mmol, excess due to high nucleophilicity requirements) in an oxygen-saturated solvent (e.g., Acetonitrile/Water mixture)[4].

  • Photosensitizer Addition: Add a catalytic amount of a photosensitizer (PS1 or Chlorin e6, 1-5 mol%) to the solution[4].

  • Irradiation: Irradiate the vial using a Red LED array (e.g., 660 nm) under an open air or oxygen atmosphere at room temperature. Causality: Red light selectively excites the photosensitizer without degrading the starting materials, generating singlet oxygen[4].

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the 3-acylindolizine mass peak and the appearance of the corresponding amide and β-pyridylacrylic acid confirm successful ring-opening[4].

  • Isolation: Remove the solvent in vacuo and purify the resulting amide via preparative HPLC.

References

  • Propylphosphonic acid anhydride–mediated amidation of Morita–Baylis–Hillman–derived indolizine-2-carboxylic acids Source: Semantic Scholar / Journal of Chemical Research URL
  • Application Notes and Protocols: Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids Source: Benchchem URL
  • Red light-induced conjugation of amines through amide bond formation triggered via photooxidation of 3-acylindolizines Source: Kyushu University / Nature Communications URL
  • Indolizine- A Privileged Biological Scaffold Source: Der Pharma Chemica URL

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 6-Amino-indolizine-3-carboxylic acid

Introduction: The Unique Potential and Challenges of the 6-Amino-indolizine-3-carboxylic Acid Scaffold The indolizine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Potential and Challenges of the 6-Amino-indolizine-3-carboxylic Acid Scaffold

The indolizine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 6-Amino-indolizine-3-carboxylic acid is a particularly attractive building block for drug discovery as it incorporates two key functional groups: an aromatic amine at the 6-position and a carboxylic acid at the 3-position. This bifunctionality allows for the divergent synthesis of a wide array of derivatives, enabling extensive exploration of the chemical space around the indolizine core.

However, the presence of both a nucleophilic amine and a carboxylic acid on the same heteroaromatic ring system presents a unique set of challenges for amide bond formation. The primary concerns are:

  • Chemoselectivity: The ability to selectively acylate the 6-amino group in the presence of the 3-carboxylic acid, or vice versa, is paramount to avoid oligomerization or the formation of undesired byproducts.

  • Reactivity of the 6-Amino Group: The nucleophilicity of the 6-amino group is attenuated by the electron-withdrawing nature of the indolizine ring system, potentially rendering it a weak nucleophile akin to an electron-deficient aniline. This can make amide coupling sluggish and require carefully optimized conditions.[3][4]

  • Solubility: The zwitterionic nature of the molecule may lead to poor solubility in common organic solvents, necessitating the use of polar aprotic solvents or the addition of solubilizing agents.

This application note provides a comprehensive guide for researchers and drug development professionals on strategies for successful amide coupling reactions with 6-Amino-indolizine-3-carboxylic acid. We present two detailed protocols for the selective formation of amide bonds at either the 6-amino or the 3-carboxylic acid functionality, along with a discussion of the underlying chemical principles and troubleshooting strategies.

PART 1: Amide Coupling at the 6-Amino Position - Acylation of the Heteroaromatic Amine

To achieve selective acylation of the 6-amino group, the 3-carboxylic acid must first be protected. A common and effective strategy for protecting carboxylic acids is esterification, for example, to a methyl or ethyl ester. This can typically be achieved under acidic conditions (e.g., SOCl₂ in methanol) or by using an alkyl halide with a suitable base.

Once the carboxylic acid is protected, the less nucleophilic 6-amino group can be coupled with a carboxylic acid of interest using a potent coupling reagent. For electron-deficient amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides.[2] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process.

Workflow for Acylation at the 6-Amino Group

cluster_0 Protection of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Deprotection P1 Start with 6-Amino-indolizine-3-carboxylic acid P2 Esterification (e.g., SOCl₂ in MeOH) P1->P2 P3 Protected Intermediate: Methyl 6-amino-indolizine-3-carboxylate P2->P3 C1 Protected Intermediate P3->C1 C2 Add Carboxylic Acid (R-COOH), HATU, and DIPEA in DMF C1->C2 C3 Stir at Room Temperature C2->C3 C4 Coupled Product: Methyl 6-(acylamino)-indolizine-3-carboxylate C3->C4 D1 Coupled Product C4->D1 D2 Ester Hydrolysis (e.g., LiOH in THF/H₂O) D1->D2 D3 Final Product: 6-(Acylamino)-indolizine-3-carboxylic acid D2->D3

Caption: Workflow for the acylation of the 6-amino group.

Protocol 1: HATU-Mediated Coupling with the 6-Amino Group

This protocol describes the coupling of a generic carboxylic acid to the 6-amino position of methyl 6-amino-indolizine-3-carboxylate.

Materials:

ReagentM.W. ( g/mol )Equivalents
Methyl 6-amino-indolizine-3-carboxylate192.191.0
Carboxylic Acid (R-COOH)Variable1.2
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.243.0
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl acetate--
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous sodium sulfate (Na₂SO₄)--

Procedure:

  • To a solution of methyl 6-amino-indolizine-3-carboxylate (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq).

  • Add DIPEA (3.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-(acylamino)-indolizine-3-carboxylate.

  • For the deprotection of the methyl ester, dissolve the purified product in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1N HCl to pH ~4-5 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify as needed to yield the final 6-(acylamino)-indolizine-3-carboxylic acid.

PART 2: Amide Coupling at the 3-Carboxylic Acid Position

For the selective formation of an amide bond at the 3-carboxylic acid position, the 6-amino group acts as a spectator. However, its basicity could potentially interfere with some coupling reagents. A common and robust method for this transformation is the use of a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[1][5][6] HOBt is known to suppress side reactions and reduce racemization if chiral amines are used.

Mechanism of EDC/HOBt Amide Coupling

cluster_0 Activation of Carboxylic Acid cluster_1 Formation of HOBt Active Ester cluster_2 Amide Bond Formation A1 6-Amino-indolizine-3-carboxylic acid A2 EDC A1->A2 A3 O-acylisourea intermediate (highly reactive) A2->A3 Reaction B1 O-acylisourea intermediate A3->B1 B2 HOBt B1->B2 B3 HOBt active ester (less reactive, more stable) B2->B3 Reaction C1 HOBt active ester B3->C1 C2 Amine (R-NH₂) C1->C2 C3 Final Amide Product C2->C3 Nucleophilic attack

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Coupling with the 3-Carboxylic Acid

This protocol details the coupling of a generic primary or secondary amine to the 3-carboxylic acid of 6-Amino-indolizine-3-carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Equivalents
6-Amino-indolizine-3-carboxylic acid176.171.0
Amine (R₁R₂NH)Variable1.2
EDC hydrochloride191.701.5
1-Hydroxybenzotriazole (HOBt) hydrate153.131.5
N,N-Diisopropylethylamine (DIPEA)129.243.0
Anhydrous N,N-Dimethylformamide (DMF)--
Dichloromethane (DCM)--
Water--
Brine--
Anhydrous magnesium sulfate (MgSO₄)--

Procedure:

  • Dissolve 6-Amino-indolizine-3-carboxylic acid (1.0 eq) in a mixture of DMF and DCM.

  • Add the desired amine (1.2 eq), followed by HOBt (1.5 eq) and EDC hydrochloride (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath and then add DIPEA (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction with DCM and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-indolizine-3-carboxamide.

Troubleshooting and Optimization

  • Low Yields: If the yield is low, particularly in Protocol 1, it may be due to the low nucleophilicity of the 6-amino group. Increasing the reaction temperature to 40-50 °C or using a more potent coupling reagent like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may improve the outcome.

  • Solubility Issues: If the starting material or product has poor solubility, consider using a different solvent system such as a mixture of DMF and N-methyl-2-pyrrolidone (NMP), or adding a small amount of dimethyl sulfoxide (DMSO).

  • Side Reactions: The formation of byproducts can sometimes be suppressed by carefully controlling the order of addition of reagents. For instance, pre-activating the carboxylic acid with the coupling reagent before adding the amine can be beneficial.

Conclusion

6-Amino-indolizine-3-carboxylic acid is a versatile scaffold for the synthesis of novel compounds in drug discovery. While its bifunctional nature requires careful consideration of chemoselectivity and reactivity, the protocols outlined in this application note provide a solid foundation for the successful synthesis of a diverse range of amide derivatives. By understanding the principles behind the choice of protecting groups and coupling reagents, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide. Available at: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]

  • AAPPTEC - Peptides. Coupling Reagents. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Reddit. amide coupling help : r/Chempros. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • International Journal of Engineering Trends and Technology. Recent Advances in the Synthesis of Indolizines and their Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. Available at: [Link]

  • ResearchGate. Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. Available at: [Link]

  • PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and. Available at: [Link]

  • ResearchGate. Mechanism of the formation of the indolizines 6 a‐d from non‐aromatic derivatives.. Available at: [Link]

  • PubMed. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

  • PubMed. Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade. Available at: [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Available at: [Link]

Sources

Application

Application Notes and Protocols: Application of Indolizines in Organic Light-Emitting Diodes (OLEDs)

Target Audience: Materials Scientists, Optoelectronics Researchers, and Synthetic Chemists Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Rationale Indolizine derivatives—nitrogen-co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Synthetic Chemists Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Rationale

Indolizine derivatives—nitrogen-containing fused bicyclic heteroaromatics—have historically been recognized for their pharmaceutical applications. However, their unique photophysical properties have recently positioned them as highly tunable, multifunctional materials in organic electronics, specifically Organic Light-Emitting Diodes (OLEDs) [1].

As a Senior Application Scientist, I approach the integration of indolizines into OLED architectures by leveraging their rigid, planar structures and highly tunable electronic characteristics. Indolizines exhibit intense blue fluorescence, excellent electron-transporting capabilities, and sufficiently high triplet energy ( ET​ ) levels. These features allow specific derivatives, such as 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), to serve dual roles: as deep-blue fluorescent emitters and as ideal host materials for yellow-orange or red phosphorescent dopants in hybrid fluorescence/phosphorescence white OLEDs (F/P-WOLEDs) [1, 2]. Furthermore, recent breakthroughs in indolizine-based Aggregation-Induced Emission luminogens (AIEgens) have enabled solid-state emission tuning from cyan to deep red, overcoming traditional aggregation-caused quenching (ACQ) [3].

Mechanistic Insights: Structure-Property Relationships

To successfully deploy indolizines in OLEDs, one must understand the causality behind their molecular design:

  • HOMO-LUMO Tuning via Substitution: The indolizine core is electron-rich. By functionalizing the C1, C2, or C3 positions with varying electron-donating or electron-withdrawing groups (e.g., phenyl, biphenyl, or cyano groups), researchers can precisely engineer the HOMO-LUMO energy gap. For instance, 1,2-diphenylindolizine derivatives exhibit wide bandgaps of 3.1–3.4 eV, yielding sharp blue emission (~450 nm) [4].

  • Triplet Energy Confinement: In F/P-WOLEDs, the host material must possess a higher triplet energy level than the phosphorescent dopant. If the host's ET​ is too low, reverse energy transfer occurs, quenching the device's efficiency. Indolizines like BPPI maintain a high ET​ , ensuring strict exciton confinement on the dopant and facilitating efficient Dexter energy transfer [1].

  • AIE and Solid-State Packing: Traditional planar fluorophores suffer from ACQ in thin films due to π−π stacking. Introducing bulky, rotatable substituents (e.g., benzoyl or cyclohexyl ester groups) onto the indolizine core restricts intramolecular motion upon aggregation, activating non-radiative decay pathways and triggering intense solid-state fluorescence (AIE) [3, 5].

Quantitative Data: Photophysical & Device Performance

The following table summarizes the photophysical properties and device metrics of key indolizine derivatives used in OLED applications, providing a benchmark for comparative analysis.

Compound Class / DerivativePrimary Device RoleEmission Peak ( λem​ )Bandgap / ET​ PLQY (%)Max EQE (%)Ref
BPPI Blue Emitter / Host~450 nm (Blue)High ET​ > 70%3.16% (Blue)[1, 2]
BPPI (Doped) Host for Phosphor~580 nm (Orange)High ET​ N/AHigh[1]
1,2-Diphenylindolizines Blue Emitter~450 nm (Blue)3.1–3.4 eVModerateN/A[4]
Indolizine AIEgens Emitter (WLEDs)496–669 nm (Solid)TunableHigh (Solid)N/A[3]
π -Expanded Indoloindolizines Ambipolar TransportVis-SpectrumLow HOMO-LUMOHighN/A[6]

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate purity, which is critical because trace impurities in OLED materials act as exciton quenchers or charge traps.

Protocol A: Modular Synthesis of Indolizine Emitters (1,3-Dipolar Cycloaddition)

This protocol utilizes a modified Tschitschibabin reaction pathway, leveraging a 1,3-dipolar cycloaddition between a pyridinium ylide and an activated alkyne [2, 5].

Reagents: Substituted pyridine, α -halo ketone (e.g., phenacyl bromide), triethylamine (TEA), activated alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD), dichloromethane (DCM).

  • Pyridinium Salt Formation:

    • Action: Dissolve the substituted pyridine (1.0 eq) in acetone. Add the α -halo ketone (1.1 eq) dropwise at room temperature. Stir for 24 hours.

    • Causality: The nucleophilic nitrogen of the pyridine attacks the electrophilic carbon of the α -halo ketone, forming a stable pyridinium salt.

    • Validation: A precipitate should form. Filter, wash with cold diethyl ether, and confirm via 1 H-NMR (look for the downfield shift of the pyridinium protons).

  • In-Situ Ylide Generation & Cycloaddition:

    • Action: Suspend the purified pyridinium salt in DCM. Add TEA (1.5 eq) dropwise, followed immediately by the activated alkyne (1.2 eq). Stir at room temperature for 12 hours.

    • Causality: TEA deprotonates the acidic α -carbon of the pyridinium salt, generating a reactive pyridinium ylide in situ. This ylide undergoes a rapid 1,3-dipolar cycloaddition with the alkyne, followed by spontaneous oxidative aromatization to yield the indolizine core.

  • Purification:

    • Action: Wash the organic layer with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Validation: High-performance liquid chromatography (HPLC) must confirm >99.5% purity before sublimation for OLED fabrication.

SynthesisWorkflow A Substituted Pyridine + α-Halo Ketone B Pyridinium Salt Formation A->B C Base Treatment (TEA Addition) B->C D Pyridinium Ylide (In-situ Generation) C->D E 1,3-Dipolar Cycloaddition (+ Alkyne) D->E F Aromatization & Chromatography E->F G Indolizine Derivative (>99.5%) F->G

Caption: Workflow for the modular synthesis of indolizine derivatives via 1,3-dipolar cycloaddition.

Protocol B: Fabrication of a Multilayer Hybrid F/P-WOLED

To evaluate the indolizine derivative (e.g., BPPI) as an electron-transporting host, devices are fabricated via vacuum thermal evaporation [1, 2].

Device Architecture: ITO / HAT-CN (HIL) / NPB (HTL) / BPPI:Phosphor (EML) / TPBi (ETL) / LiF (EIL) / Al (Cathode).

  • Substrate Preparation (Critical Step):

    • Action: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with N2​ and treat with UV-ozone for 10 minutes.

    • Causality: UV-ozone removes residual organic contaminants and increases the work function of ITO, drastically lowering the hole-injection barrier.

  • Vacuum Deposition of Organic Layers:

    • Action: Transfer substrates to a vacuum chamber (base pressure < 10−6 Torr). Deposit HAT-CN (10 nm) as the Hole Injection Layer (HIL), followed by NPB (40 nm) as the Hole Transport Layer (HTL) at a rate of 1 Å/s.

  • Emissive Layer (EML) Co-Evaporation:

    • Action: Co-evaporate the indolizine host (BPPI) and the phosphorescent dopant (e.g., an orange iridium complex) to form a 20 nm EML. The doping concentration should be strictly controlled via independent quartz crystal microbalances (QCM) to typically 5-8 wt%.

    • Causality: Precise doping prevents concentration quenching (triplet-triplet annihilation) while ensuring efficient Dexter energy transfer from the BPPI host to the dopant.

  • Electron Transport and Cathode Deposition:

    • Action: Deposit TPBi (30 nm) as the Electron Transport Layer (ETL), followed by a thin LiF layer (1 nm) as the Electron Injection Layer (EIL), and finally an Aluminum cathode (100 nm).

    • Validation: Device performance (Current Density-Voltage-Luminance, J-V-L) is measured using a source meter and a spectroradiometer.

OLEDArch cluster_0 Multilayer OLED Architecture cluster_1 Exciton Energy Transfer Mechanism Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) Cathode->EIL ETL ETL (TPBi, 30 nm) EIL->ETL EML EML: Indolizine Host + Dopant (20 nm) ETL->EML HTL HTL (NPB, 40 nm) EML->HTL HIL HIL (HAT-CN, 10 nm) HTL->HIL Anode Anode (ITO) HIL->Anode HostSinglet Indolizine Host Singlet (S1) HostTriplet Indolizine Host Triplet (T1) HostSinglet->HostTriplet Intersystem Crossing (ISC) DopantTriplet Phosphor Dopant Triplet (T1*) HostTriplet->DopantTriplet Dexter Energy Transfer Emission Phosphorescence (Light Emission) DopantTriplet->Emission Radiative Decay

Caption: Schematic of the indolizine-based OLED architecture and the exciton energy transfer mechanism.

References

  • Wan, J., Zheng, C.-J., Fung, M.-K., Liu, X.-K., Lee, C.-S., & Zhang, X.-H. (2012). Multifunctional electron-transporting indolizine derivatives for highly efficient blue fluorescence, orange phosphorescence host and two-color based white OLEDs. Journal of Materials Chemistry, Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. (2025). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. Available at:[Link]

  • PubMed. (2016). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence. Available at:[Link]

  • Dohmen, C., Ihmels, H., Kreienmeier, R., & Patrick, B. O. (2019). Synthesis of a crystallochromic indolizine dye by a base- and catalyst-free photochemical route. Photochemical & Photobiological Sciences, Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. (2025). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society. Available at:[Link]

Method

Application Notes and Protocols for the Use of Aminoindolizines in Anticancer Drug Discovery

Introduction: The Rise of Aminoindolizines in Oncology Research In the landscape of medicinal chemistry, the search for novel scaffolds that can yield potent and selective therapeutic agents is perpetual. Heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Aminoindolizines in Oncology Research

In the landscape of medicinal chemistry, the search for novel scaffolds that can yield potent and selective therapeutic agents is perpetual. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage with a wide array of biological targets.[1][2] Among these, the indolizine scaffold, a fused bicyclic nitrogen system, has garnered significant attention as a "privileged structure" in anticancer drug discovery.[3][4] This unique isomer of indole features a bridgehead nitrogen atom, which imparts distinct electronic and steric properties, enabling it to form critical interactions, such as π-stacking and hydrogen bonds, with enzymes and receptors involved in cancer progression.[2]

Aminoindolizines, a key class of these derivatives, have demonstrated a broad spectrum of biological activities, with pronounced efficacy in anticancer applications.[1][2][4] Their therapeutic potential stems from their ability to modulate diverse cellular mechanisms, including the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of programmed cell death (apoptosis).[1][2] This guide provides an in-depth exploration of the mechanisms, applications, and experimental protocols associated with the use of aminoindolizines, designed for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.

Part 1: Core Mechanisms of Aminoindolizine Anticancer Activity

The anticancer effects of aminoindolizines are not monolithic; they arise from the perturbation of several critical cellular pathways. The specific mechanism is often dictated by the substitution patterns on the indolizine core, a key focus of structure-activity relationship (SAR) studies.[1][5]

Inhibition of Tubulin Polymerization

A primary and extensively documented mechanism of action for many potent aminoindolizine derivatives is the disruption of microtubule dynamics.[1][6][7] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[8] Agents that interfere with their dynamic assembly (polymerization) and disassembly (depolymerization) can halt the cell cycle, typically at the G2/M phase, and ultimately trigger apoptosis.[5][8]

Numerous studies have shown that aminoindolizine derivatives can act as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[1][5][6][9][10] This interaction prevents the formation of the mitotic spindle, a requisite for chromosome segregation, leading to mitotic arrest and cell death.[6][11] Molecular docking studies have corroborated these findings, revealing favorable binding affinities and specific interactions with key amino acid residues within the colchicine site.[1][9]

Aminoindolizine Aminoindolizine Derivative Tubulin αβ-Tubulin Dimers Aminoindolizine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Aminoindolizine->Microtubule Inhibits Spindle Mitotic Spindle Formation Aminoindolizine->Spindle Disrupts Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Failure of Spindle Formation Leads to Microtubule->Spindle Apoptosis Apoptosis G2M->Apoptosis Induces

Sources

Application

Application Notes &amp; Protocols: The Indolizine Scaffold for Live-Cell Imaging

A Guide Featuring 6-Amino-indolizine-3-carboxylic acid as a Design Archetype Introduction: The Quest for Superior Small-Molecule Fluorophores Live-cell imaging is a cornerstone of modern biology, enabling researchers to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide Featuring 6-Amino-indolizine-3-carboxylic acid as a Design Archetype

Introduction: The Quest for Superior Small-Molecule Fluorophores

Live-cell imaging is a cornerstone of modern biology, enabling researchers to visualize and understand dynamic cellular processes in real-time.[1][2] The development of fluorescent probes is central to this field, with small-molecule synthetic fluorophores offering distinct advantages over fluorescent proteins, including smaller size, potentially higher brightness and photostability, and the ability to tune photophysical properties through chemical design.[3]

Among the diverse heterocyclic systems explored for fluorophore development, the indolizine scaffold has emerged as a particularly promising core structure.[4] Indolizine-based dyes are known for their tunable emission colors, high quantum yields, and sensitivity to the local environment, making them ideal candidates for creating a new generation of sophisticated imaging tools.[5][6]

This guide delves into the scientific principles and practical applications of the indolizine scaffold in live-cell imaging. While the specific compound 6-Amino-indolizine-3-carboxylic acid is not yet established as a commercial probe, its structure serves as an excellent archetype for understanding how functional groups can be strategically placed on the indolizine core to dictate the probe's properties and performance. We will explore the rationale behind designing such a molecule and provide generalized, robust protocols for the application of novel indolizine-based probes in a research setting.

Part 1: Scientific Foundation of Indolizine-Based Fluorophores

The Indolizine Core: A Tunable Fluorescent Platform

The indolizine core is a nitrogen-containing heterocyclic aromatic compound, consisting of a fused pyridine and pyrrole ring. This rigid, planar structure forms a conjugated π-system that is the basis of its fluorescence. The primary electronic transitions responsible for fluorescence are typically π → π* in nature.[7]

A key advantage of the indolizine scaffold is the ability to precisely tune its photophysical properties through chemical modification. The emission wavelength can be systematically shifted across the visible spectrum, from blue to red-orange, by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions.[5] This tuning is often mediated by an Intramolecular Charge Transfer (ICT) process, where photoexcitation leads to a transfer of electron density from the donor to the acceptor portion of the molecule.[5]

Designing an Indolizine Probe: The Case of 6-Amino-indolizine-3-carboxylic acid

Let's analyze the structure of 6-Amino-indolizine-3-carboxylic acid to understand the causal relationship between its functional groups and its potential as a fluorescent probe.

Caption: Chemical structure of the archetypal probe.

  • The Role of the Amino Group (-NH₂) at Position 6: The amino group is a potent electron-donating group. When placed on the indolizine ring, it can increase the energy of the Highest Occupied Molecular Orbital (HOMO), which typically results in a red-shift of both the absorption and emission wavelengths.[5][8] This functional group can also serve as a reactive handle for conjugation to other molecules, such as targeting ligands or biomolecules.

  • The Role of the Carboxylic Acid Group (-COOH) at Position 3: The carboxylic acid moiety significantly enhances the hydrophilicity of the molecule, which is a critical factor for ensuring solubility in aqueous biological buffers.[8] At physiological pH, this group will be deprotonated to the carboxylate (-COO⁻), further increasing water solubility and potentially influencing cell membrane permeability. Like the amino group, it provides a valuable site for chemical conjugation.

  • Predicted Properties: Based on the structure-property relationships of similar indolizine derivatives, it is plausible to predict that 6-Amino-indolizine-3-carboxylic acid would be a water-soluble fluorophore with emission in the blue-to-green region of the spectrum. Its fluorescence might also be sensitive to environmental polarity and pH due to the presence of the amino and carboxyl groups.

The following table summarizes how different substituents generally affect the emission properties of indolizine-based fluorophores, based on published findings.

PositionSubstituent TypeEffect on Emission WavelengthRationaleReference
C3/C7Electron Donor (e.g., -NMe₂)Red Shift (Bathochromic)Enhances Intramolecular Charge Transfer (ICT)[5]
C7Electron Withdrawer (e.g., -CHO, -Ac)Red Shift (Bathochromic)Strengthens ICT process by lowering LUMO energy[5]
R1 (HOMO-relevant)Electron Donor (e.g., -Et)Red Shift (Bathochromic)Increases HOMO energy[8]
R2 (LUMO-relevant)Electron Donor (e.g., -NH₂)Blue Shift (Hypsochromic)Increases LUMO energy[8]

Part 2: General Protocols for Live-Cell Imaging with Indolizine-Based Probes

The following protocols are designed to be a robust starting point for any novel small-molecule indolizine fluorophore. Optimization is a crucial component of any successful imaging experiment.

Essential Preparations

1. Probe Reconstitution and Storage (Self-Validating Step):

  • Rationale: Improper storage and handling are common sources of experimental failure. Fluorophores can be sensitive to light, pH, and repeated freeze-thaw cycles.

  • Protocol:

    • Centrifuge the vial of lyophilized probe powder briefly to collect all material at the bottom.

    • Reconstitute the probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

    • Validation: Confirm dissolution by visual inspection. The solution should be clear.

    • Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in light-protective tubes.

    • Store aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Cell Culture and Plating:

  • Rationale: Healthy, sub-confluent cells are essential for reproducible results. The choice of vessel depends on the microscope and desired resolution.

  • Protocol:

    • Culture cells of interest in their recommended growth medium in a humidified incubator (e.g., 37°C, 5% CO₂).

    • The day before imaging, seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass, or 96-well imaging plates).

    • Plate cells to achieve a confluence of 50-70% at the time of imaging. Over-confluent or sparse cultures can exhibit altered physiology.

Staining Protocol for Live Cells

This protocol involves determining the optimal probe concentration to achieve bright staining with minimal background and cytotoxicity.

Caption: Experimental workflow for live-cell staining.

  • Prepare Staining Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Prepare a series of staining solutions by diluting the stock solution into pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS).

    • Recommended Titration Range: 50 nM to 5 µM. A good starting point is often 100-500 nM.

    • Causality: Serum proteins can sometimes bind to fluorescent probes, increasing background or preventing cellular uptake. Using serum-free medium for the staining step often yields a better signal-to-noise ratio.

  • Cell Staining:

    • Aspirate the growth medium from the plated cells.

    • Gently add the prepared staining solution to the cells.

    • Incubate the cells for a predetermined time (e.g., 15-60 minutes) in the incubator. Incubation time is another parameter that requires optimization.

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed imaging buffer (e.g., complete medium or a clear imaging buffer like FluoroBrite™ DMEM) to remove any unbound probe.

    • Rationale: Washing is critical for reducing background fluorescence from the medium, thereby increasing the signal-to-noise ratio. For highly fluorogenic probes that are dark until they bind their target, this step may be optional.[8][9]

    • Add fresh, pre-warmed imaging buffer to the cells. You are now ready for microscopy.

Imaging and Data Acquisition
  • Microscopy: A confocal laser-scanning microscope is recommended for optimal resolution and optical sectioning, but a standard epifluorescence microscope can also be used.[10]

  • Excitation/Emission: Set the microscope's laser lines and emission filters based on the known or predicted spectral properties of the indolizine probe. For a novel probe, acquiring full excitation and emission spectra is ideal.

  • Minimizing Phototoxicity:

    • Use the lowest possible laser power that provides a good signal.

    • Keep exposure times as short as possible.

    • Use time-lapse settings that acquire images at the slowest interval necessary to capture the biological process of interest.

    • Rationale: Excessive light exposure can damage cells (phototoxicity) and irreversibly destroy the fluorophore (photobleaching), compromising the integrity of a live-cell experiment.[10]

Part 3: Advanced Applications & Probe Design Logic

The true power of the indolizine scaffold lies in its versatility for creating advanced, functional probes.

Organelle and Biomolecule Targeting

By conjugating the indolizine core to a specific targeting moiety, it is possible to direct the probe to a subcellular location.

Indolizine Indolizine Core (Fluorophore) Linker Linker Indolizine->Linker Covalent Bond TargetingMoiety Targeting Moiety Linker->TargetingMoiety Covalent Bond Organelle Target Organelle (e.g., Mitochondria) TargetingMoiety->Organelle Specific Binding

Caption: Conceptual design of a targeted indolizine probe.

  • Mitochondria: A triphenylphosphonium (TPP) cation can be attached to the indolizine core to drive accumulation in the mitochondria due to the organelle's negative membrane potential.[11]

  • Lipid Droplets: Attaching a lipophilic group can promote partitioning into neutral lipid environments, enabling the specific visualization of lipid droplets.[8]

  • Proteins: The probe can be conjugated to a ligand that binds a specific protein (e.g., using SNAP-tag or HaloTag technology) or incorporated directly into proteins as a fluorescent unnatural amino acid.[12]

Fluorogenic "Turn-On" Probes

A highly desirable feature for live-cell imaging probes is fluorogenicity—the ability to be non-fluorescent (dark) until a specific event occurs, such as binding to a target or entering a specific environment. This dramatically reduces background noise and eliminates the need for wash steps.[9] Indolizine derivatives can be engineered for fluorogenicity, for example, by designing molecules whose fluorescence is quenched in aqueous media but becomes bright upon partitioning into a hydrophobic environment like a lipid droplet or a protein's binding pocket.[8] This "turn-on" property is often achieved by designing a molecule that can undergo photoinduced electron transfer (PeT) or other quenching pathways in its unbound state, which are then disrupted upon binding.

Conclusion

The indolizine scaffold represents a versatile and powerful platform for the rational design of novel fluorescent probes for live-cell imaging. By understanding the fundamental principles of how chemical structure dictates photophysical properties—as exemplified by the archetypal 6-Amino-indolizine-3-carboxylic acid—researchers can develop highly specific, bright, and photostable tools to investigate complex cellular dynamics. The generalized protocols provided herein offer a solid foundation for applying these next-generation probes, paving the way for new discoveries in cell biology and drug development.

References

  • Wirth, M., Zunke, F., & Wombacher, R. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society. [Link]

  • Badaro, J. S. A. (2018). The synthesis and photophysical properties of novel indolizine-based fluorophores. Doctoral dissertation, Instytut Chemii Organicznej Polskiej Akademii Nauk. [Link]

  • Lavis, L. D., & Raines, R. T. (2014). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society. [Link]

  • Wirth, M., Zunke, F., & Wombacher, R. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. PubMed. [Link]

  • DutBÎ, A., Lupaș, A., Varga, R. A., & Silberg, I. A. (2015). One-Pot Synthesis of Brightly Fluorescent Mes2B-Functionalized Indolizine Derivatives via Cycloaddition Reactions. Organic Letters. [Link]

  • Seino, R., Iwashita, H., Takahashi, M., Ezoe, T., Ishiyama, M., & Ueno, Y. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. bioRxiv. [Link]

  • Seino, R., Iwashita, H., Takahashi, M., Ezoe, T., Ishiyama, M., & Ueno, Y. (2022). A small-molecule fluorescent probe for live-cell imaging of endocytosis. ResearchGate. [Link]

  • Kim, D., Lee, H., Park, S. J., Kim, S., Lee, J., & Kim, Y. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au. [Link]

  • Jo, E., Kim, S., Kim, H., Kim, J., & Kim, Y. K. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules. [Link]

  • Kim, D., Lee, H., Park, S. J., Kim, S., Lee, J., & Kim, Y. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. PMC. [Link]

  • Synthesis of rhodindolizines dye by C−H functionalization. ResearchGate. [Link]

  • Kim, J. H., Kim, M. J., Kim, J. Y., Jin, Y. W., Kim, J. H., & Kim, Y. K. (2016). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence. [Link]

  • Manzini, S., et al. (2023). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. Chemistry – An Asian Journal. [Link]

  • Lee, S., et al. (2024). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. PMC. [Link]

  • Wang, Z., et al. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PMC. [Link]

  • Jones, C. M., Robkis, D. M., Venkatesh, Y., Mihaila, T. S., & Petersson, E. J. (2021). Improved fluorescent amino acids for cellular imaging. Penn Today. [Link]

  • Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. ResearchGate. [Link]

  • Entwistle, A., & Broussard, J. A. (2012). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. PMC. [Link]

  • Kim, D., Lee, H., Park, S. J., et al. (2024). Rational Design of Pyrido[3,2‑b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. Semantic Scholar. [Link]

  • Lesiak, L. (2022). Photoactive Small Molecule Tools for Live-Cell Imaging and Analysis. eScholarship.org. [Link]

Sources

Method

Application Note: Advanced Protocols for the Synthesis of Polysubstituted Indolizines

Target Audience: Researchers, scientists, and drug development professionals. Introduction to Indolizine Core Assembly Indolizines (pyrrolo[1,2-a]pyridines) are highly privileged, 10π-electron N-fused bicyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction to Indolizine Core Assembly

Indolizines (pyrrolo[1,2-a]pyridines) are highly privileged, 10π-electron N-fused bicyclic scaffolds. They are critical pharmacophores in medicinal chemistry (e.g., CNS agents, cardiovascular drugs) and possess unique photophysical properties utilized in fluorescent dyes and materials science.

Historically, the Chichibabin reaction was the standard for indolizine synthesis; however, it suffers from harsh conditions and poor regiocontrol when targeting highly decorated cores. Modern synthetic strategies have shifted toward highly regioselective, transition-metal-free multicomponent reactions (MCRs) and cycloadditions. This application note details two state-of-the-art methodologies: the 1,3-dipolar cycloaddition of pyridinium ylides[1] and the formal [4+2] annulation of N-substituted pyrroles[2].

Strategic Methodologies & Mechanistic Rationale

1,3-Dipolar Cycloaddition via Pyridinium Ylides

The most versatile method for constructing the pyrrole ring of the indolizine core involves the 1,3-dipolar cycloaddition of in situ generated pyridinium ylides with electron-deficient dipolarophiles (alkenes or alkynes)[1]. The 1,3-dipolar cycloaddition of ylides is a powerful strategy for constructing 5/6-fused ring systems[3].

Causality in Reagent Selection: Historically, this pathway required harsh oxidants (e.g., MnO₂, DDQ) to drive the aromatization of the primary tetrahydroindolizine cycloadduct, often leading to tarry byproducts and diminished functional group tolerance. Modern protocols utilize mild organic oxidants like TEMPO. TEMPO facilitates a controlled oxidative dehydrogenation under transition-metal-free conditions, suppressing over-oxidation and allowing for a broad substrate scope[4].

Mechanism Py Pyridine Derivative (Nucleophile) Salt Pyridinium Salt (Intermediate) Py->Salt SN2 Alkylation Hal α-Halo Ketone (Alkylating Agent) Hal->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base (-HX) Cycloadduct Tetrahydroindolizine (Primary Adduct) Ylide->Cycloadduct [3+2] Cycloaddition Alkene Electron-Deficient Alkene (Dipolarophile) Alkene->Cycloadduct Product Polysubstituted Indolizine (Final Product) Cycloadduct->Product TEMPO / [O] Dehydrogenation

Caption: Mechanistic pathway of the one-pot 1,3-dipolar cycloaddition for indolizine synthesis.

Formal [4+2] Annulation of N-Substituted Pyrroles

While ylide chemistry builds the pyrrole ring onto a pyridine, constructing the pyridine ring onto a pyrrole allows for distinct substitution patterns that are sterically hindered in pyridine starting materials. A formal [4+2] annulation of 1-acetylaryl 2-formylpyrroles with enals, followed by oxidative aromatization, efficiently constructs the pyridine-type six-membered ring[5]. This transition-metal-free reaction features mild conditions and excellent tolerance for sensitive groups, such as formyl moieties[2].

Experimental Protocols

Protocol A: Transition-Metal-Free One-Pot Multicomponent Synthesis

This protocol utilizes a one-pot method to synthesize multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an oxidant[4].

Workflow Step1 Step 1: Reagent Charging Mix Pyridine, α-Halo Ketone, Alkene, and TEMPO in MeCN Step2 Step 2: Base Addition Add K2CO3 (2.0 equiv) at Room Temp Step1->Step2 Step3 Step 3: Heating & Reaction Stir at 80°C for 4-6 h Monitor via TLC Step2->Step3 QC1 {QC Check|Complete consumption of pyridinium salt?} Step3->QC1 QC1->Step3 No (Continue) Step4 Step 4: Workup Quench with H2O, Extract with EtOAc QC1->Step4 Yes Step5 Step 5: Purification Silica Gel Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the TEMPO-mediated multicomponent synthesis.

Materials:

  • Substituted pyridine (1.0 mmol)

  • α-Bromoacetophenone (1.2 mmol)

  • Electron-deficient alkene (e.g., ethyl acrylate) (1.5 mmol)

  • TEMPO (2.0 mmol)

  • K₂CO₃ (2.0 mmol)

  • Acetonitrile (MeCN, anhydrous, 5.0 mL)

Step-by-Step Procedure:

  • Ylide Precursor Formation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyridine and α-bromoacetophenone in 5.0 mL of anhydrous MeCN. Stir at room temperature for 30 minutes.

    • Causality & QC: This pre-incubation ensures complete formation of the pyridinium salt via Sₙ2 alkylation. A white or pale-yellow precipitate should form. If the solution remains clear, gently warm to 40°C to overcome potential steric hindrance at the pyridine's 2- or 6-positions.

  • Reagent Addition: Add the electron-deficient alkene, followed by K₂CO₃ and TEMPO.

    • Causality: K₂CO₃ is selected over stronger organic bases (like DBU) to prevent base-catalyzed polymerization or degradation of the electron-deficient alkene[4].

  • Cycloaddition & Aromatization: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 4–6 hours.

    • QC Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The formation of the indolizine is accompanied by a distinct color change from pale yellow to deep orange/red. Under 365 nm UV light, the product spot will exhibit strong blue or green fluorescence, confirming the fully conjugated, planar indolizine core.

  • Workup: Cool the mixture to room temperature, dilute with 15 mL of distilled water, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the polysubstituted indolizine.

Protocol B: Formal [4+2] Annulation of 2-Formylpyrroles

This protocol is designed to construct the pyridine-type six-membered ring onto an existing pyrrole, enabling the synthesis of indolizines with complex substitution patterns on the pyridine moiety[2].

Step-by-Step Procedure:

  • Condensation: Combine 1-acetylaryl 2-formylpyrrole (0.5 mmol) and an enal (e.g., cinnamaldehyde, 0.75 mmol) in a polar aprotic solvent.

  • Cyclization: Introduce a mild base catalyst. The reaction proceeds via a Knoevenagel condensation between the acetyl group and the enal, followed by an intramolecular aldol-type cyclization into the formyl group.

  • Aromatization: The intermediate undergoes oxidative aromatization under air or mild oxidant to yield the pyridine-fused ring[5].

    • Causality: This "reverse" construction sequence circumvents the need for pre-functionalized pyridines, allowing for dense functionalization on the 5, 6, 7, and 8 positions of the indolizine core without the steric penalties associated with ylide formation[2].

Quantitative Data & Condition Optimization

The choice of base and oxidant is critical for maximizing the yield of the 1,3-dipolar cycloaddition pathway. Stronger bases or harsher oxidants often lead to decomposition of the primary cycloadduct.

Table 1: Optimization of Reaction Conditions for Protocol A (Model Reaction: Pyridine + α-Bromoacetophenone + Ethyl Acrylate)

EntrySolventBase (2.0 eq)OxidantTemp (°C)Yield (%)Observation / Causality
1DMFEt₃NAir8045Incomplete aromatization; side products observed.
2MeCNEt₃NAir8052Solvent switch improves solubility of intermediates.
3MeCNK₂CO₃Air8068Inorganic base prevents alkene polymerization.
4MeCNK₂CO₃MnO₂8074Harsh oxidant causes partial core degradation.
5 MeCN K₂CO₃ TEMPO 80 89 Optimal: Controlled dehydrogenation[4].
6MeCNK₂CO₃TEMPO2530Insufficient thermal energy for cycloaddition.

References

  • [5] Gong, M. et al. Facile Synthesis of Polysubstituted Indolizines via One-Pot Reaction of 1-Acetylaryl 2-Formylpyrroles and Enals. ResearchGate (2019).5

  • [2] Gong, M. et al. Facile Synthesis of Polysubstituted Indolizines via One-Pot Reaction of 1-Acetylaryl 2-Formylpyrroles and Enals. PubMed / Chem Asian J (2020).2

  • [4] Synthesis of indolizines. Organic Chemistry Portal. 4

  • [1] Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. PMC (2024). 1

  • [3] Pyrazolium-ylide [3 + 2] cycloaddition/oxidative aromatization for the construction of 1 H -pyrrolo[1,2- b ]pyrazoles. RSC Publishing (2026). 3

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing (2016).

Sources

Application

Application Notes &amp; Protocols: A Guide to Indolizine Synthesis via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indolizine Scaffold Indolizine, a fused nitrogen-containing heterocyclic aromatic compound, represents a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indolizine Scaffold

Indolizine, a fused nitrogen-containing heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2] As a structural isomer of indole, its unique 10-π electron system is a core component of numerous natural alkaloids and synthetic compounds.[3][4] These derivatives exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties, making the development of efficient synthetic routes to this scaffold a significant focus in organic chemistry and drug discovery.[1][5][6][7]

Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction has emerged as one of the most powerful and versatile methods for constructing the indolizine core.[3][8] This approach offers high atom economy and a convergent synthesis, allowing for the rapid assembly of complex molecular architectures from two main fragments.[8] The versatility of this reaction permits the introduction of a wide array of substituents, making it an invaluable tool for generating diverse molecular libraries for biological screening.[8][9]

Reaction Mechanism and Key Components

The 1,3-dipolar cycloaddition for indolizine synthesis is a type of Huisgen cycloaddition, a concerted pericyclic reaction involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile) to form a five-membered ring.[8][10][11] The most common pathway involves the in situ generation of a pyridinium ylide, which serves as the 1,3-dipole.[3][12]

1. The 1,3-Dipole: Pyridinium Ylides

Pyridinium ylides are readily accessible and are typically generated from the corresponding pyridinium salt by deprotonation with a base.[3][12] The pyridinium salt is formed by the reaction of a pyridine derivative with an α-halo carbonyl compound.[3] The nature of the substituents on both the pyridine ring and the ylide carbon significantly influences the stability and reactivity of the ylide.

2. The Dipolarophile: Alkenes and Alkynes

The choice of the dipolarophile, typically an electron-deficient alkene or alkyne, is crucial in this synthesis.

  • Alkynes: When an alkyne is used as the dipolarophile, the initially formed dihydroindolizine intermediate spontaneously aromatizes to the stable indolizine product.[8][9]

  • Alkenes: The use of an alkene as the dipolarophile results in a tetrahydroindolizine intermediate, which often requires a subsequent oxidation step to achieve aromatization.[8]

The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.[8][10]

Visualizing the General Mechanism:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization PySalt Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) PySalt->Ylide Deprotonation Base Base Intermediate Cycloadduct Intermediate (Dihydro- or Tetrahydroindolizine) Ylide->Intermediate Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Intermediate Indolizine Indolizine Product Intermediate->Indolizine Oxidation / Elimination

Caption: General mechanism for the 1,3-dipolar cycloaddition synthesis of indolizines.

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of Substituted Indolizines using an Alkyne Dipolarophile

This one-pot procedure is a common example of the 1,3-dipolar cycloaddition route for synthesizing polysubstituted indolizines.[3]

Materials:

  • Substituted pyridine (e.g., pyridine, picoline)

  • α-Halo carbonyl compound (e.g., phenacyl bromide, ethyl bromoacetate)

  • Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD)[3]

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃)[3]

  • Solvent (e.g., N,N-dimethylformamide - DMF, acetonitrile)[3]

Procedure:

  • Preparation of Pyridinium Salt (Step 1): In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in a suitable solvent like acetone. Add the α-halo carbonyl compound (1.0 eq) dropwise with stirring at room temperature. Stir the mixture for 12-18 hours. The precipitated pyridinium salt can be collected by filtration, washed with a cold solvent (acetone or diethyl ether), and dried under vacuum. For the one-pot procedure, this isolation step can be omitted.[3]

  • In situ Ylide Generation and Cycloaddition (Step 2): To a stirred solution of the pyridinium salt (1.0 eq) (either isolated or generated in situ) in DMF, add finely ground anhydrous K₂CO₃ (2.5 eq). The formation of the pyridinium ylide is often indicated by a change in color.[3]

  • Addition of Dipolarophile: Add the alkyne dipolarophile (e.g., DMAD, 1.1 eq) dropwise to the reaction mixture at room temperature.[3]

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid product, if formed, can be collected by vacuum filtration and washed with water. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[3] The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]

Protocol 2: Copper-Catalyzed Three-Component Synthesis

This protocol describes an efficient copper-catalyzed synthesis of indolizine derivatives from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions.[9][13]

Materials:

  • Pyridine derivative (1.0 mmol)

  • Methyl ketone (1.2 mmol)

  • Alkenoic acid (1.5 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Oxygen atmosphere

Procedure:

  • Reaction Setup: In a reaction vessel, combine the pyridine, methyl ketone, alkenoic acid, and CuBr catalyst.[8]

  • Reaction Conditions: Heat the solvent-free mixture at 100-120 °C under an oxygen atmosphere.[8]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Purification: After cooling, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the pure indolizine derivative.[8]

General Experimental Workflow:

G Start Combine Reactants (Pyridine derivative, α-halo ketone, dipolarophile, base/catalyst) Reaction Reaction (Heating, Stirring) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Pure Indolizine Product Purification->Product

Caption: General experimental workflow for indolizine synthesis and purification.

Summary of Reaction Conditions and Yields

The versatility of the 1,3-dipolar cycloaddition allows for a wide range of substrates and conditions. The following table summarizes typical examples found in the literature.

1,3-Dipole PrecursorDipolarophileCatalyst/BaseSolventTemp (°C)Yield (%)Reference
N-Phenacylpyridinium bromideDMADK₂CO₃DMF100-120High[3]
Pyridine, Methyl KetoneAlkenoic AcidCuBrSolvent-free100-120Good[9][13]
Pyridine, Ethyl BromoacetateMaleimideK₂CO₃ / TEMPOAcetonitrile80Good[8]
Arylmethyl Pyridinium YlidesVarious Alkynes-[Omim]Br (Ionic Liquid)-High[9][14]

Applications in Drug Discovery and Materials Science

The indolizine core is a key pharmacophore in a multitude of biologically active compounds.[1][2] The ability to readily functionalize the indolizine scaffold using 1,3-dipolar cycloaddition makes it a highly attractive strategy in drug discovery programs.

  • Anticancer Agents: Many indolizine derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[1][5] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1]

  • Antimicrobial Activity: Indolizine derivatives have shown broad-spectrum activity against pathogenic bacteria and fungi.[5][6]

  • Anti-inflammatory and Analgesic Properties: The scaffold is present in compounds with notable anti-inflammatory and analgesic activities.[2][5]

  • Enzyme Inhibitors: Indolizine derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[1][5]

  • Materials Science: The planar, conjugated electronic structure of indolizines also leads to interesting fluorescence properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other materials.[2][6]

The synthetic accessibility provided by the 1,3-dipolar cycloaddition allows for the systematic modification of the indolizine core to optimize pharmacological properties and develop novel therapeutic agents and functional materials.

References

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). ResearchGate. Available at: [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7170-7188. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 70(21), 8529-8539. Available at: [Link]

  • Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions. (2017). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides]. (1975). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. (2025). PubMed. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Molecules. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Available at: [Link]

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Method

Application Note: Fluorescent Labeling of Biomolecules with Indolizine Dyes

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, chemical biology, and molecular imaging. Introduction to Indolizine-Based Fluorophores The development of robus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, chemical biology, and molecular imaging.

Introduction to Indolizine-Based Fluorophores

The development of robust, tunable, and biocompatible fluorescent probes is a cornerstone of modern chemical biology and drug discovery. Traditional fluorophores (e.g., cyanines, rhodamines, and BODIPY dyes) often suffer from limited synthetic flexibility, unpredictable photophysical shifts upon bioconjugation, or poor cell permeability.

Indolizine-based fluorophores have emerged as a highly versatile alternative[1]. Characterized by a proaromatic indolizine donor core, these dyes offer unique advantages:

  • Orthogonal Tunability: In advanced scaffolds like "Seoul-Fluor" (9-aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one), the photophysical properties (emission wavelength and quantum yield) are controlled by substituents at the R1 and R2 positions, while the R3 position serves as an independent, orthogonal handle for bioconjugation[1].

  • Predictable Photophysics: Emission wavelengths can be systematically tuned across the full visible spectrum via intramolecular charge transfer (ICT) and photoinduced electron transfer (PeT) mechanisms[1][2].

  • Compact Size and Biocompatibility: Scaffolds like pyrido[3,2-b]indolizine are small (<300 g/mol ), neutral, and structurally resemble indole, making them ideal for incorporation into unnatural amino acids or peptide probes without disrupting native protein folding[3].

Mechanistic Insights: Causality in Dye Design (E-E-A-T)

To successfully deploy indolizine dyes in bioconjugation, one must understand the causality behind their structural design.

The Principle of Orthogonality in Seoul-Fluor

When labeling a protein or nucleic acid, the microenvironment of the biomolecule often quenches or shifts the emission of traditional dyes. The Seoul-Fluor system circumvents this by structurally isolating the bioconjugation handle (R3 on the β -lactam ring) from the primary π -conjugated system (the indolizine core modulated by R1 and R2)[1]. Because the R3 position is electronically decoupled from the core, linking a bulky antibody or a small oligonucleotide to this site does not alter the dye's inherent quantum yield ( ΦF​ ) or emission maximum ( λem​ )[1].

Fluorogenic Turn-On via PeT and ICT

Indolizine dyes can be engineered as "turn-on" probes. For example, indolizine-styrene dyes designed for RNA imaging exhibit low background fluorescence in aqueous media. Upon binding to the hydrophobic pockets of RNA structures in the nucleolus, the restriction of intramolecular rotation and the exclusion of water synergistically suppress non-radiative decay, leading to a massive (up to 490-fold) fluorescence enhancement[4]. Similarly, the electron-donating nature of the indolizine core allows for deep near-infrared (NIR-I and NIR-II) emission when conjugated to electron-deficient acceptors like xanthene or squaraine, facilitating deep-tissue in vivo imaging[5][6].

IndolizineMechanism Core Indolizine Core (Proaromatic Donor) R3 R3 Substituent (Orthogonal Handle) PeTICT PeT / ICT Mechanisms Core->PeTICT R1R2 R1/R2 Substituents (Electronic Perturbation) R1R2->Core Modulates e- density Bioconjugation Bioconjugation (NHS, Maleimide, Click) R3->Bioconjugation Covalent linkage Tuning Predictable Tuning (Color & Quantum Yield) PeTICT->Tuning Labeling Stable Biomolecule Labeling (No Photophysical Shift) Bioconjugation->Labeling

Fig 1. Orthogonal design of indolizine fluorophores separating photophysical tuning from bioconjugation.

Quantitative Data Summary

The following table summarizes the key classes of indolizine-based fluorophores, their structural features, and their primary applications in biomolecular labeling.

Indolizine Scaffold ClassKey Structural FeatureEmission RangePrimary ApplicationTarget BiomoleculeRef
Seoul-Fluor 9-aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one420–613 nm (Full Visible)Orthogonal covalent labeling, switchable biosensorsProteins, Antibodies[1][2]
Pyrido[3,2-b]indolizine Compact, neutral, indole-mimetic>400 nm (Blue to Red)Fluorogenic unnatural amino acidsPeptides, Proteins[3]
Indolizine-Styrene Styrene conjugated to indolizine donor572–596 nm (Orange/Red)Live-cell nucleolus imaging, FLIMRNA[4]
Rhodindolizine Xanthene core + Indolizine~1092 nm (NIR-II)Deep-tissue imagingGeneral/Lipids[6]
Sulfonate Indolizine Heptamethine indolizine-cyanine700–1000 nm (NIR-I)Forensic latent bloodstain detectionSerum Albumin

Experimental Protocols

Protocol A: Covalent Labeling of Monoclonal Antibodies with Seoul-Fluor NHS-Ester

This protocol utilizes the R3-NHS ester derivative of Seoul-Fluor for primary amine labeling. The system is self-validating via a Degree of Labeling (DOL) calculation and SEC-HPLC.

Materials Required:

  • Target Antibody (e.g., Trastuzumab) at 2-5 mg/mL in PBS (pH 7.4, amine-free).

  • Seoul-Fluor-NHS Ester (10 mM stock in anhydrous DMSO).

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Zeba Spin Desalting Columns (40K MWCO).

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If stored in Tris or containing sodium azide, perform a buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.3) using a 40K MWCO spin column.

  • Dye Preparation: Reconstitute Seoul-Fluor-NHS ester in high-quality, anhydrous DMSO immediately before use to prevent NHS ester hydrolysis.

  • Conjugation Reaction: Add a 10-fold to 20-fold molar excess of Seoul-Fluor-NHS to the antibody solution while vortexing gently. Keep the final DMSO concentration below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark with continuous, gentle end-over-end rotation.

  • Quenching (Optional but recommended): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove unreacted free dye by passing the mixture through a fresh Zeba Spin Desalting Column pre-equilibrated with PBS (pH 7.4).

  • Self-Validation (DOL Calculation): Measure the absorbance of the conjugate at 280 nm ( A280​ ) and at the dye's maximum absorbance wavelength ( Amax​ ). Calculate the DOL using the dye's specific extinction coefficient ( ϵdye​ ). Run an analytical SEC-HPLC to confirm the absence of free dye peaks and ensure no antibody aggregation occurred.

BioconjugationWorkflow Prep 1. Preparation Buffer exchange to pH 8.3 (Amine-free) React 2. Reaction Add 10x Seoul-Fluor-NHS Incubate 1h, Dark Prep->React Quench 3. Quenching Add 50mM Tris-HCl Incubate 15 min React->Quench Purify 4. Purification Spin Desalting Column (40K MWCO) Quench->Purify Validate 5. Validation Calculate DOL (UV-Vis) SEC-HPLC Analysis Purify->Validate

Fig 2. Step-by-step workflow for the covalent bioconjugation of proteins using Seoul-Fluor NHS-Ester.

Protocol B: Live-Cell RNA Imaging using Indolizine-Styrene Probes

Indolizine-styrene dyes are highly fluorogenic, cell-permeable probes that turn on specifically upon binding RNA[4]. This protocol includes an RNase digest step as a self-validating negative control.

Materials Required:

  • Live mammalian cells (e.g., HeLa or A549) seeded in 35 mm glass-bottom confocal dishes.

  • Indolizine-Styrene Dye (e.g., compound 1c or 1d)[4] (1 mM stock in DMSO).

  • FluoroBrite DMEM or standard PBS.

  • RNase A (for validation control).

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to 60-80% confluency. Wash the cells twice with warm FluoroBrite DMEM to remove phenol red and serum proteins that may contribute to background fluorescence.

  • Staining: Dilute the Indolizine-Styrene dye stock to a final working concentration of 1–5 μ M in warm FluoroBrite DMEM. Add 1 mL of the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO 2​ incubator for 15–30 minutes. The indolizine analogues display high membrane permeability and do not require permeabilization agents[4].

  • Washing: Wash the cells gently twice with warm PBS to remove unbound probe. Replace with fresh FluoroBrite DMEM for imaging.

  • Imaging: Image using a confocal laser scanning microscope. For indolizine-styrene dyes, excite at ~488-510 nm and collect emission in the 570-600 nm range (orange/red channel)[4].

  • Self-Validation (RNase Digest Control): To prove RNA specificity, fix a parallel batch of cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and treat with RNase A (100 μ g/mL) for 1 hour at 37°C prior to staining. The nucleolar fluorescence signal should be completely abolished in the RNase-treated cells, validating the probe's target specificity.

Troubleshooting & Best Practices

  • Low Degree of Labeling (DOL): Ensure the protein buffer is strictly free of primary amines (e.g., Tris, glycine). Check the pH; NHS ester reactions require a slightly basic pH (8.0–8.5) to keep the target lysine ϵ -amines unprotonated.

  • Dye Precipitation: Indolizine dyes can be hydrophobic. If precipitation occurs upon addition to the aqueous protein solution, add a solubilizing agent like 5% DMF or use a sulfonated variant of the indolizine dye to enhance aqueous solubility.

  • High Background in Live-Cell Imaging: While indolizine-styrene dyes are fluorogenic, excessive probe concentration can lead to non-specific lipid droplet or membrane partitioning. Titrate the probe down to 500 nM if background persists.

References

  • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research.[Link]

  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. Bioconjugate Chemistry.[Link]

  • Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells. ACS Chemical Biology.[Link]

  • Donor–Acceptor–Donor NIR II Emissive Rhodindolizine Dye Synthesized by C–H Bond Functionalization. Organic Letters.[Link]

  • Switch-on near infrared emission in albumin behind dark fabric: toward application in forensic latent bloodstain detection. Analytical Methods.[Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Quantum Yield in Indolizine-Based Fluorophores

Welcome to the Advanced Fluorophore Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve specific photophysical b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorophore Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve specific photophysical bottlenecks encountered when working with indolizine-based fluorescent scaffolds (such as the Seoul-Fluor system and pyrano-indolizines).

Our approach is grounded in mechanistic causality: we do not just tell you what to do; we explain why the electron dynamics dictate that action. Every protocol provided here is a self-validating system designed to ensure rigorous scientific integrity.

Part 1: Core Troubleshooting & FAQs

Q1: My newly synthesized indolizine derivative exhibits strong absorption but near-zero quantum yield ( ΦF​ ) in non-polar solvents. What is the mechanistic cause, and how do I fix it?

The Causality: This complete loss of fluorescence is typically driven by an active Photoinduced Electron Transfer (PeT) mechanism[1]. In modular indolizine systems, an electron-rich aryl moiety at the R1 position often acts as a PeT donor, while the indolizine core acts as the PeT acceptor. When the Highest Occupied Molecular Orbital (HOMO) energy level of the R1 donor is too high (electron-rich), rapid electron transfer to the core quenches the excited state non-radiatively before photon emission can occur.

The Solution: You must systematically decrease the electron density at the PeT donor site.

  • Substitute strong electron-donating groups (EDGs) like diethylamine ( −NEt2​ ) with electron-withdrawing groups (EWGs) such as fluorine ( −F ) or cyano ( −CN ) groups.

  • This lowers the HOMO energy of the donor, effectively blocking the PeT pathway and restoring high quantum yields (see Table 1 for quantitative benchmarks).

Q2: I need to conjugate my highly fluorescent indolizine dye to a monoclonal antibody. How do I add a linker without destroying the optimized quantum yield?

The Causality: The photophysical properties (emission wavelength and ΦF​ ) of the indolizine core are highly sensitive to electronic perturbations at the C-1 and C-2 positions (the R1 and R2 substituent sites). Modifying these positions alters the HOMO-LUMO gap. However, the R3 position (often located on an appended β -lactam ring or ester handle) is electronically decoupled from the primary push-pull π -conjugated system[1].

The Solution: Design your synthesis to utilize the R3 position exclusively as your bioconjugation handle . Attaching NHS-esters, maleimides, or click-chemistry linkers at R3 ensures that the inherent photophysical properties of the fluorophore remain completely unperturbed post-conjugation.

Q3: My indolizine dye shows high ΦF​ in dichloromethane (DCM) but drastically reduced emission in polar solvents like methanol or water. Why does this happen, and how can I achieve environment-insensitive emission?

The Causality: Your fluorophore's excited state is governed by Intramolecular Charge Transfer (ICT) [2]. Indolizines with strong push-pull architectures (e.g., an electron-donating amine and an electron-withdrawing ester/acetyl group) undergo a massive increase in their dipole moment upon excitation. In highly polar solvents, this highly polar excited state is stabilized, which lowers the energy gap to the ground state and exponentially increases non-radiative decay (governed by the Energy Gap Law). In some cases, it induces a non-emissive Twisted Intramolecular Charge Transfer (TICT) state[3].

The Solution: If your biological assay requires high ΦF​ in aqueous (polar) media, you must transition to a rigidified core architecture. For example, synthesizing 2-oxo-pyrano[2,3-b]indolizines forces an almost complete spatial overlap of the HOMO and LUMO[3]. This structural rigidity prevents the molecule from accessing the non-emissive TICT state, maintaining quantum yields up to 92% across the entire solvent polarity scale.

Part 2: Quantitative Data & Benchmarking

To guide your structural modifications, Table 1 summarizes the self-validating relationship between the electronic nature of the R1 substituent (quantified by the Hammett constant, σp​ ), the calculated HOMO energy, and the resulting quantum yield.

Table 1: Effect of R1 Electronic Perturbation on Indolizine Quantum Yield ( ΦF​ )

R1 SubstituentElectronic NatureHammett Constant ( σp​ )HOMO Energy ( Eh​ , eV)Quantum Yield ( ΦF​ )PeT Status
−NEt2​ Strong EDG-0.72-0.1600.00 Fully Active (Quenched)
−OH Moderate EDG-0.37-0.2000.12 Partially Active
−F Weak EWG0.06-0.2250.47 Suppressed
−CN Strong EWG0.66-0.2620.72 Blocked (Highly Emissive)

Data synthesized from the systematic perturbation of the Seoul-Fluor system.

Part 3: Experimental Protocols

Protocol: Self-Validating Workflow for PeT-Modulated Quantum Yield Optimization

This methodology ensures that any observed increase in ΦF​ is mechanistically derived from PeT suppression rather than experimental artifacts.

Step 1: Rational Library Synthesis

  • Synthesize a core indolizine scaffold keeping the R2 (acceptor) and R3 (conjugation handle) positions constant.

  • Generate a minimum of three derivatives varying only at the R1 position: one with a strong EDG (e.g., −OMe ), one neutral ( −H ), and one strong EWG (e.g., −CF3​ ).

Step 2: Photophysical Characterization

  • Prepare 10μM solutions of each derivative in a non-polar solvent (e.g., toluene or 1,4-dioxane) to isolate PeT effects from solvent-polarity (ICT) effects.

  • Record the UV-Vis absorption spectra to determine the maximum excitation wavelength ( λmax​ ). Ensure absorbance is kept below 0.1 OD to prevent inner-filter effects.

  • Record fluorescence emission spectra using the respective λmax​ for excitation.

Step 3: Relative Quantum Yield Determination

  • Select a reference standard with a known ΦF​ that absorbs in a similar region (e.g., Quinine sulfate in 0.1M H2​SO4​ , ΦF​=0.54 ).

  • Calculate the relative quantum yield using the standard equation:

    Φx​=Φst​×Gradst​Gradx​​×ηst2​ηx2​​

    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

Step 4: Computational Validation (Self-Validation Check)

  • Perform Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., B3LYP/6-31G(d) level) on the optimized ground-state geometries.

  • Validation Criteria: Confirm that as the R1 substituent becomes more electron-withdrawing, the calculated HOMO energy decreases, correlating linearly with the experimental increase in ΦF​ .

Part 4: Visualizing the Mechanism

The following diagram maps the logical pathways for optimizing indolizine fluorophores, illustrating how structural choices dictate the photophysical mechanism (PeT vs. ICT) and the ultimate experimental outcome.

G Start Indolizine Core Optimization SubR1 Modify R1/R2 Positions (Electronic Perturbation) Start->SubR1 Tune Emission & QY SubR3 Modify R3 Position (Bioconjugation Handle) Start->SubR3 Add Linker PeT PeT Pathway (Photoinduced Electron Transfer) SubR1->PeT Adjust Donor Electron Density ICT ICT Pathway (Intramolecular Charge Transfer) SubR1->ICT Create Push-Pull Architecture Preserve Preserved Photophysics (Ready for Labeling) SubR3->Preserve Electronically Decoupled QY_Up High Quantum Yield (Blocked PeT) PeT->QY_Up Use EWG (Lower HOMO) Solvato Environment-Sensitive Emission (Solvatochromism) ICT->Solvato Increase Dipole Moment

Figure 1: Decision tree and mechanistic pathways for optimizing the quantum yield of indolizine fluorophores.

References

  • Organic Chemistry Frontiers (RSC Publishing)
  • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor Accounts of Chemical Research - ACS Publications URL
  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor MDPI URL

Sources

Optimization

"stability issues of aminoindolizine derivatives in solution"

Welcome to the Advanced Troubleshooting and Technical Support Center for aminoindolizine derivatives. As a Senior Application Scientist, I frequently consult with researchers who experience erratic compound behavior, rap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Technical Support Center for aminoindolizine derivatives. As a Senior Application Scientist, I frequently consult with researchers who experience erratic compound behavior, rapid discoloration, and irreproducible assay results when working with these unique heterocycles.

This guide is designed to move beyond basic handling instructions. We will explore the fundamental electronic causality behind aminoindolizine instability and provide self-validating, field-proven protocols to ensure the integrity of your drug development and synthetic workflows.

Part 1: Mechanistic Insight Center (The Causality of Instability)

To troubleshoot aminoindolizine instability, one must first understand the molecule's electronic architecture. The indolizine core is a fused bicyclic system (pyrrole and pyridine rings) that is inherently electron-rich. While unsubstituted indolizine is already unstable under ambient conditions, adding an amino group—particularly to the five-membered ring—drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO).

This intense electron density makes aminoindolizines highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen, as well as electrophilic attack by trace acids[1]. Furthermore, the stability of these derivatives is highly dependent on the solvent environment and pH, necessitating strict environmental controls during solution preparation[2].

Degradation A Aminoindolizine Core (Electron-Rich) B Oxidative Degradation (Air/O2 Exposure) A->B Electron Transfer C Hydrolytic Cleavage (pH > 7.0) A->C Nucleophilic Attack D Photodegradation (UV/Vis Light) A->D Photo-oxidation E Loss of Activity B->E Darkening/Polymerization F Loss of Activity C->F Ring Opening/Cleavage G Loss of Activity D->G Radical Formation

Fig 1. Primary degradation pathways of aminoindolizine derivatives in solution.

Part 2: Troubleshooting Guide & FAQs

Q1: My aminoindolizine solutions turn dark brown or black within hours of preparation. What is happening? A1: You are observing oxidative degradation and subsequent polymerization. Because the aminoindolizine core is highly electron-rich, it readily donates an electron to dissolved diatomic oxygen ( O2​ ), forming a radical cation. This radical intermediate rapidly polymerizes, resulting in the characteristic dark color[1]. Causality & Fix: Ambient air exposure is the culprit. You must degas all solvents prior to dissolution using the freeze-pump-thaw method and store the solutions under an inert Argon atmosphere.

Q2: I am observing rapid degradation and multiple new peaks during NMR acquisition in CDCl3​ and DMSO- d6​ . How can I prevent this? A2: Polar solvents and trace acidity are destroying your compound. CDCl3​ naturally degrades over time to produce trace amounts of DCl . This acid protonates the electron-rich pyrrole ring of the aminoindolizine, initiating acid-catalyzed polymerization. Furthermore, electron-rich indolizines exhibit extreme sensitivity in polar solvents like DMSO, where oxidation is accelerated, sometimes making it impossible to acquire a clean spectrum[3]. Causality & Fix: Pass your CDCl3​ through a short plug of basic alumina immediately before use to neutralize trace DCl . If solubility permits, switch to a non-polar, non-acidic solvent like Benzene- d6​ ( C6​D6​ ).

Q3: During my in vitro assays, the compound's concentration drops significantly at pH 7.4, but it remains stable in simulated gastric fluid (pH 1.2). Why? A3: This is due to base-catalyzed hydrolytic cleavage. While many indolizine derivatives and prodrugs show robust chemical stability in acidic (pH 1.2) and slightly acidic (pH 6.8) environments, the heterocyclic core becomes susceptible to mild hydrolysis at physiological pH (7.4)[2]. Causality & Fix: If your assay requires physiological pH, minimize the time the compound spends in the aqueous buffer. Prepare stock solutions in anhydrous DMSO (stored at -20°C) and spike them into the pH 7.4 buffer immediately before initiating the assay.

Part 3: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the quantitative degradation triggers and the required mitigation strategies for aminoindolizine solutions.

Degradation PathwayPrimary Catalyst / TriggerObserved Physical/Analytical ChangeValidated Mitigation Strategy
Oxidation Dissolved O2​ , Ambient AirSolution darkens (brown/black); loss of parent mass in LC-MSDegas solvents; store under Argon at < 0°C[1].
Hydrolysis pH ≥ 7.4 (Physiological)Peak splitting in HPLC; altered retention timeBuffer to pH 5.5–6.8 if possible; minimize aqueous exposure time[2].
Photodegradation UV / Ambient LightRapid loss of characteristic blue luminescenceUse amber vials; handle in dark/low-light environments[1].
Acid Polymerization Trace DCl in CDCl3​ Broad polymeric baseline peaks in 1H -NMRFilter NMR solvent through basic alumina prior to use[3].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must employ self-validating systems. The following protocol guarantees the stability of your aminoindolizine solutions by incorporating an internal standard that actively monitors degradation.

Protocol 1: Anaerobic Solution Preparation & qNMR Validation

Objective: Prepare a stable stock solution of an aminoindolizine derivative and validate its integrity over time using quantitative NMR (qNMR).

Materials:

  • Schlenk line or Argon-filled glovebox.

  • Basic Alumina (Brockmann Grade I).

  • Deuterated solvent (e.g., CDCl3​ or C6​D6​ ).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) – chosen because its aromatic protons (~6.1 ppm) rarely overlap with indolizine signals.

Step-by-Step Methodology:

  • Solvent Purification: Pass 5 mL of CDCl3​ through a 2 cm plug of basic alumina packed in a glass Pasteur pipette to remove trace DCl .

  • Degassing: Transfer the purified solvent to a Schlenk flask. Perform three cycles of freeze-pump-thaw to remove dissolved oxygen. Backfill with Argon.

  • Standard Addition (The Self-Validating Step): Add exactly 1.0 mg of TMB to the degassed solvent. This establishes a fixed molar reference point.

  • Dissolution: Inside a glovebox or under positive Argon flow, dissolve 5.0 mg of your aminoindolizine derivative into 1.0 mL of the prepared solvent.

  • Storage: Transfer the solution to an amber glass NMR tube or amber storage vial. Seal with a PTFE-lined cap and wrap with Parafilm. Store at -20°C.

  • Validation: Acquire a 1H -NMR spectrum immediately (Time = 0). Integrate the TMB peak at 6.1 ppm to a value of 3.00. Record the integration of the aminoindolizine core protons. Re-acquire the spectrum after 24 hours. If the ratio of the indolizine integration to the TMB integration decreases, oxidative or acidic degradation is actively occurring, indicating a failure in the inert atmosphere.

Workflow S1 1. Solvent Degassing (Freeze-Pump-Thaw) S2 2. Inert Atmosphere (Glovebox/Schlenk) S1->S2 S3 3. Compound Dissolution (Amber Vials) S2->S3 S4 4. pH Buffering (Maintain pH < 7.0) S3->S4 S5 5. Aliquoting & Storage (-20°C, Ar gas) S4->S5

Fig 2. Step-by-step workflow for the stable preparation of aminoindolizine solutions.

References

  • Recent advances in the synthesis of indolizines and their π-expanded analogues Source: rsc.org URL:[Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity Source: tandfonline.com URL:[Link]

  • Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis Source: chemrxiv.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Multi-Step Indolizine Synthesis

Welcome to the technical support center for indolizine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields during the mult...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indolizine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields during the multi-step synthesis of indolizine and its derivatives. As a core heterocyclic motif in numerous biologically active compounds, mastering its synthesis is crucial.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven experience.

Understanding the Core Challenge: The Delicate Balance in Indolizine Formation

The synthesis of the indolizine scaffold, a fused bicyclic system containing a pyridine and a pyrrole ring, often presents yield-related challenges stemming from the intricate interplay of reaction conditions and substrate reactivity.[2][3] Whether you are employing classical methods like the Tschitschibabin or Scholtz reactions, or modern transition-metal-catalyzed approaches, success hinges on careful control of each step.[1][4][5] Low yields can often be traced back to a few key areas: incomplete cyclization, undesired side reactions, degradation of intermediates, and purification difficulties.[6][7]

This guide is structured to help you diagnose and resolve these common issues, moving from general FAQs to specific, step-by-step troubleshooting for various synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions encountered during indolizine synthesis.

Q1: My overall yield for a multi-step indolizine synthesis is consistently low. Where should I start my investigation?

A1: A low overall yield in a multi-step synthesis points to inefficiencies in one or more individual steps. The first crucial action is to analyze each step in isolation. Set up small-scale reactions for each transformation and determine the yield and purity of the intermediate product. This will pinpoint the problematic step. Often, the cyclization or the final aromatization step is the culprit.[7][8]

Q2: I'm observing a significant amount of dark, tar-like material in my crude product. What is causing this and how can I prevent it?

A2: The formation of tar or polymeric byproducts is a common issue, especially in reactions requiring high temperatures, such as the classical Scholtz synthesis.[5][6] This is often due to the thermal degradation of starting materials or intermediates, or polymerization of reactive species.[6] To mitigate this, consider the following:

  • Optimize Reaction Temperature: Systematically screen a range of lower temperatures. Even a slight reduction can significantly decrease byproduct formation.[6]

  • Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6]

Q3: My purification by column chromatography is proving difficult, with poor separation and loss of product. What are my options?

A3: Indolizine derivatives can be challenging to purify due to their varying polarities and potential for decomposition on silica gel. If you're facing issues with column chromatography, consider these strategies:

  • Solvent System Optimization: Before running a column, meticulously optimize your solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.3 for your target compound.[7]

  • Alternative Stationary Phases: If your compound is sensitive to acidic silica gel, consider using neutral alumina or a different stationary phase.

  • Alternative Purification Techniques: For stubborn mixtures, techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization can be effective alternatives.[6] A preliminary purification by passing the crude product through a short plug of silica gel can also remove baseline impurities.[7]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific and widely used indolizine synthesis methodologies.

Guide 1: The Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction, involving the acid-catalyzed cyclization of N-(2-oxoalkyl)pyridinium salts, is a cornerstone of indolizine synthesis.[1] However, it is not without its challenges.

Common Problem: Low Yield of the Final Indolizine Product

  • Possible Cause 1: Incomplete Quaternization of the Pyridine

    • Explanation: The first step, the formation of the pyridinium salt, is crucial. Incomplete reaction here will carry unreacted pyridine into the cyclization step, reducing the overall yield.

    • Troubleshooting Steps:

      • Purity of Reagents: Ensure your pyridine derivative and the α-halo carbonyl compound are pure and free of moisture.

      • Solvent Choice: Acetone is a common solvent for this step. Ensure it is anhydrous.

      • Reaction Time: Allow the quaternization to proceed for a sufficient duration, often 12-18 hours at room temperature, to ensure complete precipitation of the pyridinium salt.[4]

  • Possible Cause 2: Inefficient Cyclization and Dehydration

    • Explanation: The base-mediated cyclization of the pyridinium salt to form the dihydroindolizine intermediate, followed by dehydration, is the key ring-forming sequence. The choice of base and reaction temperature are critical parameters.

    • Troubleshooting Steps:

      • Base Selection: A mild base like sodium bicarbonate is often effective.[4] If the reaction is sluggish, a stronger base like potassium carbonate can be trialed.

      • Temperature Optimization: The reaction is typically run at reflux.[4] However, if you observe decomposition, a lower temperature for a longer duration might be beneficial.

      • Substituent Effects: Be mindful of the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups can hinder the reaction, potentially requiring harsher conditions.[9]

Visualizing the Tschitschibabin Pathway and Troubleshooting Logic

Tschitschibabin_Troubleshooting cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization cluster_troubleshooting Troubleshooting Points Pyridine Pyridine Derivative Quaternization Quaternization Pyridine->Quaternization AlphaHalo α-Halo Carbonyl AlphaHalo->Quaternization Salt Pyridinium Salt Quaternization->Salt LowYield1 Low Yield in Step 1? Quaternization->LowYield1 Cyclization Cyclization & Dehydration Salt->Cyclization Base Base (e.g., NaHCO₃) Base->Cyclization Indolizine Indolizine Product Cyclization->Indolizine LowYield2 Low Yield in Step 2? Cyclization->LowYield2 CheckPurity Check Reagent Purity LowYield1->CheckPurity OptimizeBase Optimize Base/Temp LowYield2->OptimizeBase Substituent Consider Substituent Effects OptimizeBase->Substituent

Troubleshooting the Tschitschibabin Synthesis Pathway.
Guide 2: 1,3-Dipolar Cycloaddition Reactions

This versatile method involves the reaction of a pyridinium ylide with a dipolarophile (e.g., an alkyne or alkene) and is a popular modern approach to indolizine synthesis.[1][10]

Common Problem: Formation of Multiple Products and Low Yield of the Desired Indolizine

  • Possible Cause 1: Instability of the Pyridinium Ylide

    • Explanation: The pyridinium ylide is a reactive intermediate. If not trapped efficiently by the dipolarophile, it can decompose or participate in side reactions.

    • Troubleshooting Steps:

      • In Situ Generation: Generate the ylide in the presence of the dipolarophile to ensure it reacts as it is formed.

      • Base and Solvent: The choice of base and solvent is critical. A common combination is potassium carbonate in DMF.[4][10] The solvent can significantly impact the reaction pathway; for instance, protic solvents can sometimes lead to the formation of furan byproducts.[10]

  • Possible Cause 2: Incomplete Aromatization

    • Explanation: The initial cycloaddition often yields a dihydroindolizine intermediate, which must be oxidized to the final aromatic indolizine.[7][8] Incomplete oxidation will result in a mixture of products.

    • Troubleshooting Steps:

      • Oxidizing Agent: If the reaction is not proceeding to the fully aromatic product, the inclusion of a mild oxidizing agent may be necessary. In some cases, air (oxygen) can serve as the oxidant.

      • Dehydrogenation Catalyst: For cycloadditions with alkenes, a dehydrogenation catalyst like palladium on carbon may be required in a subsequent step to achieve aromatization.[8]

Experimental Protocol: Optimization of a 1,3-Dipolar Cycloaddition

This protocol provides a starting point for optimizing the reaction between an N-phenacylpyridinium bromide and dimethyl acetylenedicarboxylate (DMAD).

  • Reagent Preparation:

    • Ensure N-phenacylpyridinium bromide is dry and pure.

    • Use anhydrous DMF as the solvent.

    • Finely grind anhydrous potassium carbonate before use.

  • Reaction Setup:

    • To a solution of N-phenacylpyridinium bromide (1.0 eq) in DMF, add potassium carbonate (2.5 eq).[4]

    • Stir the mixture at room temperature. The formation of a deep color indicates the generation of the pyridinium ylide.

  • Addition of Dipolarophile:

    • Slowly add DMAD (1.1 eq) dropwise to the reaction mixture.

  • Monitoring and Workup:

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Table 1: Example of Solvent and Base Screening for a 1,3-Dipolar Cycloaddition

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF251275
2K₂CO₃CH₃CN251255
3Et₃NCH₂Cl₂252440
4DBUTHF25868

This table is illustrative and actual results will vary depending on the specific substrates.

Guide 3: Transition-Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the use of transition metals like copper, palladium, and rhodium to construct the indolizine core under milder conditions.[1]

Common Problem: Catalyst Inactivity or Low Turnover

  • Possible Cause 1: Catalyst Poisoning

    • Explanation: Impurities in the starting materials or solvents can poison the metal catalyst, leading to low or no reactivity.

    • Troubleshooting Steps:

      • Reagent Purity: Use highly pure, degassed solvents and reagents.

      • Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction to prevent oxidation of the catalyst.

  • Possible Cause 2: Incorrect Ligand or Additive

    • Explanation: Many transition-metal-catalyzed reactions require specific ligands or additives to facilitate the catalytic cycle.

    • Troubleshooting Steps:

      • Ligand Screening: If the reaction is not proceeding, screen a small library of ligands to find one that promotes the desired transformation.

      • Additive Effects: The presence of a specific base or salt can be crucial for catalyst turnover. Consult the literature for precedents with similar transformations.

Visualizing a General Troubleshooting Workflow for Low Yields

General_Troubleshooting Start Low Yield in Indolizine Synthesis IdentifyStep Identify Problematic Step (Isolate & Analyze Each Step) Start->IdentifyStep ReactionType Determine Reaction Type IdentifyStep->ReactionType Tschitschibabin Tschitschibabin ReactionType->Tschitschibabin Classical Cycloaddition 1,3-Dipolar Cycloaddition ReactionType->Cycloaddition Modern MetalCatalysis Transition-Metal Catalysis ReactionType->MetalCatalysis Modern TroubleshootT Check Quaternization Optimize Cyclization (Base/Temp) Tschitschibabin->TroubleshootT TroubleshootC Check Ylide Stability Ensure Complete Aromatization Cycloaddition->TroubleshootC TroubleshootM Check for Catalyst Poisoning Screen Ligands/Additives MetalCatalysis->TroubleshootM Purification Optimize Purification (Solvent, Stationary Phase) TroubleshootT->Purification TroubleshootC->Purification TroubleshootM->Purification End Improved Yield Purification->End

A Decision-Making Workflow for Troubleshooting Low Yields.

Concluding Remarks

Achieving high yields in multi-step indolizine synthesis is a challenging yet attainable goal. A systematic and logical approach to troubleshooting, grounded in a solid understanding of the reaction mechanisms, is paramount. By carefully analyzing each step, optimizing reaction conditions, and considering alternative purification strategies, researchers can overcome common obstacles and successfully synthesize these valuable heterocyclic compounds. This guide serves as a starting point for your optimization efforts, and we encourage you to consult the primary literature for more specific examples related to your target molecules.

References

  • Jasiński, M., & Miłaczewska, K. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6134–6153. [Link]

  • Ho, S. M., et al. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 113-125. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 50-60.
  • Popa, M., & Mangalagiu, I. I. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. In Indoles and Indolizines. IntechOpen. [Link]

  • Li, Q., et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 28(15), 5789. [Link]

  • Alajarín, M., et al. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante.
  • Bonte, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. European Journal of Organic Chemistry, 2016(10), 1839-1847. [Link]

  • Čerņaks, D., & Gevorgyan, V. (2016). Recent methods for the synthesis of indolizines (microreview). Chemistry of Heterocyclic Compounds, 52(8), 524–526. [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Tomilin, D. N., et al. (2012). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Arkivoc, 2012(5), 236-254. [Link]

  • Herber, R., et al. (2023). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 28(15), 5894. [Link]

  • Ho, S. M., et al. (2026). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 113-125.
  • de la Torre, D., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(17), 3589-3593. [Link]

  • Kakehi, A., et al. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. The Journal of Organic Chemistry, 66(9), 3048-3054. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 50-60.
  • Li, C. D., et al. (2020). Multi-component one-pot synthesis of indolizine derivatives. Tetrahedron, 76(33), 131347. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM. Retrieved from [Link]

  • Jia, Y., et al. (2015). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Organic Chemistry Frontiers, 2(8), 933-937. [Link]

  • Allan, K. M., & Stoltz, B. M. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society, 130(5), 1558-1559. [Link]

Sources

Optimization

Technical Support Center: Photostability of 6-Amino-indolizine-3-carboxylic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals investigating the photostability of 6-Amino-indolizine-3-carboxylic acid. It provid...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the photostability of 6-Amino-indolizine-3-carboxylic acid. It provides in-depth answers to common questions, detailed experimental protocols, and troubleshooting advice to ensure the integrity and reproducibility of your findings.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is photostability and why is it a critical parameter for 6-Amino-indolizine-3-carboxylic acid?

A1: Photostability refers to the capacity of a substance to resist change upon exposure to light.[1][2] For a compound like 6-Amino-indolizine-3-carboxylic acid, which may be a drug substance or an intermediate, assessing its photostability is crucial for several reasons:

  • Efficacy and Safety: Photodegradation can lead to a loss of potency and the formation of unknown impurities or degradants, which could have adverse toxicological effects.[3]

  • Storage and Handling: Understanding the compound's light sensitivity dictates requirements for manufacturing, packaging, and storage to prevent degradation throughout its shelf life.[4][5]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require photostability testing as part of drug development, following guidelines such as the International Council for Harmonisation (ICH) Q1B.[1][5][6]

Q2: What are the potential photodegradation pathways for an N-heterocycle like 6-Amino-indolizine-3-carboxylic acid?

A2: While specific pathways for this exact molecule require experimental elucidation, indolizine derivatives and other N-heterocycles are known to be susceptible to UV radiation.[7][8][9] The presence of the electron-rich indolizine ring system suggests several potential degradation mechanisms under irradiation:

  • Photooxidation: The indolizine ring can react with singlet oxygen or other reactive oxygen species generated during irradiation, leading to ring-opening or the formation of oxidized products.[10][11]

  • Ring Cleavage/Rearrangement: High-energy UV light can induce cleavage of the heterocyclic rings, leading to a complex mixture of smaller, fragmented molecules.[10]

  • Decarboxylation: The carboxylic acid group at the 3-position could be lost as CO2 upon absorbing light energy.[10]

  • Amino Group Modification: The amino group at the 6-position could undergo photo-oxidative reactions.

Studies on related indolizine compounds, such as fluazaindolizine, have identified transformation products resulting from ring opening, hydroxyl substitution, cleavage, oxidation, and decarboxylation.[10]

Q3: What environmental factors can influence the photodegradation rate of my compound?

A3: Several factors beyond light itself can accelerate or inhibit photodegradation:

  • pH: The stability of indolizine derivatives can be pH-dependent.[4] Changes in pH can alter the electronic state of the molecule, making it more or less susceptible to photochemical reactions.

  • Solvent: The polarity and type of solvent can influence the stability of the compound and the lifetime of excited states.

  • Presence of Photosensitizers: Substances like humic acids, nitrates, or certain metal ions (e.g., Fe(III)) can absorb light and transfer energy to the target molecule or generate reactive species, thereby accelerating degradation.[10] Conversely, some substances may act as quenchers, inhibiting degradation.

  • Atmosphere: The presence of oxygen is a critical factor, as it can lead to photo-oxidative degradation pathways.[4] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can help identify oxygen-dependent mechanisms.

Section 2: Experimental Design & Protocols

Q4: How do I design a robust photostability study for 6-Amino-indolizine-3-carboxylic acid according to regulatory standards?

A4: A robust study follows the ICH Q1B guideline, which outlines a two-part approach: forced degradation and confirmatory testing.[6][12][13]

  • Forced Degradation (Stress Testing): The goal here is to intentionally degrade the sample to understand its degradation pathways and to develop and validate a stability-indicating analytical method.[3][6] This involves exposing the compound in solution or as a solid to light conditions more severe than those expected during normal handling.

  • Confirmatory Testing: This is performed on a single batch under standardized light conditions to determine the actual photostability characteristics for handling, packaging, and labeling purposes.[6][12]

The following workflow provides a systematic approach to designing your study.

G cluster_0 Phase 1: Preparation & Method Development cluster_1 Phase 2: Exposure (ICH Q1B Standard) cluster_2 Phase 3: Analysis & Interpretation P1 Define Study Objectives & Select Stress Conditions P2 Develop Stability-Indicating HPLC/UPLC Method P1->P2 P3 Prepare Samples (Solid & Solution) and Dark Controls P2->P3 E1 Expose Samples in a Calibrated Photostability Chamber P3->E1 E2 Condition 1: ≥ 1.2 million lux hours (Visible Light) E1->E2 E3 Condition 2: ≥ 200 watt hours/m² (Near UV, 320-400 nm) E1->E3 A1 Analyze Exposed & Dark Control Samples (HPLC, UV-Vis) E1->A1 A2 Assess Changes: Appearance, Assay, Purity, Degradants A1->A2 A3 Characterize Major Degradation Products (LC-MS) A2->A3 A4 Determine if Light-Resistant Packaging is Needed A3->A4

Caption: Workflow for ICH Q1B Compliant Photostability Testing.

Q5: Can you provide a detailed step-by-step protocol for a confirmatory photostability test of a solution of 6-Amino-indolizine-3-carboxylic acid?

A5: Certainly. This protocol is based on the ICH Q1B guideline for testing a drug substance.[6]

Objective: To assess the photostability of 6-Amino-indolizine-3-carboxylic acid in solution under standardized light exposure.

Materials:

  • 6-Amino-indolizine-3-carboxylic acid

  • Appropriate solvent (e.g., methanol, acetonitrile, or an aqueous buffer)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or Type I glass vials)

  • Aluminum foil

  • Calibrated photostability chamber compliant with ICH Q1B Option 2 (Cool white fluorescent and near-UV lamps)

  • Validated stability-indicating HPLC-UV or UPLC-UV system[14]

  • UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 6-Amino-indolizine-3-carboxylic acid at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Aliquot the solution into at least three transparent containers. These are your "Exposed Samples."

    • Prepare an identical set of at least three samples. Wrap these containers completely in aluminum foil. These are your "Dark Controls."[2] The dark control is crucial to distinguish between photodegradation and thermal degradation.[2]

  • Initial Analysis (Time Zero):

    • Before exposure, take an aliquot from the stock solution.

    • Analyze it using the validated HPLC method to determine the initial assay (concentration) and purity profile.

    • Record its UV-Vis absorption spectrum. This is your t=0 baseline.

  • Exposure:

    • Place both the Exposed Samples and the Dark Controls into the photostability chamber.

    • Expose the samples to light conditions that meet or exceed the ICH Q1B requirements: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][6]

    • The chamber should maintain a controlled temperature to minimize thermal effects.[12]

  • Post-Exposure Analysis:

    • After the exposure period is complete, remove all samples from the chamber.

    • Visually inspect all samples for changes in color or for the formation of precipitates.

    • Analyze each Exposed Sample and Dark Control individually using the HPLC method.

    • Record the final UV-Vis absorption spectrum for each sample.

  • Data Evaluation:

    • Compare Dark Control vs. Time Zero: Any significant change here indicates thermal instability, which must be accounted for.

    • Compare Exposed Sample vs. Dark Control: This comparison isolates the effect of light. Calculate the percent degradation, identify new impurity peaks, and quantify their formation.

    • Acceptable Change: "Acceptable change" is a limit defined by the applicant, but generally, any significant degradation or formation of a major degradant would classify the compound as photolabile.[6]

Section 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Significant degradation observed in the "Dark Control" sample. 1. Thermal Instability: The compound may be degrading at the temperature inside the chamber.[2]2. Oxidative Instability: The compound may be reacting with headspace oxygen in the vial.1. Verify the temperature control of your photostability chamber. Run a separate thermal stability study at the same temperature without light.2. Prepare samples under an inert atmosphere (e.g., by sparging the solvent with nitrogen) and see if the degradation is reduced.[4]
Results are not reproducible between experiments. 1. Inconsistent Light Exposure: The chamber's lamps may be aging, or sample positioning may vary.2. Inconsistent Sample Preparation: Minor variations in concentration or pH can affect results.3. Analytical Method Variability: The HPLC method may not be robust.1. Ensure the chamber is calibrated using a radiometer/lux meter or a validated chemical actinometric system.[6][13] Always place samples in the same location.2. Use a buffered solvent if pH is a suspected factor. Be meticulous in weighing and dissolution steps.3. Re-validate your analytical method for robustness according to ICH Q2(R2) guidelines.
Unexpected new peaks appear in the HPLC chromatogram, but they are broad or poorly resolved. 1. Sub-optimal HPLC Method: The gradient, mobile phase, or column is not suitable for separating the new photoproducts.2. Multiple Degradants Co-eluting. 1. The purpose of forced degradation studies is to develop a method that can resolve these peaks.[3][6] Adjust the HPLC method (e.g., change the gradient slope, try a different column chemistry like phenyl-hexyl, or modify the mobile phase pH).2. Couple your HPLC to a mass spectrometer (LC-MS) to help identify if a single peak contains multiple species.
The solution color changes, but the assay value by HPLC remains high. 1. Formation of a highly colored degradant at a very low concentration. 2. The degradant has a very high molar absorptivity at the detection wavelength. 1. This is a common observation. The change in physical appearance is itself a sign of instability.[12]2. Use a Photo Diode Array (PDA) detector in your HPLC to examine the full UV-Vis spectrum of the new impurity peak to confirm its identity and choose a more appropriate quantification wavelength if necessary.

Section 4: Data Interpretation & Advanced Concepts

Q6: How do I quantify the rate of photodegradation and what is the "quantum yield"?

A6: The rate of photodegradation can be determined by plotting the concentration of 6-Amino-indolizine-3-carboxylic acid against time (or light dose) and fitting the data to a kinetic model (e.g., zero-order, first-order).

The photochemical quantum yield (Φ) is a more fundamental measure of photoreactivity. It represents the efficiency of a photochemical process and is defined as the ratio of the number of molecules reacted to the number of photons absorbed.[15]

Φ = (moles of compound reacted) / (moles of photons absorbed)

Determining the quantum yield is an advanced technique that requires a calibrated light source, careful measurement of photon flux (often using a chemical actinometer), and precise analytical quantification.[16] A high quantum yield indicates a highly photosensitive molecule, while a low quantum yield suggests it is more photostable.

Q7: My compound is photolabile. What are the next steps?

A7: If confirmatory testing proves 6-Amino-indolizine-3-carboxylic acid is photolabile, the focus shifts to mitigation. The ICH Q1B guideline provides a decision tree for this scenario.[6]

  • Test in Immediate Packaging: Test the compound inside its proposed primary packaging (e.g., an amber vial, a foil pouch).[5][6]

  • Test in Marketing Pack: If it is still not stable, test it in the final, complete marketing pack.[6]

  • Reformulation/Repackaging: The results will guide formulation scientists to either add UV-absorbing excipients or select packaging that provides adequate light protection, such as amber glass or opaque containers.[2]

  • Labeling: The final product must be labeled with appropriate handling and storage instructions, such as "Protect from light."[5]

The following diagram illustrates the decision-making process when instability is detected.

Caption: Decision Flow for Photostability Testing of Drug Products.

Section 5: References

  • Cao, S., et al. (2019). Photodegradation of fluazaindolizine in water under simulated sunlight irradiation: Identification of transformation products and elucidation of transformation mechanism. Journal of Hazardous Materials. Available at: [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. Available at: [Link]

  • Mark, G. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Pharma.Tips. (n.d.). Photostability Study Failures. Pharma.Tips. Available at: [Link]

  • Keen, O.S., et al. (2019). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • Sakamoto, R., et al. (2020). Indolizines Enabling Rapid Uncaging of Alcohols and Carboxylic Acids by Red Light-Induced Photooxidation. Organic Letters. Available at: [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. Available at: [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. ResearchGate. Available at: [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Keen, O.S., et al. (2019). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. ResearchGate. Available at: [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Samat, A., et al. (1996). Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. ResearchGate. Available at: [Link]

  • Woessner, S.M., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. SciSpace. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Yaseen, H.A., et al. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Journal of Materials Science: Materials in Electronics. Available at: [Link]

  • Gilo, A., et al. (2020). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Available at: [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. Available at: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. Available at: [Link]

  • Gabriele, B., et al. (2019). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. CNR-IRIS. Available at: [Link]

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. Available at: [Link]

  • Watanabe, K., et al. (2021). Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids. Kyushu University. Available at: [Link]

  • Corral, A.R., et al. (2019). Photosensitized reactions initiated by 6-carboxypterin: singlet and triplet reactivity. Photochemical & Photobiological Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quenching Effects on the Fluorescence of Aminoindolizines

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the fluorescence quenching of aminoindolizines. It is designed to offer not just procedural ste...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the fluorescence quenching of aminoindolizines. It is designed to offer not just procedural steps but also the underlying scientific principles to empower you to design, execute, and troubleshoot your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fluorescence quenching of aminoindolizines, providing concise answers and directing you to more detailed explanations within this guide.

1. What is fluorescence quenching and why is it relevant for aminoindolizines?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For aminoindolizines, which are often highly fluorescent, this phenomenon is crucial for developing sensitive molecular probes and sensors. By monitoring changes in their fluorescence, we can detect and quantify the presence of specific analytes, study molecular interactions, and probe local environments.

2. What are the common mechanisms of fluorescence quenching observed with aminoindolizines?

Aminoindolizines can undergo several quenching mechanisms, primarily:

  • Static Quenching: This occurs when the aminoindolizine forms a non-fluorescent complex with a quencher molecule in the ground state.

  • Dynamic (Collisional) Quenching: This happens when an excited aminoindolizine molecule collides with a quencher, leading to non-radiative de-excitation.

  • Photoinduced Electron Transfer (PeT): An excited aminoindolizine can be quenched if an electron is transferred to or from a nearby molecule. The electronic nature of substituents on the aminoindolizine core plays a significant role in this process.[1]

  • Intramolecular Charge Transfer (ICT): The photophysical properties of some aminoindolizines are sensitive to their environment due to ICT. Changes in solvent polarity or pH can alter the ICT character and, consequently, the fluorescence intensity.[1][2]

3. What types of molecules can quench the fluorescence of aminoindolizines?

A variety of molecules have been shown to quench aminoindolizine fluorescence, including:

  • Nitroaromatic Compounds: These are effective quenchers, often operating through a photoinduced electron transfer mechanism facilitated by hydrogen bonding.[3]

  • Metal Ions: Certain metal ions can quench fluorescence through various interaction mechanisms.

  • Solvent Molecules: Polar solvents, particularly water, can significantly quench the fluorescence of some aminoindolizine derivatives, likely through intermolecular hydrogen bonding.[1]

  • Benzoquinone: This is another known quencher for some indolizine derivatives.

  • Amino Acids: While not extensively studied for aminoindolizines specifically, some amino acids are known to quench the fluorescence of structurally related indole compounds.[4]

4. How do pH and solvent polarity affect aminoindolizine fluorescence?

The fluorescence of many aminoindolizines is highly sensitive to pH and solvent polarity due to the intramolecular charge transfer (ICT) nature of their excited state.

  • pH: Protonation or deprotonation of functional groups on the aminoindolizine scaffold can alter the electronic distribution and the efficiency of the ICT process, leading to shifts in emission wavelength and changes in fluorescence intensity. For example, protonation of an amine substituent can cause a blue shift (hypsochromic shift) in the emission.[1][2]

  • Solvent Polarity: Increasing solvent polarity can lead to a decrease in the fluorescence quantum yield of some aminoindolizines. This is often attributed to the stabilization of a non-radiative charge-separated state or intermolecular hydrogen bonding with the solvent.[1]

5. How can I differentiate between static and dynamic quenching in my experiments?

Distinguishing between static and dynamic quenching is crucial for understanding the interaction between your aminoindolizine and the quencher. This can be achieved through:

  • Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state and therefore decreases the fluorescence lifetime. Static quenching, which affects the ground state, has no effect on the fluorescence lifetime of the uncomplexed fluorophore.

  • Temperature Dependence Studies: Increasing the temperature generally increases the rate of dynamic quenching (due to increased diffusion and collision frequency) but may decrease the stability of the ground-state complex in static quenching, leading to less quenching.

  • Absorption Spectroscopy: Static quenching often involves the formation of a ground-state complex, which may lead to changes in the absorption spectrum of the aminoindolizine. Dynamic quenching does not alter the absorption spectrum.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during fluorescence quenching experiments with aminoindolizines.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Weak or No Fluorescence Signal 1. Incorrect Instrument Settings: Excitation/emission wavelengths are not set to the maxima for your aminoindolizine. Slit widths are too narrow. Gain is too low. 2. Low Concentration: The concentration of the aminoindolizine is too low to produce a detectable signal. 3. Degradation of the Aminoindolizine: The compound may be photolabile or chemically unstable under the experimental conditions. 4. Inappropriate Solvent: The chosen solvent may be quenching the fluorescence.1. Optimize Instrument Parameters: Consult the absorption and emission spectra of your specific aminoindolizine to set the correct excitation and emission wavelengths. Gradually increase slit widths and detector gain, but be mindful of increasing background noise. 2. Increase Concentration: Prepare a fresh, more concentrated stock solution. However, be aware of potential self-quenching at very high concentrations. 3. Check for Degradation: Run a fresh sample and minimize its exposure to the excitation light. Consider degassing the solvent to remove oxygen, a common quencher. Store stock solutions in the dark and at the recommended temperature. 4. Solvent Screen: Test the fluorescence of your aminoindolizine in a range of solvents with varying polarities to identify a suitable medium with minimal quenching.
High Background Fluorescence 1. Contaminated Solvents or Glassware: Impurities in the solvent or on the cuvettes can fluoresce. 2. Autofluorescence from Buffers or Other Components: Some buffer components or additives may have intrinsic fluorescence. 3. Light Scattering: Particulate matter in the sample (e.g., dust, precipitates) can cause Rayleigh or Raman scattering, which may be detected as background.1. Use High-Purity Materials: Use spectroscopy-grade solvents and meticulously clean all glassware. 2. Run a Blank: Measure the fluorescence of a blank sample containing everything except your aminoindolizine to quantify the background signal. If the background is high, try a different buffer system. 3. Filter or Centrifuge Samples: Pass your solutions through a 0.22 µm filter or centrifuge them to remove any suspended particles.
Non-linear Stern-Volmer Plot 1. Mixed Quenching Mechanisms: Both static and dynamic quenching are occurring simultaneously. 2. Inner Filter Effects: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an artificial decrease in fluorescence. 3. Ground-State Complex Formation with a Different Stoichiometry: The interaction between the aminoindolizine and the quencher is not a simple 1:1 association.1. Perform Lifetime Measurements: As mentioned in the FAQs, fluorescence lifetime data can help dissect the contributions of static and dynamic quenching. 2. Dilute the Sample: Repeat the experiment with more dilute solutions of both the aminoindolizine and the quencher. Absorbance of the solutions at the excitation and emission wavelengths should ideally be below 0.1. 3. Analyze with a Modified Stern-Volmer Equation: More complex models that account for different quenching scenarios may be necessary to fit the data.
Photobleaching (Signal Decreases Over Time) 1. High Excitation Light Intensity: The aminoindolizine is being photochemically destroyed by the excitation light. 2. Presence of Oxygen: Molecular oxygen can promote photobleaching.1. Reduce Light Exposure: Decrease the excitation slit width or use a neutral density filter to reduce the light intensity. Minimize the duration of light exposure during measurements. 2. Degas Solutions: Purge your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical fluorescence quenching experiment with an aminoindolizine and a quencher, such as a nitroaromatic compound.

A. Preparation of Stock Solutions
  • Aminoindolizine Stock Solution (e.g., 1 mM): Accurately weigh a known amount of the aminoindolizine and dissolve it in a suitable solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution. Store this solution in the dark at an appropriate temperature (e.g., -20 °C).

  • Quencher Stock Solution (e.g., 10 mM): Prepare a concentrated stock solution of the quencher in the same solvent as the aminoindolizine.

  • Buffer/Solvent: Prepare the buffer or solvent system that will be used for the final measurements. Ensure it is of high purity and has been filtered if necessary.

B. Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a dilute solution of the aminoindolizine (e.g., 1-10 µM) in the desired experimental buffer/solvent.

  • Record the absorption spectrum to determine the absorption maximum (λ_abs_max).

  • Set the excitation wavelength to λ_abs_max and record the fluorescence emission spectrum to determine the emission maximum (λ_em_max). These will be your working wavelengths.

C. Fluorescence Quenching Titration
  • Prepare a series of solutions in cuvettes, each containing a constant concentration of the aminoindolizine (e.g., 5 µM) and increasing concentrations of the quencher.

  • To a cuvette containing the aminoindolizine solution, make small, sequential additions of the concentrated quencher stock solution. Mix thoroughly after each addition.

  • After each addition, record the fluorescence intensity at λ_em_max, using an excitation wavelength of λ_abs_max.

  • Ensure that the total volume of added quencher is small compared to the initial volume in the cuvette to avoid significant dilution effects. If necessary, correct for dilution.

  • Include a control sample with no quencher.

D. Data Analysis: The Stern-Volmer Plot

The data is typically analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

  • Plot F₀/F on the y-axis versus [Q] on the x-axis.

  • If the plot is linear, perform a linear regression to obtain the slope, which is equal to Ksv. A linear plot is often indicative of a single quenching mechanism (either purely static or purely dynamic).

  • If the plot is non-linear, it may suggest mixed quenching mechanisms or other complexities that require more advanced analysis.

IV. Visualizations

A. Generalized Quenching Mechanisms

QuenchingMechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching A_excited Aminoindolizine* (Excited State) A_ground_dyn Aminoindolizine (Ground State) A_excited->A_ground_dyn Non-radiative decay Q_ground_dyn Quencher (Ground State) Q_ground_dyn->A_excited Collision Q_ground_dyn2 Quencher (Ground State) A_ground_stat Aminoindolizine (Ground State) Complex Non-fluorescent Complex A_ground_stat->Complex Q_ground_stat Quencher (Ground State) Q_ground_stat->Complex caption Figure 1. Simplified representation of dynamic and static quenching mechanisms.

Caption: Figure 1. Simplified representation of dynamic and static quenching mechanisms.

B. Experimental Workflow for Fluorescence Quenching Analysis

QuenchingWorkflow prep 1. Prepare Stock Solutions (Aminoindolizine & Quencher) det_wl 2. Determine λ_exc_max & λ_em_max prep->det_wl titration 3. Perform Fluorescence Titration (Constant [Aminoindolizine], Increasing [Quencher]) det_wl->titration record 4. Record Fluorescence Intensity (F) titration->record plot 5. Construct Stern-Volmer Plot (F₀/F vs. [Q]) record->plot analyze 6. Analyze Plot (Determine Ksv, Assess Linearity) plot->analyze interpret 7. Interpret Mechanism analyze->interpret caption Figure 2. Step-by-step workflow for a fluorescence quenching experiment.

Caption: Figure 2. Step-by-step workflow for a fluorescence quenching experiment.

V. References

  • Kim, T.-G., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7686. [Link]

  • Kim, Y., & Park, S. B. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(3), 536-545. [Link]

  • Ghosh, S., Baidya, M., & Basu, B. (2014). Synthesis and characterization of a substituted indolizine and investigation of its photoluminescence quenching via electron deficient nitroaromatics. ARKIVOC, 2014(4), 362-371. [Link]

  • Bohórquez, M., et al. (1988). Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. Journal of Photochemistry and Photobiology A: Chemistry, 43(2), 167-175. [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from [Link]

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]

  • AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Indolizine Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of indolizine carboxylic acids. The structure of this guide is designed to walk you through foundational concepts, practical experimental strategies, and advanced formulation techniques, ensuring you can make informed, causality-driven decisions in your work.

Section 1: Foundational Understanding & Initial Characterization

This section addresses the most common initial questions regarding the solubility of indolizine carboxylic acids and the critical first steps for characterization.

Q1: Why are my indolizine carboxylic acid compounds poorly soluble in aqueous media?

Answer: The solubility of indolizine carboxylic acids is governed by a balance between two opposing structural features:

  • The Hydrophobic Core: The indolizine ring system is a fused, aromatic heterocyclic structure. This large, non-polar scaffold is inherently hydrophobic and disfavors interaction with water molecules.

  • The Ionizable Group: The carboxylic acid (-COOH) group is a polar, ionizable moiety. In its un-ionized (protonated) state, it offers limited hydrophilicity. However, upon deprotonation to its carboxylate form (-COO⁻), it becomes an ion and is significantly more water-soluble.[1][2]

Therefore, at low pH (acidic conditions), the carboxylic acid is protonated (R-COOH), and the compound's solubility is dominated by the hydrophobic ring system, resulting in poor aqueous solubility. At higher pH (alkaline conditions), the molecule ionizes (R-COO⁻), dramatically increasing its interaction with water and thus enhancing its solubility.[1][3][4]

Q2: What is the absolute first step I should take before trying to improve my compound's solubility?

Answer: Before attempting any enhancement technique, you must first establish a baseline by characterizing the fundamental physicochemical properties of your compound. This is a critical step that guides all future strategy selections.[5] The two most important parameters to determine are:

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized form of the drug. It represents the lowest aqueous solubility your compound will exhibit.

  • pKa: This is the acid dissociation constant, which indicates the pH at which the compound is 50% ionized and 50% un-ionized. For a carboxylic acid, at a pH above the pKa, the more soluble ionized form will dominate.[2][6]

Knowing these two values allows you to generate a pH-solubility profile , which is a plot of solubility versus pH. This profile is the single most valuable tool for diagnosing your solubility problem and selecting the most appropriate enhancement strategy.[5][7]

Section 2: Primary Enhancement Strategies & Troubleshooting

This section provides detailed guides and protocols for the most direct methods of enhancing the solubility of acidic compounds.

Q3: How can I use pH modification to improve solubility, and what is the protocol for determining a pH-solubility profile?

Answer: For an ionizable compound like an indolizine carboxylic acid, pH modification is the most powerful and straightforward initial approach. By raising the pH of the aqueous medium above the compound's pKa, you convert the poorly soluble neutral form into a much more soluble anionic salt.[1]

The pH-solubility profile will quantitatively show you how dramatically solubility increases with pH, allowing you to identify a target pH for your formulation.

This protocol describes the equilibrium solubility (shake-flask) method, which is considered the "gold standard" for determining thermodynamic solubility.[5][8]

Materials:

  • Your indolizine carboxylic acid compound (solid powder).

  • A series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 9, 10).

  • Glass vials with screw caps.

  • Shaking incubator or orbital shaker.

  • Centrifuge.

  • Syringe filters (0.22 µm or 0.45 µm, selected for low compound binding).

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add an excess amount of your solid compound to separate vials (enough to ensure a saturated solution with visible solid remaining at equilibrium).

  • Add a precise, known volume of each pH buffer to the corresponding vials.

  • Seal the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[5][9]

  • After incubation, visually confirm that undissolved solid is still present in each vial.

  • Separate the solid and liquid phases by centrifuging the vials at high speed.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Immediately dilute the filtered supernatant with a suitable solvent (e.g., your HPLC mobile phase) to prevent precipitation.

  • Analyze the concentration of the dissolved compound in the diluted samples using your validated analytical method.[5][10]

  • Measure the final pH of the remaining supernatant, as it may have shifted slightly.

  • Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate the profile.

  • Issue: The compound precipitates when the buffered solution is diluted into another medium (e.g., cell culture media or an in-vivo model).

    • Cause & Solution: This is expected if the pH of the new medium is lower than the formulation pH. The compound is converting back to its less soluble, un-ionized form. The solution is not to simply increase the formulation pH further, but to consider the "buffer capacity" of your formulation. A formulation with a higher buffer capacity can better resist pH changes upon dilution. Alternatively, this indicates that while pH can solubilize the compound, a different strategy like using cyclodextrins or creating an amorphous solid dispersion may be needed for stability upon dilution.

  • Issue: The required pH for solubilization is too high and is not physiologically compatible (e.g., > pH 9).

    • Cause & Solution: This indicates that pH modification alone may not be a viable strategy for an in-vivo formulation. This is a clear decision point to move to other techniques like salt formation, co-solvents, or complexation.[11]

Q4: When and how should I form a salt of my indolizine carboxylic acid?

Answer: Salt formation is a robust strategy to lock your compound in its highly soluble, ionized state, creating a stable, crystalline solid with improved physicochemical properties.[12][13][14] This is particularly useful when you need a solid form for oral dosage formulations.

When to Use Salt Formation:

  • When your pH-solubility profile shows a significant increase in solubility at a physiologically acceptable pH.

  • When you need to improve not only solubility but also dissolution rate.[13]

  • When you need a stable, crystalline solid form for manufacturing and formulation.

Causality Behind the Choice of Counter-ion: To form a stable salt from a weak acid (your compound), you must react it with a weak or strong base (the counter-ion). A general rule of thumb, known as the "ΔpKa rule," is that for a stable salt to form, the pKa of the base should be at least 2-3 units higher than the pKa of your acidic compound.[15] This ensures a more complete proton transfer from the acid to the base.[6]

Objective: To identify suitable basic counter-ions that form stable, crystalline salts with improved solubility.

Materials:

  • Your indolizine carboxylic acid.

  • A selection of pharmaceutically acceptable basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine, L-arginine).

  • A range of solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures).

  • Small glass vials.

  • Stir plate and magnetic stir bars.

Procedure:

  • Dissolve a known molar amount of your acid in a minimal amount of a suitable solvent (or solvent mixture) with gentle heating if necessary.

  • In a separate vial, dissolve one molar equivalent of the chosen basic counter-ion in the same solvent system.

  • Slowly add the base solution to the acid solution while stirring.

  • Observe for precipitation. If no solid forms immediately, allow the solution to cool slowly to room temperature, then potentially to 4°C. If still no solid, try slow anti-solvent addition (adding a solvent in which the salt is insoluble) or slow evaporation.

  • Isolate any resulting solid by filtration and wash with a small amount of cold solvent.

  • Dry the solid under vacuum.

  • Characterize the resulting solid using techniques like X-Ray Powder Diffraction (XRPD) to confirm it is a new crystalline form and not just the starting material.

  • Measure the aqueous solubility of the new salt form using the shake-flask method described in Protocol 1 (typically in purified water or a pH 7.4 buffer).

  • Issue: The formed salt is hygroscopic (absorbs moisture from the air).

    • Cause & Solution: This is a common issue, especially with sodium or potassium salts.[16] Screen a wider range of counter-ions. Amine-based salts like tromethamine or meglumine are often less hygroscopic. Characterize the hygroscopicity at different relative humidity (RH) levels to understand its stability profile.

  • Issue: The salt disproportionates or converts back to the free acid in solution.

    • Cause & Solution: This can happen if the pH of the solution drops or due to the "common ion effect."[13] Ensure the pKa difference between your acid and the counter-ion base is sufficient (>3 units). This is a critical failure point that requires selecting a stronger base as a counter-ion.

Section 3: Advanced & Formulation-Based Strategies

If direct pH modification or salt formation is insufficient or unsuitable, formulation-based approaches are the next logical step.

Q5: When should I consider using co-solvents?

Answer: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[17][18][19] This strategy is particularly useful for liquid formulations intended for preclinical in-vivo studies or for early-stage in-vitro assays.

When to Use Co-solvents:

  • When your compound lacks an ionizable group (not applicable here, but important context).

  • When pH adjustment or salt formation does not provide sufficient solubility.

  • For creating concentrated stock solutions for in-vitro screening.[20]

  • For liquid formulations where the risk of precipitation upon dilution can be managed.

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5-40%Generally well-tolerated but can cause pain on injection.[17]
Propylene Glycol (PG) 10-60%A common vehicle for oral and parenteral formulations.[18]
Polyethylene Glycol (PEG 400) 10-50%Good solubilizing power for many compounds.
Dimethyl Sulfoxide (DMSO) <10% (often <1%)Excellent solubilizer but can have toxicological implications and affect cell-based assays.[21] Used primarily for in-vitro stock solutions.
  • Issue: The drug precipitates upon injection or dilution into aqueous media.

    • Cause & Solution: This is the primary drawback of co-solvents. As the formulation is diluted, the co-solvent concentration drops, the solvent polarity increases, and the drug crashes out.[17] To mitigate this, use the lowest possible concentration of co-solvent that achieves the desired drug concentration. Sometimes, combining co-solvents with surfactants or cyclodextrins can create a more stable system upon dilution.[17]

Q6: How can cyclodextrins help with my indolizine carboxylic acid?

Answer: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior. They work by forming a "host-guest" inclusion complex, where the hydrophobic indolizine portion of your molecule is encapsulated within the cyclodextrin's non-polar cavity.[22] The entire complex then presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[][24]

This is an excellent strategy because it solubilizes the molecule without covalently modifying it and is often more stable upon dilution than co-solvent systems.[] Hydroxypropyl-β-cyclodextrin (HPβCD) is one of the most commonly used and regulatory-accepted cyclodextrins.[25]

Caption: Encapsulation of the hydrophobic indolizine moiety within the cyclodextrin cavity.

  • Issue: Solubility enhancement is less than expected.

    • Cause & Solution: The fit between the guest molecule (your compound) and the host (cyclodextrin) may not be optimal. Try different types of cyclodextrins (e.g., β-CD, γ-CD, or other modified versions like Sulfobutylether-β-cyclodextrin (SBEβCD)). Also, ensure your experimental conditions (e.g., pH) are optimal for complexation. For your acidic compound, complexation may be more efficient at a pH where the molecule is less ionized, as the neutral form is typically more hydrophobic and has a higher affinity for the cavity.

Section 4: Summary of Strategies & Decision Making

Choosing the right strategy depends on the compound's properties and the intended application.

Q7: How do I choose the best solubility enhancement strategy for my project?

Answer: The choice depends on your compound's properties (pKa, S₀) and the requirements of your experiment (e.g., in-vitro vs. in-vivo, required dose, route of administration). The following diagram provides a logical workflow for making this decision.

G Start Start: Poorly Soluble Indolizine Carboxylic Acid Char Characterize: Determine pKa and Intrinsic Solubility (S₀) Start->Char Profile Generate pH-Solubility Profile Char->Profile Eval_pH Is sufficient solubility achieved at a physiologically acceptable pH (e.g., 6-8)? Profile->Eval_pH Salt Pursue Salt Formation (for solid dosage forms) Eval_pH->Salt Yes pH_Adjust Use pH-Adjusted Buffer (for liquid formulations) Eval_pH->pH_Adjust Yes Eval_Liquid Is a liquid formulation for preclinical/in-vitro use needed? Eval_pH->Eval_Liquid No Cosolvent Screen Co-solvents (e.g., PEG, PG) Eval_Liquid->Cosolvent Yes Cyclodextrin Screen Cyclodextrins (e.g., HPβCD) Eval_Liquid->Cyclodextrin Yes Advanced Consider Advanced Formulations (e.g., Solid Dispersions, Nanoparticles) Eval_Liquid->Advanced No (Oral Solid Dose Focus)

Caption: Decision tree for selecting a solubility enhancement method.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015, December 16). Pharmaceutical Networking. [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). GSC Biological and Pharmaceutical Sciences. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024, April 1). American Pharmaceutical Review. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10). ACS Publications. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review. [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... (n.d.). ResearchGate. [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. (2016, January 7). CORE. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. [Link]

  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. (2010, April 30). Taylor & Francis Online. [Link]

  • MultiScreen Solubility Filter Plate. (n.d.). Millipore. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Catalent. [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). CUNY. [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of 6-Amino-indolizine-3-carboxylic acid for Cellular Imaging

In the dynamic field of cellular imaging, the quest for novel fluorescent probes that offer superior photostability, lower cytotoxicity, and unique spectral properties is perpetual. This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of cellular imaging, the quest for novel fluorescent probes that offer superior photostability, lower cytotoxicity, and unique spectral properties is perpetual. This guide provides a comprehensive framework for the validation of a promising new candidate, 6-Amino-indolizine-3-carboxylic acid. Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and intriguing fluorescent properties.[1] The strategic placement of an amino group and a carboxylic acid moiety on the indolizine scaffold suggests the potential for a highly functional and biocompatible probe.

This document is designed for researchers, scientists, and drug development professionals. It will not only present a hypothetical validation of 6-Amino-indolizine-3-carboxylic acid but will also serve as a practical guide for the rigorous evaluation of any new fluorescent molecule for cellular imaging applications. We will objectively compare its projected performance with established nuclear stains, DAPI and Hoechst 33342, and provide the detailed experimental protocols necessary to generate robust, publication-quality data.

The Candidate: 6-Amino-indolizine-3-carboxylic acid and the Competitive Landscape

The core of our investigation is the hypothetical molecule, 6-Amino-indolizine-3-carboxylic acid. Its indolizine core is a scaffold that has been successfully utilized in other fluorescent probes.[2][3] The amino group at the 6-position is expected to act as an electron-donating group, which could enhance the molecule's quantum yield and tune its emission wavelength, while the carboxylic acid at the 3-position may improve water solubility and offers a potential site for bioconjugation.

To establish its utility, we must benchmark it against the gold standards in nuclear staining:

  • DAPI (4',6-diamidino-2-phenylindole): A widely used nuclear counterstain that binds strongly to A-T rich regions of DNA.[4] While effective, DAPI shows poor cell permeability, making it suitable primarily for fixed and permeabilized cells.[5] It is also known to exhibit some level of cytotoxicity.[4]

  • Hoechst 33342: A cell-permeant dye that also binds to the minor groove of DNA. Its lower cytotoxicity and ability to stain live cells make it a preferred choice for dynamic studies.[4][6] However, like DAPI, it is excited by UV light, which can be phototoxic to cells and lead to fluorescence in other channels.[7]

The ideal novel probe would combine the best attributes of these molecules: high specificity for the nucleus, excellent cell permeability for live-cell imaging, low cytotoxicity, high photostability, and excitation at longer wavelengths to minimize phototoxicity and spectral overlap.


Comparative Analysis: Photophysical and Biological Properties

A thorough validation begins with characterizing the fundamental properties of the new probe and comparing them directly to the established alternatives. The following table summarizes the expected performance of 6-Amino-indolizine-3-carboxylic acid based on the known characteristics of indolizine fluorophores, alongside the known properties of DAPI and Hoechst 33342.

Table 1: Comparison of Photophysical and Biological Properties

Property6-Amino-indolizine-3-carboxylic acid (Hypothetical)DAPIHoechst 33342
Excitation Max (nm) ~410~358~350
Emission Max (nm) ~465~461~461
Molar Absorptivity (ε, M⁻¹cm⁻¹) ~25,000~27,000~42,000
Quantum Yield (Φ) ~0.65~0.9 (bound to DNA)~0.6 (bound to DNA)
Cell Permeability HighLow (requires fixation)[5]High[4]
Cytotoxicity (IC₅₀ in HeLa cells) > 50 µM~5-10 µM~15-25 µM
Photostability HighModerateModerate
Primary Application Live and Fixed Cell Nuclear StainingFixed Cell Nuclear StainingLive and Fixed Cell Nuclear Staining

Experimental Validation Workflows

To substantiate the hypothetical data presented above, a series of rigorous experiments must be performed. The following sections provide detailed, step-by-step protocols for the validation of 6-Amino-indolizine-3-carboxylic acid.

Overall Validation Strategy

The validation process follows a logical progression from basic characterization to application in a biological context. Each step builds upon the last, ensuring a comprehensive evaluation of the probe's performance and limitations.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Cellulo Evaluation cluster_2 Phase 3: Performance Testing A Synthesis & Purification B Photophysical Analysis (Abs/Em, Quantum Yield) A->B C Solubility & Stability Testing B->C D Cytotoxicity Assay (e.g., Resazurin Assay) C->D Proceed if stable & soluble E Cellular Staining & Permeability (Live vs. Fixed Cells) D->E F Subcellular Localization (Colocalization with Nuclear Marker) E->F G Photostability Assay (Time-lapse Imaging) F->G Proceed if specific staining H Comparative Imaging (vs. DAPI/Hoechst) G->H I Final Report & Recommendations H->I

Caption: Workflow for the validation of a novel fluorescent probe.

Protocol: Cytotoxicity Assessment using Resazurin Assay

Rationale: Before extensive use in live-cell imaging, it is crucial to determine the concentration range at which the probe does not adversely affect cell health. The resazurin (AlamarBlue) assay is a robust method that measures the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Amino-indolizine-3-carboxylic acid in DMSO. Create a serial dilution in culture medium to obtain final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the probe. Incubate for 24 hours.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Remove the treatment medium and add 110 µL of fresh medium containing 10% resazurin solution to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and plot cell viability against the probe concentration to determine the IC₅₀ value.

A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Probe (24h) A->B C Add Resazurin Reagent B->C D Incubate (2-4h) C->D E Measure Fluorescence (Ex: 560nm, Em: 590nm) D->E F Calculate Cell Viability (%) E->F

Sources

Comparative

A Comprehensive Spectroscopic Comparison of Substituted Indolizine Isomers: 1-, 2-, and 3-Positional Effects

Executive Summary Indolizines are 10 π -electron, N-bridgehead bicyclic heteroaromatics characterized by a π -excessive pyrrole ring fused to a π -deficient pyridine ring[1]. Because of this unique "push-pull" electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines are 10 π -electron, N-bridgehead bicyclic heteroaromatics characterized by a π -excessive pyrrole ring fused to a π -deficient pyridine ring[1]. Because of this unique "push-pull" electronic architecture, the exact positional placement of substituents (C1, C2, or C3) fundamentally alters the molecule's photophysical and magnetic resonance properties. This guide provides an objective, data-driven comparison of 1-, 2-, and 3-substituted indolizine isomers, equipping researchers and drug development professionals with the mechanistic causality and self-validating protocols necessary for rigorous structural characterization.

Mechanistic Causality: The Indolizine Core

To understand the spectroscopic divergence among indolizine isomers, one must analyze the electronic communication within the fused ring system.

  • The C3 and C1 Positions: The C3 position is the most electron-rich and reactive site toward electrophiles, closely followed by the C1 position[2]. Substituents placed at C1 or C3 conjugate directly with the lone pair of the bridgehead nitrogen. When an electron-withdrawing group (EWG) is placed at these positions, it induces a strong Intramolecular Charge Transfer (ICT) from the electron-rich pyrrole to the EWG.

  • The C2 Position: The C2 position is electronically isolated from direct resonance with the nitrogen lone pair. Consequently, 2-substituted indolizines exhibit weaker ICT, leading to distinct hypsochromic (blue) shifts in their optical spectra compared to their 1- and 3-substituted counterparts[3].

Understanding these pathways explains the unexpected ipso-protonation observed specifically in 3-substituted indolizines under acidic conditions, a phenomenon absent in 2-substituted isomers[2].

Comparative Spectroscopic Data

The following tables synthesize experimental data for typical EWG-substituted (e.g., ester, cyano, or acetyl) indolizine isomers, demonstrating the profound impact of positional isomerism on spectroscopic readouts.

Table 1: Photophysical Properties (UV-Vis & Fluorescence)

Data represents generalized values for ester/cyano-substituted indolizines in moderately polar solvents (e.g., Dichloromethane).[4][5]

Isomer TypeUV-Vis Absorption ( λmax​ )Fluorescence Emission ( λmax​ )Quantum Yield ( ΦF​ )Mechanistic Rationale
Unsubstituted ~340 nm~410 nm< 5%Baseline π→π∗ transition of the core.
1-Substituted 375 – 400 nm450 – 500 nm10 – 40%Moderate ICT; direct conjugation with the nitrogen lone pair extends the chromophore.
2-Substituted 350 – 370 nm420 – 460 nm< 10%Weak ICT; substituent sits at a nodal position for direct resonance with the bridgehead N.
3-Substituted 400 – 430 nm500 – 580 nm30 – 60%+Strong ICT; highly efficient push-pull system yielding large Stokes shifts and high emission.
Table 2: Nuclear Magnetic Resonance ( 1 H and 13 C NMR) Markers

Data represents typical chemical shifts ( δ , ppm) in CDCl 3​ at 400 MHz.[1][2][6]

Isomer TypeDiagnostic 1 H ShiftsDiagnostic 13 C ShiftsStructural Markers & Coupling
1-Substituted H3: ~7.20 - 7.50 ppm (d) H2: ~6.80 - 7.10 ppm (d)C1: ~105 - 110 ppm (Deshielded by EWG)Long-range "W-coupling" ( 5J≈0.5 Hz) often visible between H1/H5 or H3/H5 depending on the exact substitution[6].
2-Substituted H3: ~7.10 - 7.30 ppm (s) H1: ~6.40 - 6.70 ppm (s)C2: ~115 - 120 ppmAbsence of vicinal coupling between pyrrole protons; sharp singlets for H1 and H3.
3-Substituted H1: ~6.50 - 6.80 ppm (d) H2: ~6.90 - 7.20 ppm (d)C3: ~110 - 115 ppm (Deshielded by EWG)H5 proton is heavily deshielded (>8.0 ppm) due to the spatial proximity (peri-effect) of the C3 carbonyl/EWG[4].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols incorporate built-in validation checkpoints.

Protocol 1: One-Pot Multicomponent Synthesis of Indolizines

This method utilizes a 1,3-dipolar cycloaddition of pyridinium ylides, generated in situ, with electron-deficient alkynes[7].

  • Reagent Preparation: Dissolve 1.0 mmol of the substituted pyridine and 1.1 mmol of an α -halo ketone in 5 mL of 1,2-epoxybutane (acts as both solvent and acid scavenger).

  • Ylide Generation & Cycloaddition: Add 1.2 mmol of the electron-deficient alkyne (e.g., ethyl propiolate) to the mixture.

  • Reaction & Monitoring: Reflux the mixture at 70°C.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly fluorescent product spot plateaus in intensity under 365 nm UV light (typically 4-6 hours).

  • Purification: Evaporate the solvent under reduced pressure and purify via silica gel column chromatography.

Protocol 2: Self-Validating Spectroscopic Characterization

Part A: UV-Vis and Fluorescence Spectroscopy [1][7]

  • Sample Prep: Prepare a 1×10−5 M solution of the indolizine isomer in spectroscopic-grade dichloromethane.

  • Baseline Validation: Fill a quartz cuvette with pure solvent. Run a baseline scan (200-800 nm).

    • Validation Checkpoint: If absorbance > 0.01 AU at any point above 250 nm, discard the solvent, clean the cuvette with piranha solution, and repeat.

  • Acquisition: Record the absorption spectrum. Excite the sample at the λmax​ to record the emission spectrum. Ensure the optical density (OD) at the excitation wavelength is <0.1 to prevent inner-filter effects.

Part B: NMR Spectroscopy [1][6]

  • Sample Prep: Dissolve 5-10 mg of the purified indolizine in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Shim Validation: Insert the 5 mm tube into a 400+ MHz spectrometer. Lock and shim the magnetic field.

    • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak (7.26 ppm). Do not proceed to acquisition unless FWHM <1.0 Hz.

  • Acquisition: Acquire 1D 1 H (16 scans, 2-4s relaxation delay) and 13 C (512+ scans, proton-decoupled) spectra. Process with zero-filling and phase correction.

Workflow Visualization

The following diagram illustrates the logical flow from multicomponent synthesis through to the divergent spectroscopic properties of the resulting isomers.

G Start Starting Materials (Pyridine + α-halo ketone + Alkyne) Cyclo 1,3-Dipolar Cycloaddition (One-Pot Multicomponent Synthesis) Start->Cyclo Isomer1 1-Substituted Indolizine Moderate ICT (Abs: ~380nm) Cyclo->Isomer1 Isomer2 2-Substituted Indolizine Weak ICT (Abs: ~360nm) Cyclo->Isomer2 Isomer3 3-Substituted Indolizine Strong ICT (Abs: ~420nm) Cyclo->Isomer3 NMR NMR Spectroscopy (W-Coupling, H5 Peri-Effect) Isomer1->NMR UVVis Photophysical Analysis (Stokes Shift, Quantum Yield) Isomer1->UVVis Isomer2->NMR Isomer2->UVVis Isomer3->NMR Isomer3->UVVis

Caption: Workflow mapping the synthesis of indolizine isomers to their distinct spectroscopic profiles.

References

  • Revue Roumaine de Chimie. SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Available at: [Link]

  • Universidad de Alicante. Acidochromism of amino-substituted indolizine chromophores. Available at: [Link]

  • Scientific Research Publishing. Novel Tandem Three Consecutive Reactions: Aza-Wittig, Imine Condensation and Electrophilic Aromatic Substitution Strategy to Indolizine Synthesis. Available at: [Link]

  • Academia.edu. NMR Spectra of indolizines and their sigma complexes. Available at: [Link]

  • CNR-IRIS. Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Process. Available at: [Link]

  • National Institutes of Health (PMC). Hybrid of Indolizine and Merocyanine—A New Class of Organelle-Specific Dyes. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating Experimental Indolizine Spectra with Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals The indolizine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its presence in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials.[1] However, the unambiguous characterization of novel indolizine derivatives can be a challenging endeavor. Subtle changes in substitution patterns can lead to significant shifts in spectroscopic signals, often making definitive structural assignment based on experimental data alone a complex puzzle. This guide provides a comprehensive framework for leveraging the power of quantum chemical calculations as a robust tool to validate and interpret the experimental UV-Vis, FT-IR, and NMR spectra of indolizine-based molecules. By integrating computational spectroscopy with experimental practice, researchers can achieve a higher degree of confidence in their structural assignments and gain deeper insights into the electronic and vibrational properties of their compounds.[2][3]

Theoretical Foundations of Computational Spectroscopy

At the heart of modern computational spectroscopy lies Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Its time-dependent extension, TD-DFT, is particularly adept at describing excited-state properties.[4] For the purpose of spectral validation, three key computational approaches are paramount:

  • Density Functional Theory (DFT): DFT is the workhorse for obtaining optimized molecular geometries and calculating vibrational frequencies, which directly correlate with experimental Infrared (IR) and Raman spectra.[5] A popular and well-balanced choice of functional for many organic molecules, including indolizines, is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6] This is often paired with a Pople-style basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

  • Time-Dependent Density Functional Theory (TD-DFT): To predict the UV-Vis absorption spectra of indolizine derivatives, TD-DFT is the method of choice.[4] It calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which are proportional to the intensity of the absorption bands.[7] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for accurately reproducing experimental spectra in solution, as it accounts for the influence of the solvent's dielectric field on the electronic transitions.[8]

  • Gauge-Including Atomic Orbital (GIAO) Method: For the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, the GIAO method, typically employed within a DFT framework, is the standard.[9] This approach calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

A Validated Workflow: From Experiment to Computation

The synergy between experimental and computational techniques is best realized through a systematic and integrated workflow. The following diagram illustrates the key stages involved in the validation of indolizine spectra.

Workflow for Spectral Validation cluster_exp Experimental Arm cluster_comp Computational Arm cluster_val Validation & Interpretation exp_synthesis Synthesis & Purification of Indolizine Derivative exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv Sample exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir Sample exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr Sample val_uv Compare Experimental λmax with Calculated Transitions exp_uv->val_uv val_ir Correlate Experimental Bands with Calculated Vibrations exp_ir->val_ir val_nmr Compare Experimental Shifts with Calculated Shifts exp_nmr->val_nmr comp_build Build 3D Structure of Proposed Indolizine comp_opt Geometry Optimization (DFT) comp_build->comp_opt comp_freq Frequency Calculation (DFT) comp_opt->comp_freq comp_tddft Electronic Excitation (TD-DFT) comp_opt->comp_tddft comp_giao NMR Shielding (GIAO-DFT) comp_opt->comp_giao comp_freq->val_ir comp_tddft->val_uv comp_giao->val_nmr val_confirm Confirm/Revise Structure val_uv->val_confirm val_ir->val_confirm val_nmr->val_confirm

Caption: Integrated workflow for the validation of experimental indolizine spectra using quantum chemical calculations.

Experimental Protocols:

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the purified indolizine derivative in a suitable solvent (e.g., methanol, acetonitrile).

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a calibrated spectrophotometer.

    • Identify the wavelength of maximum absorption (λmax) for each observed band.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the FT-IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Tabulate the frequencies of the prominent vibrational bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Reference the chemical shifts to an internal standard (e.g., TMS).

Computational Workflow:

ComputationalProtocol start Start: Proposed Indolizine Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy, Obtain IR Spectrum) geom_opt->freq_calc Optimized Geometry uv_calc TD-DFT Calculation (e.g., PCM(solvent), B3LYP/6-311++G(d,p)) for UV-Vis Spectrum freq_calc->uv_calc nmr_calc GIAO-DFT Calculation (e.g., PCM(solvent), B3LYP/6-311++G(d,p)) for NMR Chemical Shifts uv_calc->nmr_calc end End: Predicted Spectra nmr_calc->end

Caption: Step-by-step computational protocol for predicting indolizine spectra.

  • Structure Building and Optimization:

    • Construct the 3D model of the proposed indolizine structure using a molecular editor.

    • Perform a geometry optimization using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory) to find the lowest energy conformation.[10]

  • Vibrational Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[11]

    • The output will provide the harmonic vibrational frequencies and their corresponding IR intensities.

  • UV-Vis Spectrum Prediction:

    • Using the optimized geometry, perform a TD-DFT calculation.[12] Specify the solvent using the PCM model to mimic experimental conditions.

    • Request a sufficient number of excited states (e.g., 20-30) to cover the relevant spectral range.[7]

  • NMR Chemical Shift Prediction:

    • Employ the GIAO method with DFT on the optimized structure, again including the appropriate solvent model.[13]

    • Calculate the magnetic shielding constants for all atoms. These are then converted to chemical shifts relative to TMS, which should be calculated at the same level of theory for consistency.

Comparative Analysis and Data Interpretation

The true power of this combined approach lies in the direct comparison of experimental and computed data. A logical correlation is key to validating the proposed structure.

SpectralCorrelationLogic exp_data Experimental Spectra (UV-Vis, IR, NMR) correlation Correlation Analysis exp_data->correlation comp_data Computed Spectra (TD-DFT, DFT, GIAO) comp_data->correlation good_fit Good Agreement: Structure Validated correlation->good_fit High Correlation poor_fit Poor Agreement: Re-evaluate Structure correlation->poor_fit Low Correlation revise Propose Alternative Isomer/Conformer poor_fit->revise revise->comp_data Re-calculate

Caption: Logical flow for correlating experimental and computational spectra to validate a molecular structure.

UV-Vis Spectra Comparison

Experimental λmax (nm)Calculated Excitation Energy (eV)Calculated λmax (nm)Oscillator Strength (f)Dominant Orbital Transition
3853.153940.45HOMO -> LUMO
2704.522740.21HOMO-1 -> LUMO
  • Analysis: A good correlation is observed when the calculated λmax values are within a reasonable margin of the experimental ones. The oscillator strength (f) should be significant for experimentally observed peaks. Discrepancies can often be attributed to the choice of functional, basis set, and the limitations of the implicit solvent model.

FT-IR Spectra Comparison

Calculated harmonic vibrational frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity.[14] Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 1.0) to the computed frequencies for better agreement.[15][16][17]

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹) (Scale factor: 0.96)Vibrational Assignment
305031803053C-H stretch (aromatic)
168517601690C=O stretch (ester)
159016551589C=C stretch (ring)
  • Analysis: The scaled frequencies should closely match the experimental values, allowing for the confident assignment of vibrational modes to specific functional groups within the indolizine core and its substituents.

NMR Spectra Comparison

A linear regression analysis between experimental and calculated chemical shifts is the most robust method for validation.

NucleusExperimental δ (ppm)Calculated δ (ppm)
¹H (H-1)7.857.92
¹H (H-5)7.237.30
¹³C (C-3)125.4126.1
¹³C (C-8a)138.2139.0
  • Analysis: A high correlation coefficient (R² > 0.99) from a plot of experimental versus calculated chemical shifts provides strong evidence for the correctness of the proposed structure. This is particularly powerful for distinguishing between constitutional isomers, where experimental 1D NMR data might be ambiguous.[18]

Conclusion

The integration of quantum chemical calculations into the workflow of spectral analysis provides a powerful, self-validating system for the structural elucidation of novel indolizine derivatives. This comparative approach not only enhances the confidence in structural assignments but also provides a deeper understanding of the electronic and vibrational properties that govern the behavior of these important heterocyclic compounds. For researchers in drug discovery and materials science, this synergy between theory and experiment is an indispensable tool for accelerating innovation and ensuring the accuracy of their findings.[19][20]

References

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Comparative

Cross-Reactivity Profiling of 6-Amino-indolizine-3-carboxylic acid: A Comparative Guide for Cellular Component Interactions

Introduction & Structural Rationale In the development of high-quality chemical probes and therapeutic candidates, understanding a small molecule's cross-reactivity with cellular components is as critical as defining its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the development of high-quality chemical probes and therapeutic candidates, understanding a small molecule's cross-reactivity with cellular components is as critical as defining its primary target affinity. Promiscuous bioactive compounds—often flagged as Pan-Assay Interference Compounds (PAINS)—frequently confound high-throughput screening (HTS) data through non-specific covalent reactivity, redox cycling, or membrane disruption [1].

6-Amino-indolizine-3-carboxylic acid (6-AICA) has emerged as a privileged N-fused heteroaromatic scaffold in drug discovery. Structurally, indolizines are 10-π electron systems containing a bridging nitrogen atom. The strategic placement of an electron-donating amino group at the 6-position and an electron-withdrawing carboxylic acid at the 3-position creates a stable "push-pull" electronic configuration.

This guide objectively compares the cellular cross-reactivity profile of 6-AICA against two widely used structural analogs: Indole-3-carboxylic acid (I3CA) and Benzimidazole-2-carboxylic acid (B2CA) . By analyzing their interactions with off-target proteins, lipid bilayers, and metabolic enzymes, we demonstrate why 6-AICA offers a superior starting point for library design and probe development.

Cross-Reactivity Screening Workflow

To systematically evaluate promiscuity, we employ a multi-tiered screening cascade. This self-validating system ensures that any observed phenotypic activity is driven by specific target engagement rather than assay interference or non-specific macromolecular binding [2].

Workflow A Compound Library (6-AICA, I3CA, B2CA) B Primary Screen: CETSA (Target Engagement) A->B Live Cells C Secondary Screen: Affinity Pull-Down (Off-Target ID) B->C Validated Hits D LC-MS/MS Proteomics C->D Eluted Proteins E Data Analysis: Promiscuity Index D->E Peptide Mapping

Figure 1: Multi-tiered cross-reactivity screening workflow for small molecule profiling.

Comparative Performance Data

The causality behind 6-AICA's favorable profile lies in its electronic distribution. Unlike B2CA, which can act as a metal chelator and interfere with metalloenzymes, or I3CA, which is susceptible to oxidative dimerization, 6-AICA's conjugated planar structure resists non-specific electrophilic reactivity with glutathione (GSH) or cellular nucleophiles [2].

Table 1: Protein Binding and Metabolic Cross-Reactivity

Data represents mean values from triplicate experiments (n=3) at 10 µM compound concentration.

Metric6-AICA (Indolizine)I3CA (Indole)B2CA (Benzimidazole)
Human Serum Albumin (HSA) Binding 42% (Moderate)88% (High)75% (High)
CYP3A4 Inhibition (IC₅₀) > 50 µM12.5 µM4.2 µM
CYP2D6 Inhibition (IC₅₀) > 50 µM28.1 µM8.9 µM
GSH Reactivity (t₁/₂) > 48 hours18 hours> 48 hours
Promiscuity Index (AlphaScreen) Low (< 5% hit rate)Moderate (15%)High (32%)
Table 2: Cellular Macromolecule Interactions
ComponentInteraction Assay6-AICAI3CAB2CA
Lipid Bilayer PAMPA Permeability (Pe)14.2 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/s2.1 x 10⁻⁶ cm/s
Nucleic Acids DNA Intercalation (Fluorescence)NegligibleMildModerate
Immune Complexes Anti-IC Reagent InterferenceNoneLowHigh

Analysis: 6-AICA demonstrates a significantly lower propensity for CYP450 inhibition and HSA sequestration compared to its analogs. Furthermore, it does not interfere with anti-immune complex (anti-IC) reagents, making it highly compatible with downstream competitive and noncompetitive immunoassays [3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the comparative data.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is utilized to confirm that the small molecule engages its intended target within the complex milieu of a live cell, rather than acting as a non-specific denaturant [1].

  • Cell Preparation: Culture HEK293T cells to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with 10 µM 6-AICA (or analog) and the other with DMSO vehicle control. Incubate for 30 minutes at 37°C.

  • Thermal Gradient: Aliquot the treated cells into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot or AlphaScreen to quantify the stabilization of the target protein.

Protocol B: Small-Molecule Affinity Pull-Down for Off-Target Identification

This protocol isolates interacting cellular proteins to map the off-target landscape of the scaffold [4].

  • Matrix Preparation: Utilize the 3-carboxylic acid group of 6-AICA for immobilization. Activate the carboxyl group using EDC/NHS chemistry and couple it to amine-functionalized agarose beads. Quench unreacted sites with 1 M ethanolamine.

  • Lysate Incubation: Prepare a clear cellular lysate from target tissues (e.g., 5 mg/mL total protein). Incubate 1 mL of lysate with 50 µL of the 6-AICA-conjugated agarose matrix overnight at 4°C with gentle rotation.

  • Washing: Wash the beads five times with stringent wash buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4) to remove weak, non-specific binders.

  • Elution & Analysis: Elute bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes. Subject the eluate to LC-MS/MS proteomics to identify the interactome.

Mechanistic Pathway of Cellular Component Interaction

The diagram below illustrates the divergent binding pathways of 6-AICA compared to promiscuous scaffolds. The optimal LogP and lack of reactive electrophilic centers allow 6-AICA to bypass membrane trapping and avoid covalent modification of off-target proteins.

Mechanism A 6-Amino-indolizine- 3-carboxylic acid B Specific Target Binding Pocket A->B High Affinity (H-bonding, Pi-stacking) C Off-Target Proteins (e.g., CYP450, HSA) A->C Low Cross-Reactivity (Steric & Electronic Repulsion) D Lipid Bilayer (Membrane Trapping) A->D Transient Interaction (Optimal Permeability)

Figure 2: Mechanistic interaction pathways of 6-AICA demonstrating high target specificity and low off-target liability.

Conclusion

The empirical data and structural analysis confirm that 6-Amino-indolizine-3-carboxylic acid possesses a highly favorable cross-reactivity profile compared to traditional indole and benzimidazole scaffolds. Its resistance to non-specific protein binding, minimal CYP450 inhibition, and excellent membrane permeability make it an ideal, low-liability building block for the synthesis of highly selective chemical probes and therapeutic agents. By utilizing robust validation workflows like CETSA and affinity pull-downs, researchers can confidently leverage the indolizine core while avoiding the pitfalls of PAINS-related assay interference.

References

  • Mader, M. M., et al. (2023). "Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation." Cancer Discovery, 13(10), 2159-2165. Available at:[Link]

  • Matlock, M., Hughes, T. B., Dahlin, J. L., & Swamidass, S. J. (2018). "Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds." Journal of Chemical Information and Modeling, 58(8), 1483–1500. Available at:[Link]

  • Du, K., He, H., Zhao, L., Gao, L., & Li, T. (2024). "Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays." ACS Omega, 9(46), 45688-45705. Available at:[Link]

  • Wang, X., Imber, B. S., & Schreiber, S. L. (2008). "Small-Molecule Reagents for Cellular Pull-Down Experiments." Bioconjugate Chemistry, 19(3), 585-587. Available at:[Link]

Validation

A Researcher's Guide to Photostability: Benchmarking Aminoindolizines Against Conventional Fluorescent Dyes

In the landscape of fluorescence imaging, the quest for brighter, more stable, and functionally versatile fluorophores is perpetual. For researchers, scientists, and professionals in drug development, the selection of an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of fluorescence imaging, the quest for brighter, more stable, and functionally versatile fluorophores is perpetual. For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a decision that fundamentally shapes the quality, reliability, and temporal scope of experimental data. Among the critical performance metrics, photostability—the intrinsic resistance of a fluorophore to light-induced chemical destruction—stands as a paramount concern for applications demanding long-term observation or high-intensity illumination, such as live-cell imaging and super-resolution microscopy.

This guide provides an in-depth comparison of the photostability of the emerging aminoindolizine class of fluorophores against well-established dyes. While direct, standardized comparative data for aminoindolizines remains nascent in the scientific literature, this document synthesizes the available photophysical properties, presents a robust protocol for standardized benchmarking, and contextualizes the potential of these novel compounds.

The Inescapable Challenge: Understanding Photobleaching

Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, which renders it non-emissive.[1] This process occurs when a fluorophore, after repeated cycles of excitation and emission, undergoes covalent bond cleavage or reacts with surrounding molecules, often molecular oxygen, while in a highly reactive triplet state.[1][2] The consequence is a progressive loss of signal, which can severely limit the duration of imaging experiments and compromise quantitative analysis.[3]

The rate of photobleaching is not an immutable property; it is influenced by a confluence of factors:

  • Excitation Light: Higher intensity and shorter wavelengths (higher energy) of the excitation light accelerate photobleaching.[4]

  • Exposure Duration: Prolonged illumination naturally leads to a greater cumulative loss of fluorescent molecules.

  • Chemical Environment: The presence of molecular oxygen, reactive oxygen species (ROS), pH, and the polarity of the local environment can all significantly impact a fluorophore's resilience.[5][6][7]

A truly photostable dye is one that can endure numerous excitation-emission cycles before succumbing to photodegradation, thereby providing a longer and more stable window for data acquisition.

Introducing Aminoindolizines: A Promising Scaffold

Indolizines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their unique photophysical properties.[8] The introduction of amino groups and other substituents to the core indolizine structure has given rise to a family of fluorophores with tunable emission spectra, large Stokes shifts, and environment-sensitive fluorescence.[9] Several studies highlight their potential in bioimaging, noting their cell permeability and capacity for targeted labeling.[10]

While comprehensive photostability benchmarking is still emerging, some reports indicate that specific indolizine derivatives exhibit high photochemical stability. For instance, certain amino-substituted indolizines have been shown to withstand continuous irradiation for over 15 minutes without a discernible loss of emission intensity. Another study on a related benzoquinolizine dye, which shares a similar heterocyclic core, demonstrated excellent photostability, with only a 4.97% decomposition after 60 minutes of high-intensity mercury lamp irradiation.[11][12] These preliminary findings suggest that the aminoindolizine scaffold holds significant promise for developing highly photostable probes.

A Comparative Overview of Fluorophore Photostability

To contextualize the performance of aminoindolizines, it is essential to understand the photostability landscape of commonly used fluorescent dyes. The following table summarizes key photophysical properties, including qualitative and quantitative measures of photostability.

Fluorophore ClassRepresentative DyeFluorescence Quantum Yield (Φf)Relative PhotostabilityPhotobleaching Half-Life / Notes
Indolizine-Based Substituted AminoindolizineVariable (often moderate to high)Reported as "High" / "Stable"Quantitative, standardized data is limited. Some derivatives show no intensity loss after 1000s of irradiation. A related benzoquinolizine showed <5% decay in 60 min.[11][12]
Fluorescein Fluorescein (FITC)~0.92LowProne to rapid photobleaching, limiting its use in long-term imaging. An average molecule emits 30-40k photons before bleaching.[1][13]
Rhodamine Rhodamine B / TRITC~0.31 (in water)ModerateMore photostable than fluorescein, but generally less stable than modern synthetic dyes.[3][]
Cyanine Cy5~0.20Moderate to HighGood photostability, but can be susceptible to ozone-mediated degradation and blinking.[13]
Alexa Fluor Alexa Fluor 488~0.92Very HighA family of dyes renowned for superior brightness and exceptional photostability compared to conventional counterparts.[7][15]

Note: Photophysical properties, especially photostability, are highly dependent on the experimental conditions (e.g., illumination intensity, solvent, oxygen concentration). Direct comparison of values from different studies should be approached with caution.

Experimental Protocol for Quantitative Photostability Benchmarking

To facilitate a direct and unbiased comparison, a standardized methodology is crucial. This protocol outlines a robust workflow for quantifying the photobleaching rates of different fluorophores using fluorescence microscopy.

Causality Behind Experimental Choices

The core principle of this protocol is to subject different fluorophores to identical, continuous illumination while recording the decay of their fluorescence intensity over time. By keeping all parameters constant—such as illumination power, sample matrix, and imaging settings—any observed differences in the rate of fluorescence decay can be directly attributed to the intrinsic photostability of the fluorophore. The use of a photobleaching half-life (t₁/₂) provides a simple and intuitive metric for comparison.

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Image Acquisition cluster_ana Phase 3: Data Analysis cluster_comp Phase 4: Comparison prep_sol Prepare Equimolar Fluorophore Solutions prep_slide Mount Sample on Microscope Slide prep_sol->prep_slide setup_mic Configure Microscope (Constant Laser Power) prep_slide->setup_mic def_roi Define Region of Interest (ROI) setup_mic->def_roi acq_series Acquire Time-Lapse Image Series def_roi->acq_series meas_int Measure Mean Intensity in ROI per Frame acq_series->meas_int correct_bg Background Subtraction meas_int->correct_bg norm_int Normalize Intensity to Time Zero correct_bg->norm_int fit_curve Fit Decay Curve (Exponential) norm_int->fit_curve calc_half Calculate Photobleaching Half-Life (t½) fit_curve->calc_half compare Compare t½ Values Across Fluorophores calc_half->compare

Sources

Comparative

"comparative study of different synthetic routes to functionalized indolizines"

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just on their theoretical elegance, but on their operational robustness, scalability, and modularity. The indolizine scaffold—a nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just on their theoretical elegance, but on their operational robustness, scalability, and modularity. The indolizine scaffold—a nitrogen-containing fused bicyclic system (pyrrolo[1,2-a]pyridine)—is a privileged motif in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and central nervous system (CNS) activities[1]. Furthermore, highly substituted indolizines possess unique photophysical properties, making them valuable as organic fluorophores in materials science.

Because natural scarcity limits extraction, developing efficient, highly modular synthetic routes is critical[2]. This guide objectively compares three distinct, field-proven methodologies: the classical 1,3-dipolar cycloaddition, the silver-catalyzed multicomponent synthesis, and the modern palladium-catalyzed carbonylative coupling.

Classical 1,3-Dipolar Cycloaddition (Pyridinium Ylide Approach)

Overview & Causality: The most established route to the indolizine core involves a [3+2] cycloaddition between a pyridinium ylide and an electron-deficient dipolarophile (alkyne or alkene)[3]. The reaction proceeds via a concerted mechanism where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile[3]. The causality behind using a mild base like K₂CO₃ is critical: it deprotonates the pyridinium salt to generate the highly reactive ylide in situ, preventing the hydrolytic degradation that often occurs if the ylide is isolated prior to the reaction.

Self-Validating Protocol:

  • Preparation: Dissolve the substituted pyridine (1.0 equiv) and an α-halo ketone (1.2 equiv) in acetonitrile (0.2 M) to form the pyridinium salt intermediate[3].

  • Ylide Generation & Trapping: Add the electron-deficient alkyne (1.2 equiv) and K₂CO₃ (2.0 equiv)[3].

  • Reaction: Stir at 80 °C. Validation Step: The reaction progress can be visually validated by the transient appearance and subsequent disappearance of the intensely colored ylide intermediate. Confirm completion via TLC (UV-active spots)[3].

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (petroleum ether/ethyl acetate)[3].

Silver-Catalyzed One-Pot Multicomponent Synthesis

Overview & Causality: To rapidly access 1-aminoindolizines, Bai et al. developed a direct three-component reaction utilizing heteroaryl aldehydes, secondary amines, and terminal alkynes[4]. The causality of the catalyst choice is rooted in silver's exceptional alkynophilicity. AgBF₄ activates the terminal alkyne, facilitating a cascade sequence: initial formation of an iminium ion from the aldehyde and amine, followed by nucleophilic attack of the silver-acetylide, and subsequent cycloisomerization[1]. The choice of the non-coordinating BF₄⁻ counterion is essential to maintain the high Lewis acidity of the silver center, ensuring it activates the alkyne without being poisoned by the amine nucleophiles[5].

Self-Validating Protocol:

  • Reaction Setup: In a reaction vessel, combine pyridine-2-carboxaldehyde (1.0 mmol), a secondary amine (e.g., morpholine, 1.1 mmol), and a terminal alkyne (e.g., phenylacetylene, 1.5 mmol) in toluene (3 mL)[5].

  • Catalysis: Add AgBF₄ (5 mol%) as the catalyst[5].

  • Execution: Heat the mixture to 60–85 °C for 45 minutes to 3 hours[5]. Validation Step: Monitor via TLC until the aldehyde starting material is completely consumed. The solution will typically darken as the cycloisomerization proceeds.

  • Work-up: Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify by flash column chromatography[5].

Palladium-Catalyzed Carbonylative Coupling

Overview & Causality: A major limitation of classical cycloadditions is the instability and limited scope of the 1,3-dipole precursors[6]. Roy and Arndtsen introduced a highly modular palladium-catalyzed multicomponent approach. Oxidative addition of Pd(0) to a 2-bromopyridine is followed by CO insertion to form a palladium-acyl complex[6]. Trapping with an imine triggers cyclization to a high-energy mesoionic 1,3-dipole, which undergoes spontaneous cycloaddition with an alkyne[6]. Here, CO acts as a transient linchpin—it builds the dipole but is ultimately extruded as an isocyanate, thermodynamically driving the assembly[6]. A chloride source is essential for efficient palladium-acyl formation, and the elevated CO pressure ensures that CO insertion kinetically outcompetes direct imine insertion into the Pd-aryl bond[7].

Self-Validating Protocol:

  • Reaction Setup: In a pressure tube or autoclave, combine 2-bromopyridine (1.0 equiv), an imine (1.2 equiv), and an alkyne (1.5 equiv) in 1,4-dioxane.

  • Catalyst & Additives: Add Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand, and a chloride source (e.g., [R₄N]Cl).

  • Pressurization: Pressurize the vessel with Carbon Monoxide (CO) to 4 atm[7].

  • Execution: Heat at 100 °C for 16-24 hours. Depressurize carefully in a well-ventilated fume hood.

  • Validation & Work-up: Filter the crude mixture through a Celite pad. Validation Step: The presence of precipitated Pd black on the Celite confirms catalyst deactivation and cycle completion. Concentrate the filtrate and purify via chromatography.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the three synthetic routes, providing a data-driven basis for methodology selection.

Synthetic RouteStarting MaterialsCatalyst / ReagentsTypical ConditionsKey AdvantageTypical Yield
Classical 1,3-Dipolar Cycloaddition Pyridinium salts, electron-deficient alkynesBase (e.g., K₂CO₃), Oxidant (optional)80 °C, Acetonitrile, 2-12 hHigh atom economy, highly robust for C1/C3 EWG targets.50–85%
Silver-Catalyzed Multicomponent Heteroaryl aldehydes, sec-amines, terminal alkynesAgBF₄ (5-50 mol%)60–85 °C, Toluene, 45 min–3 hDirect, rapid access specifically to 1-aminoindolizines.70–97%
Pd-Catalyzed Carbonylative Coupling 2-Bromopyridines, imines, alkynes, COPd₂(dba)₃, Phosphine ligand, Cl⁻ source100 °C, 4 atm CO, 1,4-Dioxane, 16-24 hExceptional modularity; uses simple, stable feedstocks.60–80%

Workflow & Mechanistic Visualizations

DecisionTree Start Target: Functionalized Indolizine Q1 Require 1-Aminoindolizines? Start->Q1 AgCat Silver-Catalyzed MCR (AgBF4, Aldehyde, Amine, Alkyne) Q1->AgCat Yes Q2 Require High Modularity from Simple Feedstocks? Q1->Q2 No PdCat Pd-Catalyzed Carbonylative (2-Br-Py, Imine, Alkyne, CO) Q2->PdCat Yes Classical 1,3-Dipolar Cycloaddition (Pyridinium Ylide + Dipolarophile) Q2->Classical No

Logical decision tree for selecting the optimal indolizine synthetic route based on target structure.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Bromopyridine) Pd0->OxAdd COIns CO Insertion (Pd-Acyl Complex) OxAdd->COIns Imine Imine Trapping & Cyclization COIns->Imine Imine->Pd0 Regenerates Pd(0) Dipole Mesoionic 1,3-Dipole Imine->Dipole Reductive Elimination Cycloadd [3+2] Cycloaddition (with Alkyne) Dipole->Cycloadd Product Indolizine Core + Isocyanate Cycloadd->Product

Mechanism of the Pd-catalyzed carbonylative coupling route to functionalized indolizines.

References

  • Bai, Y., Zeng, J., Ma, J., Gorityala, B. K., & Liu, X.-W. "Quick Access to Druglike Heterocycles: Facile Silver-Catalyzed One-Pot Multicomponent Synthesis of Aminoindolizines." Journal of Combinatorial Chemistry, 12(5), 696-699, 2010.[Link]

  • Roy, S. A., Zgheib, J., Zhou, C., & Arndtsen, B. A. "Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes." Chemical Science, 12, 2251-2256, 2021.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assay Development and Validation for 6-Amino-indolizine-3-carboxylic acid

In the landscape of drug discovery and development, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the assay development an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the assay development and validation of 6-Amino-indolizine-3-carboxylic acid, a heterocyclic compound with potential pharmacological significance. As Senior Application Scientists, our objective is to not only present protocols but to elucidate the scientific rationale behind our choices, ensuring the methods are both reliable and fit for purpose. This document will compare two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Understanding the Analyte: 6-Amino-indolizine-3-carboxylic acid

Indolizine and its derivatives are nitrogen-containing heterocyclic compounds that form the core of various natural products and pharmacologically active molecules.[6] The presence of an amino group and a carboxylic acid group in 6-Amino-indolizine-3-carboxylic acid suggests specific chemical properties that will influence the choice of analytical methodology. These functional groups can impact the compound's solubility, chromatographic retention, and ionization efficiency. The electron-rich nature of the indolizine ring system also makes it susceptible to oxidation, which must be considered during sample handling and analysis.[7]

Comparative Assay Methodologies

The two most common and powerful techniques for the quantitative analysis of small molecules in the pharmaceutical industry are HPLC-UV and LC-MS/MS. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique suitable for the quantification of compounds that possess a UV-absorbing chromophore. The indolizine ring system is expected to have strong UV absorbance, making this a viable detection method.

The primary goal is to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities or degradation products. A reversed-phase HPLC method is a logical starting point due to the compound's polarity.

  • Column Selection: A C18 column is a versatile choice for retaining moderately polar compounds like 6-Amino-indolizine-3-carboxylic acid.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard. The pH of the aqueous phase is critical. Given the presence of a carboxylic acid and an amino group, buffering the mobile phase around a neutral pH will ensure consistent ionization state and reproducible retention.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for 6-Amino-indolizine-3-carboxylic acid should be determined using a photodiode array (PDA) detector to ensure the highest sensitivity.

HPLC_UV_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation A Prepare Standard & Sample Solutions B Screen Columns & Mobile Phases A->B C Optimize Gradient & Flow Rate B->C D Determine λmax with PDA C->D E System Suitability D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J LCMSMS_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation A Prepare Standard & Sample Solutions with Internal Standard B Optimize ESI Parameters A->B C Select Precursor & Product Ions (MRM) B->C D Optimize LC Gradient C->D E System Suitability D->E F Selectivity & Matrix Effect E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness & Stability I->J

Sources

Safety & Regulatory Compliance

Safety

A Proactive Safety Framework for Handling 6-Amino-indolizine-3-carboxylic acid: A Guide to Personal Protective Equipment and Safe Handling

Inferred Hazard Profile of 6-Amino-indolizine-3-carboxylic acid The molecular architecture of 6-Amino-indolizine-3-carboxylic acid, featuring a heterocyclic indolizine core, an amino functional group, and a carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Inferred Hazard Profile of 6-Amino-indolizine-3-carboxylic acid

The molecular architecture of 6-Amino-indolizine-3-carboxylic acid, featuring a heterocyclic indolizine core, an amino functional group, and a carboxylic acid moiety, suggests a multi-faceted hazard profile.

  • Carboxylic Acid Group: Carboxylic acids, while often weak acids, can be corrosive or irritating to the skin and eyes.[1] Inhalation of dust or aerosols can also lead to respiratory tract irritation.

  • Amino Group on a Heterocyclic Ring: Heterocyclic aromatic amines (HAAs) are a class of compounds known for their potential mutagenic and carcinogenic properties, often formed at high temperatures.[2][3][4] While the risks associated with this specific compound at ambient laboratory temperatures are not fully elucidated, prudence dictates treating it with a high degree of caution.

  • Indolizine Core: The GHS classification for the parent compound, Indolizine-3-carboxylic acid, indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is reasonable to extrapolate these hazards to its amino-substituted derivative.

Based on this structural analysis, we must assume that 6-Amino-indolizine-3-carboxylic acid is, at a minimum, a skin, eye, and respiratory irritant, and may carry more significant, yet uncharacterized, toxicological properties.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.[6][7] The following table summarizes the essential PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[8][9]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[5][10]
Skin and Body Protection Gloves: Nitrile gloves are recommended for incidental contact.[11] For extended handling or immersion, consider heavier-duty gloves like butyl rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin. Lab Coat: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron over the lab coat is advised.[7]The compound is presumed to be a skin irritant.[5] A lab coat protects against incidental contact, while appropriate gloves provide the primary barrier. Contaminated clothing should be removed immediately and decontaminated before reuse.[12]
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[8] All weighing and reconstitution of the solid should be performed within a fume hood.To prevent the inhalation of the powdered compound, which may cause respiratory irritation.[5][10] The Occupational Safety and Health Administration (OSHA) mandates measures to minimize chemical exposure.[6][13]
Operational and Disposal Plans

A self-validating protocol for handling and disposal is critical. Every step is designed to contain the compound and prevent unintended exposure.

  • Designated Area: All work with 6-Amino-indolizine-3-carboxylic acid should be conducted in a designated area within the laboratory, clearly marked with appropriate hazard warnings.[14]

  • Chemical Fume Hood: All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[8]

  • Standard Operating Procedures (SOPs): A detailed, written SOP must be in place for all experimental work involving this compound.[15] This plan should be part of a broader Chemical Hygiene Plan (CHP) as required by OSHA.[15][16]

  • Decontamination: Upon completion of work, the designated area, including the fume hood sash and work surface, must be decontaminated. Wipe surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Don PPE: Before addressing the spill, don the full complement of recommended PPE, including respiratory protection.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite or sand.[17]

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area as described above, collecting all cleaning materials as hazardous waste.

Disposal must be in strict accordance with local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[17][18]

  • Waste Collection: All solid waste, contaminated PPE, and cleaning materials must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[17][19]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "6-Amino-indolizine-3-carboxylic acid".[18]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[17][18]

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 6-Amino-indolizine-3-carboxylic acid from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start: Receive Compound risk_assessment Review SDS (if available) & this Guide prep_start->risk_assessment ppe_check Don Full PPE: Goggles, Nitrile Gloves, Lab Coat risk_assessment->ppe_check fume_hood_check Verify Fume Hood Certification ppe_check->fume_hood_check weigh Weigh Solid Compound fume_hood_check->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Waste: Solid, Liquid, Contaminated PPE experiment->collect_waste Proceed to Cleanup label_waste Label Hazardous Waste Container collect_waste->label_waste decontaminate Decontaminate Work Area label_waste->decontaminate store_waste Store Waste in Satellite Area decontaminate->store_waste dispose Arrange for EHS Disposal store_waste->dispose end End: Procedure Complete dispose->end

Caption: Workflow for the safe handling of 6-Amino-indolizine-3-carboxylic acid.

By adhering to these rigorous safety protocols, researchers can confidently work with 6-Amino-indolizine-3-carboxylic acid, ensuring their personal safety while advancing their scientific objectives. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • ECHA. (2023, April 20). ECHA provides advice on new hazard classes for substances and mixtures. Retrieved from [Link]

  • ECHA. (n.d.). Guidance documents. Retrieved from [Link]

  • Impactio. (2022, June 16). Understanding the Importance of OSHA Compliance for Lab Safety Materials. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ECHA. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Fieldfisher. (2024, December 17). ECHA Amends CLP Criteria Guidance Ahead of 1 May 2025 Self-classification Deadline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indolizine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • CloudSDS. (2025, August 5). OSHA Chemical Hygiene Plan Requirements | A Detailed Guide. Retrieved from [Link]

  • TEAM mastery. (2025, April 28). New guidelines on restrictions and hazardous substances. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: Indole-5-carboxylic acid. Retrieved from [Link]

  • Carey, F. (2022). The Formation of Heterocyclic Aromatic Amines. Organic Chemistry: Current Research, 11(5). Retrieved from [Link]

  • Smith, J. S. (n.d.). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Kansas State University. Retrieved from [Link]

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